molecular formula C36H49N5O8S B1671877 Indinavir Sulfate CAS No. 157810-81-6

Indinavir Sulfate

Cat. No.: B1671877
CAS No.: 157810-81-6
M. Wt: 711.9 g/mol
InChI Key: NUBQKPWHXMGDLP-BDEHJDMKSA-N
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Description

Indinavir sulfate is an azaheterocycle sulfate salt. It is functionally related to an indinavir.
This compound is a synthetic antiviral agent. Indinavir selectively binds to the active site of human immunodeficiency virus (HIV) protease and inhibits its activity, preventing the protease-mediated cleavage of gag-pol viral polyproteins;  as a result immature, noninfectious virions are produced.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for hiv infection and has 6 investigational indications.
See also: Indinavir (salt form of).

Properties

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBQKPWHXMGDLP-BDEHJDMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150378-17-9 (Parent)
Record name Indinavir sulfate [USAN:USP]
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DSSTOX Substance ID

DTXSID1044221
Record name Indinavir sulfate
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Molecular Weight

711.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Very soluble in water and ethanol
Record name INDINAVIR SULFATE
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Color/Form

Crystals from absolute ethanol, White to off-white hygroscopic crystalline powder

CAS No.

157810-81-6
Record name Indinavir sulfate
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Record name Indinavir sulfate [USAN:USP]
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Record name Crixivan
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Record name INDINAVIR SULFATE
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Record name INDINAVIR SULFATE
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Melting Point

150-153 °C (decomposes)
Record name INDINAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
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Foundational & Exploratory

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on categorizing keywords based on researcher intent to drive effective content creation.

In the fast-paced world of drug discovery and development, accessing precise and relevant information is paramount. Understanding the intent behind a researcher's search query is the cornerstone of creating content that not only ranks high in search results but, more importantly, provides tangible value to the scientific community. This guide categorizes keywords based on five key researcher intents, providing a framework for developing targeted and effective technical content.

Understanding the Five Researcher Intents

To effectively guide content creation, it is crucial to understand the different motivations a researcher may have when using a search engine. We have categorized these into five specific intents:

  • Informational Intent: The researcher is seeking knowledge and understanding of a specific topic. This is the broadest category and often represents the initial stages of a research project.

  • Navigational Intent: The researcher is looking for a specific website, database, or known resource. Their goal is to reach a particular online destination.

  • Transactional Intent: The researcher is ready to take a specific action, such as purchasing equipment, ordering reagents, or downloading software.

  • Commercial Investigation Intent: The researcher is in the process of evaluating and comparing products, services, or technologies before making a decision.

  • Local Intent: The researcher is seeking resources, collaborations, or events within a specific geographical area.

Keyword Categorization for Targeted Content

The following table provides examples of keywords categorized by the five researcher intents, specifically tailored for the drug discovery and development audience.

Researcher IntentKeyword Examples
Informational "PI3K/AKT/mTOR signaling pathway in cancer"[1][2][3], "mechanism of action of PARP inhibitors"[1], "preclinical toxicology study design"[4], "medicinal chemistry principles"[5][6][7][8], "in vivo efficacy models for oncology"[5][9][10]
Navigational "ClinicalTrials.gov"[11], "PubMed search"[12], "PDB protein data bank", "EMSL user portal"[13], "Addgene plasmid repository"
Transactional "buy CRISPR editing kit", "quote for high-throughput screening services", "download GraphPad Prism", "order western blot reagents"[13], "purchase cell culture media"
Commercial Investigation "best contract research organization for oncology"[14][15][16][17], "compare next-generation sequencing platforms", "Agilent vs. Waters HPLC systems", "top CRO for toxicology studies"[18][14][15][16][17], "review of electronic lab notebooks"
Local "biotech networking events Boston", "medicinal chemistry conferences Europe 2025"[19][20][21], "core facility for mass spectrometry near me", "find research collaborators in San Francisco"[22][23][24][25][26], "local scientific workshops on CRISPR"[27][28]

Core Requirements for High-Value Technical Content

To meet the demanding needs of a scientific audience, technical guides and whitepapers must adhere to stringent standards of data presentation and experimental detail.

Data Presentation: Summarizing Quantitative Data

Quantitative data should be presented in a clear, concise, and comparative manner. Tables are an effective tool for summarizing large datasets and facilitating the comparison of experimental outcomes.

Table 1: In Vitro Efficacy of Compound XYZ Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)[6][19][29][30][31]
MCF-7Breast0.15 ± 0.02
A549Lung0.42 ± 0.05
HCT116Colon0.28 ± 0.03
U87 MGGlioblastoma1.12 ± 0.15

Table 2: Pharmacokinetic Parameters of Compound XYZ in Sprague-Dawley Rats (10 mg/kg, IV)

ParameterValue
Cmax (ng/mL)1250 ± 150
Tmax (h)0.25
AUC (0-t) (ng·h/mL)4500 ± 500
t1/2 (h)2.5 ± 0.3
CL (mL/min/kg)37 ± 4

Data presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life; CL: Clearance.[7][8][32]

Experimental Protocols: Detailed Methodologies

Providing detailed experimental protocols is essential for the reproducibility and validation of scientific findings.

Western Blot Analysis of Protein Expression

This protocol outlines the key steps for assessing the expression levels of a target protein in cancer cell lines following treatment with an investigational compound.[13][33]

  • Cell Lysis:

    • Culture cancer cell lines to 80-90% confluency.

    • Treat cells with the desired concentrations of the investigational compound or vehicle control for the specified duration.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Analyze band intensities using densitometry software.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a novel compound in a subcutaneous xenograft mouse model of cancer.[4][5][9][10][11]

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., NOD/SCID or athymic nude).

    • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Treatment Administration:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the investigational compound, vehicle control, or a positive control drug via the appropriate route (e.g., intravenous, oral).

    • Follow the predetermined dosing schedule and duration.

  • Efficacy Assessment:

    • Measure tumor volume and body weight two to three times per week.

    • Monitor the overall health and behavior of the animals.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

    • Tumor tissue can be further analyzed by immunohistochemistry or Western blot to assess target engagement and downstream signaling effects.

Mandatory Visualization: Signaling Pathways and Workflows

Visual representations of complex biological pathways and experimental workflows are indispensable for clear communication in scientific content.

Signaling Pathway Diagrams

The following diagrams illustrate two key signaling pathways frequently implicated in cancer and targeted in drug development.[1][3][34][35][36]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

PI3K/AKT/mTOR Signaling Pathway

RAS_RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription

RAS/RAF/MEK/ERK Signaling Pathway
Experimental Workflow Diagram

This diagram outlines the major steps in a typical preclinical drug discovery workflow.[2][9][26][33]

Drug_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_to_Lead Hit-to-Lead Optimization Assay_Dev->Hit_to_Lead Preclinical Preclinical Development Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Preclinical Drug Discovery Workflow

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Olaparib (marketed as Lynparza) is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor that has become a cornerstone in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of Olaparib's mechanism of action, key experimental protocols for its evaluation, and a summary of its clinical applications and efficacy.

Core Mechanism of Action: Synthetic Lethality

Olaparib's primary mechanism of action is rooted in the concept of synthetic lethality. It selectively targets cancer cells that have a pre-existing defect in the HRR pathway for repairing DNA double-strand breaks (DSBs).

  • PARP Inhibition : PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Olaparib competitively inhibits PARP1 and PARP2, leading to the accumulation of unrepaired SSBs.[1]

  • SSB to DSB Conversion : When the cell enters the S phase for DNA replication, the replication fork encounters these unrepaired SSBs, causing the fork to collapse and creating highly toxic DSBs.

  • Synthetic Lethality in HRR-Deficient Cells : In normal, healthy cells, these DSBs are efficiently repaired by the HRR pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this repair pathway is dysfunctional. The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, apoptotic cell death.[2][3] This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.[4]

Synthetic_Lethality cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell BRCA-mutated Cancer Cell (HR Deficient) SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated Repair (BER) SSB_N->PARP_N Repaired DSB_N Double-Strand Break (DSB) (at replication fork) SSB_N->DSB_N Replication HRR_N Homologous Recombination Repair (HRR) (BRCA1/2 functional) DSB_N->HRR_N Repaired Viability_N Cell Survival & Genomic Stability HRR_N->Viability_N SSB_C DNA Single-Strand Break (SSB) PARP_C PARP-mediated Repair (BER) SSB_C->PARP_C DSB_C Accumulation of DSBs SSB_C->DSB_C Replication with unrepaired SSBs Olaparib Olaparib Olaparib->PARP_C Inhibits HRR_C Defective Homologous Recombination Repair DSB_C->HRR_C Repair Fails Death_C Cell Death (Apoptosis) HRR_C->Death_C

Caption: Mechanism of Olaparib-induced synthetic lethality.

Clinical Applications and Efficacy

Olaparib is approved for the treatment of various cancers, primarily those with germline or somatic BRCA1/2 mutations (gBRCAm/sBRCAm) or other HRR deficiencies. Key indications include ovarian, breast, pancreatic, and prostate cancers.

Summary of Key Phase III Clinical Trial Data
Trial (Indication)Treatment ArmControl ArmMedian Progression-Free Survival (PFS)Hazard Ratio (HR) for PFSReference
SOLO-1 (1st-Line Maintenance, Advanced Ovarian Cancer, BRCAm)OlaparibPlaceboNot Reached13.8 months0.30
SOLO-2 (Maintenance, Relapsed Ovarian Cancer, BRCAm)OlaparibPlacebo19.1 months5.5 months0.30
PAOLA-1 (1st-Line Maintenance, Advanced Ovarian Cancer, HRD-positive)Olaparib + BevacizumabPlacebo + Bevacizumab37.2 months17.7 months0.33
OlympiAD (Metastatic Breast Cancer, gBRCAm, HER2-)OlaparibChemotherapy7.0 months4.2 months0.58
PROfound (Metastatic Castration-Resistant Prostate Cancer, HRR gene-mutated)OlaparibEnzalutamide or Abiraterone7.4 months3.6 months0.49

Note: Data represents primary analyses and may vary with longer follow-up.

Common Adverse Events (AEs) from Clinical Trials
Adverse EventAny Grade Incidence (Olaparib)Grade ≥3 Incidence (Olaparib)Management Notes
Anemia20-50%10-25%Monitor complete blood counts. Dose interruption/reduction or transfusion may be required.[5][6]
Nausea50-75%<5%Often low-grade and manageable with antiemetics. Tends to decrease over time.[5][6]
Fatigue/Asthenia40-65%<10%Generally low-grade. Dose modifications may be necessary if severe.[6]
Vomiting20-40%<5%Manageable with supportive care.[5]
Neutropenia10-25%<10%Monitor blood counts. Dose modifications may be required.
Decreased Appetite20-30%<5%Supportive care and nutritional advice.[7]

Methodologies and Experimental Protocols

Evaluating the efficacy and mechanism of Olaparib involves a range of in vitro and in vivo assays. Below are detailed protocols for key experiments.

In Vitro PARP Inhibition Assay (Fluorescent Polarization)

This assay measures the ability of a compound to inhibit PARP1 activity by competing with a fluorescently labeled PARP inhibitor probe.

Protocol:

  • Reagent Preparation :

    • Thaw purified PARP1 enzyme and a fluorescently labeled Olaparib probe (PARPi-FL) on ice.

    • Prepare a 1x Assay Buffer from a concentrated stock.

    • Dilute PARP1 enzyme to a working concentration (e.g., 2.4 ng/µL) in 1x Assay Buffer.

    • Prepare serial dilutions of test Olaparib and control compounds in DMSO, then dilute further in Assay Buffer.

  • Assay Plate Setup :

    • Add 20 µL of diluted PARP1 enzyme to all wells of a 96-well plate, except for "Blank" wells.

    • Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes with gentle agitation.

  • Reaction Initiation and Measurement :

    • Dilute the PARPi-FL probe to a working concentration (e.g., 6 nM) in 1x Assay Buffer.

    • Add 25 µL of the diluted PARPi-FL to all wells, except the "Blank" wells.

    • Incubate at room temperature for 30-90 minutes, protected from light.

    • Read the fluorescence polarization (FP) using a plate reader (e.g., λex = 485 nm; λem = 528 nm).

  • Data Analysis :

    • Subtract the "Blank" FP value from all other readings.

    • Calculate the percentage of inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.[8][9]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with Olaparib, providing a measure of its cytotoxic effect.

Protocol:

  • Cell Seeding :

    • Harvest log-phase cells and plate them at a low density (e.g., 200-2000 cells/well, depending on cell type) in 6-well plates.

    • Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment :

    • Treat the cells with a range of Olaparib concentrations (or vehicle control) for a specified duration (e.g., continuous exposure for 8-21 days).

  • Colony Formation :

    • Incubate the plates for 1-3 weeks until visible colonies (defined as ≥50 cells) are formed.

  • Fixation and Staining :

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with 100% methanol or a 6% glutaraldehyde solution for 15-30 minutes.

    • Stain the fixed colonies with 0.5% crystal violet solution for at least 30 minutes.

  • Colony Counting and Analysis :

    • Gently rinse the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the dose-response curve and IC50 value.[10][11][12]

Clonogenic_Assay_Workflow start Start: Log-phase cells seed 1. Seed Cells (Low density in 6-well plates) start->seed attach 2. Incubate Overnight (Allow attachment) seed->attach treat 3. Add Olaparib (Various concentrations) attach->treat incubate 4. Long-term Incubation (1-3 weeks for colony growth) treat->incubate fix 5. Fix Colonies (e.g., Methanol) incubate->fix stain 6. Stain Colonies (0.5% Crystal Violet) fix->stain count 7. Count Colonies (≥50 cells/colony) stain->count analyze 8. Analyze Data (Calculate Surviving Fraction, IC50) count->analyze end End: Dose-response curve analyze->end

Caption: Experimental workflow for a clonogenic survival assay.
Immunofluorescence (IF) Staining for RAD51 Foci

This assay is a functional biomarker for HRR capacity. A failure to form RAD51 foci in the nucleus after DNA damage indicates a deficient HRR pathway and predicts sensitivity to PARP inhibitors.

Protocol:

  • Sample Preparation :

    • Culture cells on coverslips or use formalin-fixed, paraffin-embedded (FFPE) tissue sections. For tissue, deparaffinize and perform antigen retrieval (e.g., with DAKO Antigen Retrieval Buffer pH 9.0).

    • Induce DNA damage (optional, can be assessed at baseline) with a damaging agent like ionizing radiation to stimulate HRR.

  • Permeabilization and Blocking :

    • Permeabilize cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Antibody Incubation :

    • Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C. A co-stain for a cell cycle marker like Geminin can be used to identify cells in S/G2 phase.

    • Wash samples with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging :

    • Counterstain nuclei with DAPI.

    • Mount coverslips onto microscope slides.

    • Capture images using a fluorescence or confocal microscope.

  • Quantification :

    • Count the number of distinct RAD51 foci per nucleus in Geminin-positive cells. A cell is often considered "RAD51-positive" if it contains >5 or >10 foci. A low percentage of RAD51-positive cells suggests HRR deficiency.[13][14][15]

Mechanisms of Resistance to Olaparib

Despite its efficacy, acquired resistance to Olaparib is a significant clinical challenge. Understanding these mechanisms is crucial for developing subsequent treatment strategies.

Resistance_Mechanisms Key Mechanisms of Olaparib Resistance cluster_mechanisms Resistance Pathways Olaparib Olaparib Treatment HR_Restore 1. Restoration of HR Repair (e.g., secondary BRCA mutations, loss of 53BP1) PARP_Alt 2. Alterations in PARP1 (Mutations or decreased expression preventing drug binding/trapping) Fork_Stab 3. Replication Fork Stabilization (Reduced reliance on HRR) Efflux 4. Increased Drug Efflux (Upregulation of P-glycoprotein pumps) Resistance Drug Resistance (Tumor Regrowth) HR_Restore->Resistance PARP_Alt->Resistance Fork_Stab->Resistance Efflux->Resistance

Caption: Primary mechanisms of acquired resistance to Olaparib.

Combination Therapies

To enhance efficacy and overcome resistance, Olaparib is being investigated in combination with various other agents. A notable example is its use with the anti-angiogenic agent bevacizumab. The PAOLA-1 trial demonstrated that this combination significantly improved PFS in patients with HRD-positive advanced ovarian cancer compared to bevacizumab alone.[16] Other combinations under investigation include immunotherapy (e.g., with durvalumab) and chemotherapy.

Conclusion

Olaparib has fundamentally changed the treatment paradigm for patients with HRR-deficient cancers. Its mechanism of synthetic lethality provides a targeted approach that has led to significant improvements in patient outcomes. Ongoing research is focused on refining patient selection through better biomarkers, understanding and overcoming resistance mechanisms, and exploring novel combination strategies to further extend the benefit of this important therapeutic agent.

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

A Comprehensive Technical Guide on the Binding Affinity of Indinavir Sulfate to the HIV Protease Active Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical interaction between the antiretroviral drug Indinavir Sulfate and the active site of the HIV protease. A thorough understanding of this binding affinity is paramount for the development of novel and more effective HIV therapies. This document provides a detailed overview of the quantitative data, experimental methodologies, and the molecular interactions that define the potent inhibitory action of Indinavir.

Quantitative Analysis of Binding Affinity

The strength of the interaction between Indinavir and the HIV protease has been extensively quantified. The following table summarizes key binding affinity parameters from various studies.

ParameterValueExperimental Conditions
Inhibition Constant (Ki) 0.36 - 1.0 nMDetermined using recombinant HIV-1 protease and synthetic peptide substrates under various buffer conditions.
Half-maximal Inhibitory Concentration (IC50) 2.5 - 10 nMMeasured in cell-based assays, such as those using MT-4 cells, against various strains of HIV-1.
Dissociation Constant (Kd) 0.17 nMQuantified using Surface Plasmon Resonance (SPR) technology.

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are the result of rigorous experimental procedures. The following sections detail the methodologies for the key experiments.

Enzyme Kinetics Assay for Ki Determination

This assay measures the inhibitory effect of Indinavir on the catalytic activity of HIV protease.

  • Reagents and Materials: Purified recombinant HIV-1 protease, a synthetic chromogenic or fluorogenic peptide substrate, high-purity this compound, and an appropriate assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • Pre-incubate the HIV-1 protease with each concentration of Indinavir to allow binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the synthetic peptide substrate.

    • Monitor the rate of substrate cleavage over time by measuring the change in absorbance or fluorescence.

    • Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.

    • Fit the data to a suitable enzyme inhibition model (e.g., competitive) to determine the Ki value.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic signature of the interaction.

  • Reagents and Materials: Highly purified HIV-1 protease, high-purity this compound, a sensitive isothermal titration calorimeter, and a precisely matched buffer for both the protein and the ligand.

  • Procedure:

    • Place the HIV-1 protease solution in the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of precise injections of the Indinavir solution into the sample cell.

    • Measure the heat released or absorbed during each injection.

    • Integrate the raw data to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Experimental Workflow and Molecular Interactions

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Reagent Preparation B Indinavir Dilution Series A->B C Pre-incubation of Protease and Indinavir B->C D Reaction Initiation with Substrate C->D E Data Acquisition D->E F Plotting and Curve Fitting E->F G Determination of Binding Parameters F->G

Caption: A generalized workflow for determining binding affinity.

molecular_interactions HIV Protease Active Site HIV Protease Active Site Asp25 & Asp125 Asp25 & Asp125 HIV Protease Active Site->Asp25 & Asp125 Flap Residues (e.g., Ile50) Flap Residues (e.g., Ile50) HIV Protease Active Site->Flap Residues (e.g., Ile50) Indinavir Indinavir Indinavir->Asp25 & Asp125 Hydrogen Bonds Indinavir->Flap Residues (e.g., Ile50) van der Waals Interactions

Caption: Key molecular interactions governing Indinavir binding.

The Molecular Basis of High-Affinity Binding

The potent inhibition of HIV protease by Indinavir stems from a series of precise molecular interactions within the enzyme's active site. The binding is primarily driven by a combination of hydrogen bonds and van der Waals interactions. A critical interaction occurs between the hydroxyl group of Indinavir and the catalytic dyad of the protease, which is composed of two aspartate residues (Asp25 and Asp125). This hydrogen bonding mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic machinery.

The bulky and hydrophobic substituents of the Indinavir molecule also play a crucial role by engaging in extensive van der Waals contacts with the nonpolar residues that line the active site. The flexible "flap" regions of the protease close down over the bound inhibitor, creating a more intimate and extensive contact surface, which further stabilizes the complex.

Impact of Drug Resistance Mutations

The development of resistance to Indinavir is often the result of mutations in the HIV protease gene that lead to alterations in the active site. These mutations can reduce the binding affinity of Indinavir through various mechanisms, such as steric hindrance or the disruption of key hydrogen bonds. For instance, the V82A mutation is known to confer resistance by altering the hydrophobic pocket that accommodates one of the side chains of Indinavir. Similarly, the L90M mutation can also contribute to a decrease in susceptibility. The accumulation of multiple mutations can lead to high-level resistance, underscoring the importance of developing new inhibitors that are less susceptible to these changes.

Indinavir Sulfate: An In-depth Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir Sulfate, a potent inhibitor of the human immunodeficiency virus (HIV) protease, plays a crucial role in antiretroviral therapy. An understanding of its chemical properties and stability profile is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound and its behavior under various stress conditions, offering valuable insights for researchers and drug development professionals.

Chemical Properties of this compound

This compound is a white to off-white, hygroscopic, crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling and formulation.

PropertyValueReference
IUPAC Name (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid[2][3]
Chemical Formula C₃₆H₄₇N₅O₄ · H₂SO₄[1][4]
Molecular Weight 711.88 g/mol [1]
Melting Point 150-153 °C (with decomposition)[2][5]
Appearance White to off-white, hygroscopic, crystalline powder[1]
Solubility Very soluble in water and methanol. Soluble in DMSO. Insoluble in ethanol.[1][5][6][7]
pKa (Strongest Acidic) 13.01[3][8]
pKa (Strongest Basic) 6.76[3][8]

Stability Profile of this compound

The stability of this compound is a critical attribute that influences its shelf-life and the integrity of its dosage forms. The drug substance is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and exposure to heat. It is, however, relatively stable under photolytic stress.

Stress ConditionStabilityObservationsReference
Acidic Hydrolysis LabileSignificant degradation occurs.[9][10]
Basic Hydrolysis LabileSignificant degradation occurs.[9][10]
Neutral Hydrolysis LabileDegradation is observed.[9]
Oxidation LabileDegrades in the presence of oxidizing agents.[9][10]
Thermal Stress LabileStable up to 100 °C, with slight degradation at 125 °C and complete degradation around 150 °C.[11]
Photostability StableNo significant degradation observed under photolytic stress.[9]
Humidity SensitiveHygroscopic. High relative humidity can induce conversion to a different pseudo-polymorphic form.[1][12]

Degradation Pathways

This compound degrades primarily through hydrolysis and oxidation. The main degradation pathways involve the cleavage of the amide bond and modifications to the pyridine and piperazine rings.

Hydrolytic Degradation

Under aqueous conditions, particularly at acidic and basic pH, this compound is susceptible to hydrolysis. A key hydrolytic degradation pathway is the cleavage of the amide bond, which can lead to the formation of (1S,2R)-(+)-cis-1-amino-2-indanol.[1][13] Another identified hydrolytic process is lactonization, influenced by the cis-aminoindanol leaving group.[2]

Oxidative Degradation

Oxidative stress leads to the formation of several degradation products. The primary sites of oxidation are the pyridine nitrogen, leading to N-oxidation, and the phenylmethyl group, resulting in para-hydroxylation.[2] Other oxidative metabolic pathways include 3'-hydroxylation of the indan moiety and N-depyridomethylation.[2] In vitro studies have indicated that the cytochrome P450 isoenzyme CYP3A4 is the major enzyme involved in these oxidative transformations.[2]

G Simplified Degradation Pathway of Indinavir Indinavir This compound Hydrolysis Hydrolysis (Acidic/Basic/Neutral) Indinavir->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Indinavir->Oxidation Thermal Thermal Stress (>125 °C) Indinavir->Thermal DP1 Amide Bond Cleavage Products (e.g., cis-1-amino-2-indanol) Hydrolysis->DP1 DP2 Lactonization Products Hydrolysis->DP2 DP3 Pyridine N-Oxide Oxidation->DP3 DP4 para-Hydroxylated Phenylmethyl Oxidation->DP4 DP5 3'-Hydroxylated Indan Oxidation->DP5 DP6 N-Depyridomethylated Product Oxidation->DP6 DP_Thermal Thermal Degradants Thermal->DP_Thermal

A simplified overview of the major degradation pathways for this compound.

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable assessment of the chemical properties and stability of this compound. The following are representative protocols for key experiments.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Apparatus: Isothermal shaker, analytical balance, centrifuge, HPLC-UV system.

  • Procedure: a. An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed container. b. The suspension is agitated in an isothermal shaker at a controlled temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). c. The suspension is then centrifuged to separate the undissolved solid. d. An aliquot of the supernatant is carefully removed, diluted with an appropriate solvent, and analyzed by a validated HPLC-UV method to determine the concentration of dissolved this compound. e. The experiment is performed in triplicate for each solvent.

Forced Degradation Studies (as per ICH Q1A(R2) Guidelines)

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

1. Acidic Hydrolysis: a. Reagent: 1 M Hydrochloric Acid (HCl). b. Procedure: Dissolve a known amount of this compound in 1 M HCl to a final concentration of approximately 1 mg/mL. The solution is then heated at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at each time point, neutralized with 1 M Sodium Hydroxide (NaOH), diluted with mobile phase, and analyzed by a stability-indicating HPLC method.

2. Basic Hydrolysis: a. Reagent: 1 M Sodium Hydroxide (NaOH). b. Procedure: Dissolve a known amount of this compound in 1 M NaOH to a final concentration of approximately 1 mg/mL. The solution is maintained at room temperature for a specified period (e.g., 30, 60, 120 minutes). Samples are withdrawn, neutralized with 1 M HCl, diluted, and analyzed.

3. Oxidative Degradation: a. Reagent: 30% Hydrogen Peroxide (H₂O₂). b. Procedure: Dissolve this compound in a suitable solvent and add 30% H₂O₂. The mixture is kept at room temperature for a defined duration (e.g., 24 hours), protected from light. Samples are withdrawn, diluted, and analyzed.

4. Thermal Degradation: a. Procedure (Solid State): A thin layer of this compound powder is placed in a petri dish and exposed to a high temperature (e.g., 125 °C) in a calibrated oven for a set time. b. Procedure (Solution): A solution of this compound (approx. 1 mg/mL) is heated at a specified temperature (e.g., 70 °C) for a defined period. Samples are then cooled, diluted, and analyzed.

5. Photostability Testing (as per ICH Q1B Guidelines): a. Apparatus: A photostability chamber equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. b. Procedure: A sample of solid this compound is spread in a thin layer in a suitable transparent container. A control sample is wrapped in aluminum foil to protect it from light. Both samples are placed in the photostability chamber and exposed for the required duration. After exposure, the samples are analyzed for any changes in physical appearance and for the formation of degradation products by HPLC.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Indinavir_Sample This compound (Bulk Drug or Solution) Acid Acidic (e.g., 1M HCl, 60°C) Indinavir_Sample->Acid Base Basic (e.g., 1M NaOH, RT) Indinavir_Sample->Base Oxidative Oxidative (e.g., 30% H₂O₂, RT) Indinavir_Sample->Oxidative Thermal Thermal (e.g., 125°C Solid) Indinavir_Sample->Thermal Photo Photolytic (ICH Q1B) Indinavir_Sample->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization if applicable Dilution Dilution Neutralization->Dilution HPLC_Analysis Stability-Indicating HPLC Analysis Dilution->HPLC_Analysis

References

The Genesis of a Groundbreaking HIV Protease Inhibitor: The Early Development and Discovery of Indinavir Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The advent of the Human Immunodeficiency Virus (HIV) pandemic spurred an unprecedented global research effort to understand and combat the retrovirus. A pivotal moment in this endeavor was the identification and characterization of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus. This discovery paved the way for a new class of antiretroviral drugs known as protease inhibitors. Among the first and most effective of these was Indinavir Sulfate, developed by Merck & Co.[1]. Marketed under the trade name Crixivan®, Indinavir played a crucial role in the development of Highly Active Antiretroviral Therapy (HAART), transforming HIV/AIDS from a terminal illness into a manageable chronic condition[2][3]. This technical guide provides a comprehensive overview of the early development and discovery of this compound, with a focus on its chemical synthesis, preclinical evaluation, and pivotal clinical trials.

The Dawn of a New Antiretroviral Strategy: The Discovery of Indinavir

The journey to discover Indinavir began in the mid-1980s when Merck initiated a dedicated research program to combat AIDS[1]. The primary focus of this program was the HIV-1 protease, an enzyme responsible for cleaving viral polyproteins into functional proteins essential for producing mature, infectious virions. The inhibition of this enzyme was identified as a key therapeutic target.

The research team at Merck, including Joseph P. Vacca, Bruce D. Dorsey, and James P. Guare, embarked on a rational drug design campaign to develop a potent and orally bioavailable HIV-1 protease inhibitor[4]. This effort culminated in the synthesis of Indinavir, a peptidomimetic hydroxyethylene inhibitor, in 1992[2]. The compound was designed to mimic the transition state of the natural substrate of the HIV-1 protease, thereby competitively inhibiting its activity. To enhance its solubility and oral bioavailability, Indinavir was formulated as a sulfate salt[2].

Chemical Synthesis of this compound

The initial synthesis of Indinavir was a complex, multi-step process. A convergent approach was adopted, involving the synthesis of three key fragments: a piperazine moiety, a Phe-Gly hydroxyethylene isostere, and a (-)-cis-(1S,2R)-1-aminoindan-2-ol moiety.

Key Precursor Molecules:

  • (S)-2-piperazinecarboxylic acid

  • (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone

  • Indene

Later, more efficient synthetic routes were developed to facilitate large-scale production. These improved methods focused on reducing the number of steps and utilizing more readily available starting materials.

Experimental Protocol: A Generalized Synthetic Approach

While the precise, proprietary, large-scale synthesis protocols remain with Merck, published research outlines the general synthetic strategy. The following provides a conceptual overview of a common synthetic route:

  • Synthesis of the Piperazine Fragment: The synthesis often starts with 2-pyrazinecarboxylic acid, which undergoes partial hydrogenation. The resulting amine functionalities are sequentially protected. Asymmetric hydrogenation using a chiral catalyst like Rh-BINAP establishes the desired stereochemistry of the piperazine ring.

  • Synthesis of the Aminoindanol Fragment: The synthesis of the (-)-cis-(1S,2R)-1-aminoindan-2-ol fragment typically begins with the asymmetric epoxidation of indene, for which Jacobsen's catalyst has been effectively used. This is followed by regioselective opening of the epoxide to introduce the amino and hydroxyl groups with the correct stereochemistry.

  • Synthesis of the Hydroxyethylene Isostere and Coupling: The hydroxyethylene isostere can be derived from chiral starting materials like (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone. This fragment is then coupled with the piperazine and aminoindanol moieties through a series of reactions, including amide bond formation and deprotection steps, to yield the final Indinavir molecule.

  • Salt Formation: The synthesized Indinavir free base is then treated with sulfuric acid in a suitable solvent, such as ethanol, to produce the more soluble and bioavailable this compound salt.

Preclinical Evaluation: From the Bench to Animal Models

The preclinical development of Indinavir involved extensive in vitro and in vivo studies to characterize its antiviral activity, selectivity, and pharmacokinetic profile.

In Vitro Studies

Indinavir demonstrated potent and selective inhibition of the HIV-1 and HIV-2 proteases. The inhibitory activity was quantified using enzymatic assays and cell-based antiviral assays.

ParameterValueAssay Type
Ki (HIV-1 Protease) 0.52 nMEnzymatic Assay
Ki (HIV-2 Protease) 3.3 nMEnzymatic Assay
IC50 (HIV-1 Protease) 0.41 nMEnzymatic Assay
IC95 (HIV-infected MT4 lymphoid cells) 25-50 nMCell-based Antiviral Assay

Experimental Protocol: HIV-1 Protease Inhibition Assay (Conceptual)

  • Reagents and Buffers: Recombinant HIV-1 protease, a fluorogenic substrate peptide, and assay buffer (e.g., sodium acetate buffer at a specific pH).

  • Assay Procedure:

    • A dilution series of this compound is prepared.

    • The recombinant HIV-1 protease is pre-incubated with the various concentrations of Indinavir.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated for each Indinavir concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

In Vivo Preclinical Studies

Pharmacokinetic studies were conducted in various animal species to assess the absorption, distribution, metabolism, and excretion (ADME) of Indinavir. These studies were crucial for predicting the drug's behavior in humans.

SpeciesOral Bioavailability (%)Plasma Clearance (mL/min/kg)
Rat 24%107
Dog 72%16
Monkey 19%36

These studies revealed significant species-dependent differences in the pharmacokinetics of Indinavir, primarily attributed to variations in first-pass metabolism. The primary routes of metabolism were identified as N-dealkylation, N-oxidation, and hydroxylation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

Clinical Development: Proving Efficacy and Safety in Humans

The clinical development program for this compound was designed to evaluate its safety, tolerability, pharmacokinetics, and antiretroviral activity in HIV-infected individuals. The program included Phase I, II, and III clinical trials, with pivotal studies demonstrating the profound and sustained viral suppression achieved with Indinavir-containing combination therapy.

Human Pharmacokinetics

Following oral administration in a fasted state, Indinavir is rapidly absorbed, reaching peak plasma concentrations in approximately 0.8 hours. The pharmacokinetics are nonlinear, with a greater than dose-proportional increase in plasma concentrations.

ParameterValue (800 mg every 8 hours)
Oral Bioavailability ~65%
Protein Binding 60%
Terminal Half-life 1.8 ± 0.4 hours
Steady-State Cmax 12,617 ± 4037 nM
Steady-State Cmin (trough) 251 ± 178 nM
Steady-State AUC (0-8h) 30,691 ± 11,407 nM·hour

Administration with a high-fat meal significantly reduces the absorption of Indinavir. Therefore, it is recommended to be taken in a fasted state or with a light, low-fat meal.

Pivotal Clinical Trials

Merck Protocol 035

This was a randomized, double-blind, placebo-controlled study in zidovudine-experienced patients with CD4 counts between 50 and 400 cells/mm³ and HIV RNA levels ≥20,000 copies/mL. The study compared three treatment arms: Indinavir monotherapy, zidovudine plus lamivudine, and the triple combination of Indinavir, zidovudine, and lamivudine.

ParameterIndinavir + Zidovudine + Lamivudine (n=31)Indinavir Monotherapy (n=28)Zidovudine + Lamivudine (n=30)
Baseline Median HIV RNA (copies/mL) 39,32037,33543,490
Baseline Median CD4 Count (cells/mm³) 131156144
Patients with HIV RNA <500 copies/mL at 24 weeks 90% (28/31)43% (12/28)0% (0/30)

The results unequivocally demonstrated the superior efficacy of the triple-drug regimen in suppressing viral replication. The potent and sustained antiretroviral activity of this combination set a new standard of care for HIV treatment.

ACTG 320

This large, randomized, controlled clinical trial enrolled 1,156 patients with advanced HIV disease (CD4 counts <200 cells/mm³) who had prior zidovudine therapy. The study compared the combination of zidovudine and lamivudine with the triple combination of Indinavir, zidovudine, and lamivudine. The primary endpoint was the progression to an AIDS-defining illness or death.

The triple-drug regimen was associated with a significantly lower rate of disease progression or death compared to the two-drug regimen (6% vs. 11%). This landmark study provided definitive evidence of the clinical benefit of including a protease inhibitor like Indinavir in antiretroviral therapy for patients with advanced HIV disease.

Common Adverse Events

The most common adverse events associated with Indinavir therapy observed in clinical trials were nephrolithiasis (kidney stones) and asymptomatic hyperbilirubinemia (elevated bilirubin levels). Adequate hydration is recommended to reduce the risk of nephrolithiasis.

Visualizing the Core Concepts

HIV-1 Lifecycle and the Action of Indinavir

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) HIV HIV Virion Binding 1. Binding and Fusion HIV->Binding ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Binding->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Polyproteins) Transcription->Translation Assembly 6. Assembly of New Virus Particles Translation->Assembly Budding 7. Budding Assembly->Budding Protease HIV Protease Assembly->Protease Maturation 8. Maturation Budding->Maturation NewVirion Infectious HIV Virion Maturation->NewVirion Protease->Maturation Cleaves Polyproteins Indinavir Indinavir Indinavir->Protease Inhibits

Caption: Mechanism of action of Indinavir within the HIV-1 lifecycle.

Conceptual Workflow of Indinavir's Early Development

Indinavir_Development cluster_discovery Discovery and Preclinical Phase cluster_clinical Clinical Development Phase Target Target Identification (HIV-1 Protease) Synthesis Chemical Synthesis of Indinavir Target->Synthesis InVitro In Vitro Studies (Enzymatic and Cell-based Assays) Synthesis->InVitro InVivo In Vivo Animal Studies (Pharmacokinetics and Toxicology) InVitro->InVivo Phase1 Phase I Trials (Safety and Pharmacokinetics in Healthy Volunteers) InVivo->Phase1 IND Filing Phase2 Phase II Trials (Dose-ranging and Efficacy in HIV+ Patients) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy and Safety Studies, e.g., Protocol 035, ACTG 320) Phase2->Phase3 Approval Regulatory Approval (FDA, EMA) Phase3->Approval

References

Pharmacological Profile of Indinavir: A Technical Guide for Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indinavir (marketed as Crixivan®) is a first-generation human immunodeficiency virus (HIV) type 1 protease inhibitor, a class of antiretroviral drugs that profoundly changed the landscape of HIV/AIDS treatment.[1][2] As a critical component of highly active antiretroviral therapy (HAART), Indinavir played a pivotal role in suppressing viral replication, leading to significant reductions in morbidity and mortality.[3] This technical guide provides an in-depth review of the pharmacological profile of Indinavir, focusing on its mechanism of action, quantitative in vitro activity, pharmacokinetics, clinical efficacy, and resistance profile. Detailed experimental protocols and workflow visualizations are included to support research and drug development professionals.

Mechanism of Action

Indinavir exerts its antiviral effect by specifically targeting and inhibiting HIV-1 protease.[2] This viral enzyme is an aspartyl protease essential for the HIV life cycle. It functions by cleaving newly synthesized Gag and Gag-Pol polyprotein precursors into smaller, functional proteins required for the assembly of mature, infectious virions.[2][4]

Indinavir is designed as a peptidomimetic inhibitor that binds competitively and reversibly to the active site of the HIV-1 protease.[2][5] By occupying the active site, it prevents the enzyme from processing the viral polyproteins. This blockade results in the production of immature, non-infectious viral particles, thus disrupting the viral replication cycle.[2]

Caption: Mechanism of HIV-1 Protease Inhibition by Indinavir.

In Vitro Activity

Indinavir demonstrates potent and selective inhibitory activity against HIV-1 protease. Its efficacy is quantified by parameters such as the inhibition constant (Ki) and the 50% or 95% inhibitory concentrations (IC50, IC95) in enzymatic and cell-based assays.

ParameterValueVirus TypeNotes
Ki 0.52 nM[6]HIV-1Inhibition constant in enzymatic assays.
3.3 nM[6]HIV-2Lower potency against HIV-2 compared to HIV-1.
IC95 25 - 50 nM[6]HIV-1Concentration required to inhibit 95% of viral spread in MT4 lymphoid cells.
~50 - 100 nM[4]HIV-1Concentration for 95% inhibition of viral spread in cell culture.

Pharmacokinetics

The clinical utility of Indinavir is defined by its pharmacokinetic profile, which governs dosing schedules and potential drug interactions. It is characterized by rapid absorption that is significantly affected by food.

ParameterValue (Unboosted)Value (Ritonavir-Boosted)Notes
Bioavailability ~65%[1]IncreasedRitonavir inhibits CYP3A4, increasing Indinavir exposure.
Tmax (Time to Peak) ~0.8 hours (fasting)[4]~3.0 hours[7]Absorption is delayed by high-fat meals.[4]
Protein Binding ~60%[1][2]Not significantly altered
Metabolism Hepatic, primarily via Cytochrome P450 3A4 (CYP3A4).[2]CYP3A4 is inhibited by Ritonavir.Indinavir is also an inhibitor of CYP3A4.
Elimination Half-life 1.8 ± 0.4 hours[1][2]ProlongedReduced clearance due to CYP3A4 inhibition.
Excretion <20% excreted unchanged in urine.[2]-Primarily excreted as metabolites.
Standard Dosing 800 mg every 8 hours[1]800 mg every 12 hours (with 100 mg Ritonavir)[7]Dosing must be precise to avoid resistance.[1]

Clinical Efficacy and Pharmacodynamics

The clinical benefit of Indinavir has been established in numerous trials, demonstrating its ability to suppress viral load and restore immune function when used in combination therapy.

Trial / StudyRegimenKey Outcomes
ACTG 320 Indinavir + Zidovudine + Lamivudine vs. Zidovudine + LamivudineThe three-drug regimen reduced the rate of progression to AIDS or death by half compared to the two-drug regimen (6% vs. 11%).[3][8]
Significant increases in CD4+ cell counts and greater reductions in plasma HIV-1 RNA were observed in the Indinavir arm.[8]
Merck 035 Indinavir-containing triple therapyDemonstrated durable viral suppression for up to 3 years in a significant proportion of patients.[3]
Ritonavir-Boosted Study Indinavir/Ritonavir (800/100 mg) BID + 2 NRTIsAt 48 weeks, baseline viral RNA decreased by >2 log10 copies/mL and CD4 counts increased by approximately 200 cells/mm³.[7]

Resistance Profile

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For Indinavir, resistance develops through the accumulation of specific mutations in the viral protease gene, and in some cases, in the Gag polyprotein cleavage sites.

Mutation TypeKey Amino Acid PositionsImpact on Indinavir Susceptibility
Primary Mutations V82 (to A, F, or T)Directly reduce susceptibility to Indinavir.
M46 (to I or L)Contribute to resistance, often appearing early.
I54 (to V, M, or L)Reduce susceptibility to multiple protease inhibitors.
Accessory Mutations L10, K20, L24, V32, I47, G48, I62, L63, A71, G73, I84, L90These mutations often appear after primary mutations and further increase the level of resistance. They can also compensate for a loss of viral fitness.
Gag Cleavage Site Mutations p7/p1, p1/p6Alter the substrate that the protease cleaves, which can enhance the replication of resistant viruses.

Note: The development of high-level resistance to Indinavir is a cumulative process, often requiring multiple mutations.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of protease inhibitors. Below are representative protocols for key in vitro assays.

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC50 of a test compound against recombinant HIV-1 protease.

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., pH 7.8).[9]

    • Reconstitute lyophilized recombinant HIV-1 Protease in a dilution buffer to a working concentration.[10]

    • Prepare a fluorogenic substrate solution (e.g., a peptide substrate with a fluorophore and a quencher).[10]

    • Prepare serial dilutions of Indinavir (or test compound) in the assay buffer or appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add the serially diluted inhibitor to respective wells. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (a known potent inhibitor like Pepstatin A).[10]

    • Add the prepared HIV-1 Protease solution to all wells except for a "no enzyme" blank.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding the HIV-1 Protease Substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1-3 hours.[10][11]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the "Enzyme Control" (100% activity) and "no enzyme" blank (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Antiviral Susceptibility Assay

This protocol outlines a method to measure the ability of Indinavir to inhibit HIV replication in a cell culture system.

Phenotypic_Assay_Workflow cluster_0 Assay Setup cluster_1 Incubation & Measurement cluster_2 Data Analysis A 1. Prepare target cells (e.g., PBMCs, CEMx174) B 2. Plate cells with serial dilutions of Indinavir A->B C 3. Infect cells with a standardized HIV-1 stock B->C D 4. Incubate at 37°C for 4-7 days C->D E 5. Harvest cell-free supernatant D->E F 6. Quantify viral replication (e.g., p24 Antigen ELISA) E->F G 7. Plot % inhibition of p24 vs. Indinavir concentration F->G H 8. Calculate IC50 value using non-linear regression G->H

Caption: Workflow for a Phenotypic Antiviral Susceptibility Assay.
  • Cell and Virus Preparation:

    • Culture a suitable T-cell line (e.g., CEMx174) or use phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs).[12][13]

    • Prepare a stock of a laboratory-adapted HIV-1 strain with a known titer.

    • Prepare serial dilutions of Indinavir in the cell culture medium.

  • Infection Protocol:

    • Plate the target cells in a 96-well plate.

    • Add the drug dilutions to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus).

    • Add the HIV-1 virus stock to all wells except the cell controls at a predetermined multiplicity of infection (MOI).[12]

    • Incubate the plate at 37°C in a CO2 incubator.

  • Endpoint Measurement:

    • After 4 to 7 days, harvest the cell-free supernatant from each well.[13]

    • Quantify the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.

    • Alternatively, if using a reporter virus (e.g., expressing luciferase), measure the reporter gene activity.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the virus control wells.

    • Determine the IC50 value by plotting the percent inhibition versus the drug concentration and fitting the data to a dose-response curve.[15]

Pharmacokinetic Analysis Protocol

This protocol provides a general outline for determining Indinavir concentrations in patient plasma.

  • Sample Collection: Collect blood samples from subjects at predefined time points following drug administration.

  • Sample Processing: Separate plasma by centrifugation and store at -20°C or lower until analysis.[4]

  • Drug Extraction: Lyse plasma samples and extract Indinavir using a suitable organic solvent like acetonitrile. An internal standard (e.g., ritonavir or a structural analog) is added to correct for extraction efficiency.[12]

  • Quantification by HPLC:

    • Analyze the extracted samples using a validated high-pressure liquid chromatography (HPLC) method with UV detection.[4]

    • Separate Indinavir and the internal standard on an appropriate column (e.g., C18).[12]

    • Generate a standard curve using known concentrations of Indinavir to quantify the amount in the patient samples.

  • Pharmacokinetic Modeling: Use the concentration-time data to calculate key PK parameters (AUC, Cmax, t1/2, etc.) using non-compartmental methods.

References

Indinavir Sulfate: An In-depth Technical Guide on Potential Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential off-target effects of Indinavir Sulfate observed in various cellular models. Indinavir, an HIV-1 protease inhibitor, is a crucial component of highly active antiretroviral therapy (HAART).[1][2] However, its therapeutic benefits can be accompanied by a range of metabolic and cellular side effects.[3][4] Understanding these off-target activities is paramount for the development of safer therapeutic strategies and for repurposing this drug for other indications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Metabolic Dysregulation: Interference with Glucose and Lipid Homeostasis

A significant body of evidence points to Indinavir's role in disrupting glucose and lipid metabolism, contributing to insulin resistance and hyperlipidemia observed in patients.[4][5][6]

Inhibition of Glucose Transport

Indinavir directly interferes with glucose uptake in key metabolic tissues like skeletal muscle and adipocytes by inhibiting the insulin-responsive glucose transporter, GLUT4.[7][8][9] This effect is rapid and occurs at pharmacologically relevant concentrations.[7]

Quantitative Data on Indinavir's Effect on Glucose Transport

Cell/Tissue ModelIndinavir ConcentrationEffect on Glucose TransportReference
Rat Epitrochlearis Muscle5 µmol/l40% reduction in insulin-stimulated transport[10]
20 µmol/l58% reduction in insulin-stimulated transport[10]
40 µmol/l72% reduction in insulin-stimulated transport[10]
Primary Rat Adipocytes15 µM (KI)Non-competitive inhibition of insulin-stimulated 2-deoxyglucose uptake[8]
L6GLUT4myc Myotubes100 µmol/l80% inhibition of basal and insulin-stimulated 2-deoxyglucose uptake[9]
L6GLUT1myc Cells100 µmol/l25% inhibition of 2-deoxyglucose uptake[9]
Human Volunteers1200 mg single doseDecrease in insulin-stimulated glucose disposal from 14.1 to 9.2 mg/kg·min per µU/ml insulin[11]

Experimental Protocol: 3-O-[³H]methyl-d-glucose (3MG) Transport Assay in Isolated Rat Skeletal Muscle

This protocol is based on methodologies described for assessing glucose transport in isolated rodent skeletal muscle.[10]

  • Muscle Preparation: Male Wistar rats are sacrificed, and epitrochlearis or soleus muscles are dissected and mounted on apparatus to maintain them at resting length.

  • Incubation: Muscles are pre-incubated in Krebs-Henseleit buffer (KHB) containing 0.1% bovine serum albumin (BSA), 8 mM glucose, and 32 mM mannitol for 30 minutes at 37°C, gassed with 95% O₂ / 5% CO₂.

  • Treatment: Muscles are then transferred to fresh KHB with or without a maximally effective concentration of insulin (e.g., 12 nmol/l) and varying concentrations of Indinavir (0, 1, 5, 20, or 40 µmol/l) for a specified duration (e.g., 4 hours).

  • Wash Step: To remove extracellular glucose, muscles are washed for 10 minutes at 30°C in KHB with 0.1% BSA and 40 mM mannitol, maintaining the respective insulin and Indinavir concentrations.

  • Glucose Transport Measurement: Glucose transport is measured by incubating the muscles for 10 minutes in 1 ml of KHB containing 8 mM 3-O-[³H]methyl-d-glucose (2.0 µCi/ml), 32 mM [U-¹⁴C]mannitol (0.3 µCi/ml), and the same insulin and Indinavir concentrations.

  • Sample Processing: Muscles are blotted, weighed, and digested in 0.5 N NaOH.

  • Scintillation Counting: Aliquots of the digest are added to scintillation fluid, and the radioactivity for ³H and ¹⁴C is determined using a liquid scintillation counter. The extracellular space is calculated from the ¹⁴C-mannitol counts, and this is used to correct the ³H counts to determine the intracellular 3MG concentration.

  • Data Analysis: Glucose transport is expressed as µmol per ml of intracellular water per 10 minutes.

Signaling Pathway: Indinavir-Mediated Inhibition of Insulin Signaling and GLUT4 Translocation

Indinavir_Insulin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation GLUT4_mem GLUT4 Indinavir Indinavir Indinavir->GLUT4_mem PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GSV GLUT4 Storage Vesicles (GSVs) Akt->GSV Promotes translocation GSV->GLUT4_mem Translocation Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: Indinavir directly inhibits the GLUT4 transporter at the plasma membrane.

Disruption of Lipid Metabolism

Indinavir has been shown to affect lipid metabolism, potentially contributing to dyslipidemia.[6] One proposed mechanism involves the suppression of the breakdown of the nuclear form of sterol regulatory element binding proteins (nSREBPs), which are key transcription factors in lipid biosynthesis.[4]

Induction of Cellular Stress

Indinavir can induce cellular stress, particularly endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR).[12] While some studies suggest Indinavir is a less potent inducer of ER stress compared to other protease inhibitors like lopinavir, its effects are still notable.[12][13]

Signaling Pathway: Indinavir and the Unfolded Protein Response (UPR)

Indinavir_UPR cluster_ER Indinavir Indinavir ER Endoplasmic Reticulum (ER) Indinavir->ER Induces Stress UnfoldedProteins Accumulation of Unfolded Proteins ER->UnfoldedProteins PERK PERK UnfoldedProteins->PERK Activates IRE1 IRE1α UnfoldedProteins->IRE1 Activates ATF6 ATF6 UnfoldedProteins->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 PERK->ATF4 Upregulates XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF6f ATF6 (active fragment) ATF6->ATF6f Cleavage in Golgi Translation Translation eIF2a->Translation Inhibits Global Translation CHOP CHOP (Apoptosis) ATF4->CHOP Induces Chaperones Chaperones XBP1s->Chaperones Upregulates ER Chaperones ERAD ER-Associated Degradation ATF6f->ERAD Upregulates ERAD Components

Caption: Indinavir-induced ER stress activates the three main branches of the UPR.

Effects on Cell Cycle and Proliferation

Indinavir has been observed to interfere with cell cycle progression, an effect that is independent of its antiviral activity. This has led to investigations into its potential as an anti-cancer agent.[14][15]

Quantitative Data on Indinavir's Effect on Cell Cycle

Cell ModelTreatmentEffectReference
Peripheral Blood Mononuclear Cells (PBMCs) from healthy individualsIndinavir (dose-dependent)Inhibition of lymphoproliferative responses[14]
Anti-CD3 stimulated PBMCsIndinavirCell cycle arrest in G0/G1 phase[14]
A549 Lung Cancer Cells (CH05-10, an Indinavir analog)CH05-10 (dose- and time-dependent)Cell cycle arrest at G1, caspase-dependent apoptosis[15]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general method for analyzing cell cycle distribution.

  • Cell Culture and Treatment: Culture cells (e.g., PBMCs, cancer cell lines) in appropriate media. Treat cells with various concentrations of Indinavir or vehicle control for a specified time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the DNA-binding dye.

  • Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Diagram: Indinavir's Impact on Cell Fate

Indinavir_Cell_Fate cluster_effects Indinavir Indinavir CellCycle Inhibition of Cell Cycle Progression Indinavir->CellCycle ERStress Induction of ER Stress Indinavir->ERStress MMP_Inhibition Inhibition of Matrix Metalloproteinases Indinavir->MMP_Inhibition G1_Arrest G0/G1 Arrest CellCycle->G1_Arrest Leads to Apoptosis Apoptosis ERStress->Apoptosis Can lead to Metastasis Tumor Metastasis MMP_Inhibition->Metastasis Reduces CellSurvival Cell Survival (in some contexts) G1_Arrest->CellSurvival Prolongs

References

The Repurposing Potential of Indinavir Sulfate in Non-HIV Viral Infections: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indinavir Sulfate, a potent protease inhibitor integral to early highly active antiretroviral therapy (HAART) for Human Immunodeficiency Virus Type 1 (HIV-1), has demonstrated a complex profile of activity that extends beyond its primary target. This technical guide provides an in-depth analysis of the existing research on the role of this compound in non-HIV viral infections, with a specific focus on its inhibitory action against Human T-lymphotropic Virus Type 1 (HTLV-1). Furthermore, this document explores the broader, non-direct antiviral effects of Indinavir on host cell processes, particularly the cell cycle, which may have implications for a variety of viral pathogens. Detailed experimental methodologies, quantitative data, and visual representations of key pathways are presented to facilitate further research and development in the field of drug repurposing.

Introduction

The drug repurposing paradigm offers a promising avenue for accelerating the development of new antiviral therapies by leveraging the extensive safety and pharmacokinetic data available for existing approved drugs. This compound, with its well-characterized mechanism of action against the HIV-1 protease, presents an intriguing candidate for such investigations. While its clinical use has diminished in favor of newer antiretrovirals with more favorable side-effect profiles, its potential utility against other viral pathogens warrants a thorough examination. This guide synthesizes the available preclinical and in vitro data on Indinavir's activity against non-HIV viruses and its effects on host cellular pathways relevant to viral replication.

Mechanism of Action of this compound

Indinavir is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] By binding to the active site of the protease, Indinavir prevents this proteolytic processing, resulting in the production of immature, non-infectious virions.[1][2] The drug is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2]

Investigating the Role of Indinavir in Non-HIV Viral Infections

While primarily developed for HIV-1, the activity of Indinavir has been explored against other retroviruses and has been found to have a weak inhibitory effect on the protease of Human T-lymphotropic Virus Type 1 (HTLV-1).[3][4]

Human T-lymphotropic Virus Type 1 (HTLV-1)

HTLV-1 is a retrovirus associated with Adult T-cell Leukemia/Lymphoma (ATLL) and HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP).[1] Like HIV-1, HTLV-1 relies on a viral protease for its replication. However, structural differences in the active site of the HTLV-1 protease contribute to a significantly lower affinity for Indinavir compared to the HIV-1 protease.[1][3]

The inhibitory activity of Indinavir against HTLV-1 protease has been quantified in enzymatic assays, revealing a notable difference in potency compared to its effect on HIV-1 protease.

InhibitorTarget ProteaseInhibition Constant (Ki)Reference
IndinavirHIV-1 Protease540 pM[3]
IndinavirHTLV-1 Protease3.5 µM[3]
IndinavirHTLV-1 Protease62.7 µM[4]

Molecular docking and structural analysis studies have elucidated the reasons for Indinavir's reduced efficacy against HTLV-1 protease. Key differences in the amino acid residues within the active site, particularly the presence of bulky aromatic residues like Trp98 and Phe67 in HTLV-1 protease, create unfavorable interactions and higher flap region mobility, leading to a less stable binding of Indinavir compared to its interaction with the HIV-1 protease.[1][3]

Other Viral Infections

Currently, there is a lack of robust, publicly available data demonstrating significant direct antiviral activity of Indinavir against other non-HIV viruses such as Hepatitis C Virus (HCV), Influenza Virus, Zika Virus, or Dengue Virus in preclinical or clinical studies. While the proteases of these viruses are validated drug targets, specific investigations into the efficacy of Indinavir against them are not well-documented in the reviewed literature.

Host-Directed Effects of Indinavir: Cell Cycle Inhibition

Beyond its direct antiviral effects, Indinavir has been shown to exert influence on host cell processes, which could indirectly impact viral replication and pathogenesis.

Inhibition of Lymphocyte Cell Cycle Progression

In vitro studies have demonstrated that Indinavir can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner.[5] This effect is characterized by an arrest of the cell cycle in the G0/G1 phase.[5] This inhibition of cell cycle entry may contribute to prolonged cell survival, a mechanism that is independent of its direct antiviral activity.[5]

The precise molecular pathway by which Indinavir induces cell cycle arrest is not fully elucidated but is an area of active investigation. The following diagram illustrates a conceptual workflow for investigating this host-directed effect.

G Conceptual Workflow: Investigating Indinavir's Effect on Cell Cycle cluster_0 In Vitro Experiment cluster_1 Molecular Analysis PBMCs Peripheral Blood Mononuclear Cells (PBMCs) Stimuli Activation Stimuli (e.g., anti-CD3 mAb) PBMCs->Stimuli Activation Indinavir_Treatment Indinavir Treatment (Varying Concentrations) Stimuli->Indinavir_Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Indinavir_Treatment->Cell_Cycle_Analysis Proliferation_Assay Lymphoproliferation Assay Indinavir_Treatment->Proliferation_Assay Protein_Expression Western Blot for Cell Cycle Regulators (e.g., cyclins, CDKs) Cell_Cycle_Analysis->Protein_Expression Investigate Mechanism Gene_Expression RT-qPCR for Cell Cycle Genes Protein_Expression->Gene_Expression Further Analysis

Workflow for studying Indinavir's effect on cell cycle.

Experimental Protocols

HTLV-1 Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based enzymatic assay to determine the inhibitory activity of compounds against HTLV-1 protease.[4]

  • Reagents and Materials:

    • Recombinant purified HTLV-1 protease (116-amino-acid construct).

    • FRET-based peptide substrate (e.g., based on HTLV-1 matrix/capsid cleavage site).

    • Assay buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

    • This compound (dissolved in DMSO).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the diluted Indinavir or DMSO (vehicle control) to the wells.

    • Add the FRET peptide substrate to each well to a final concentration within the Km range (e.g., 30-100 µM).

    • Initiate the reaction by adding the purified HTLV-1 protease to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.

    • Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, if the Km of the substrate is known.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to assess the effect of Indinavir on the cell cycle of lymphocytes.[5]

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in complete RPMI-1640 medium.

    • Stimulate the cells with an activating agent (e.g., anti-CD3 monoclonal antibody).

    • Simultaneously treat the cells with varying concentrations of this compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Staining:

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the single-cell population to exclude doublets.

    • Analyze the DNA content based on the PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available evidence indicates that this compound possesses a measurable, albeit weak, inhibitory activity against the HTLV-1 protease. This finding, supported by quantitative data and structural insights, suggests that the Indinavir scaffold could serve as a starting point for the design of more potent and specific inhibitors of the HTLV-1 protease. The observed host-directed effect of Indinavir on lymphocyte cell cycle progression presents another intriguing avenue for research, as modulating the host cell environment can be a powerful antiviral strategy.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Indinavir to improve its binding affinity for the HTLV-1 protease.

  • Broad-Spectrum Screening: Conducting systematic in vitro screening of Indinavir against a wider panel of non-HIV viral proteases and polymerases to identify potential new targets.

  • Mechanism of Cell Cycle Inhibition: Elucidating the precise molecular mechanisms by which Indinavir induces G0/G1 arrest in lymphocytes.

  • In Vivo Studies: Evaluating the efficacy of Indinavir or its optimized derivatives in relevant animal models of HTLV-1 infection.

By pursuing these research directions, the scientific community can fully explore the repurposing potential of this compound and contribute to the development of novel antiviral therapies.

References

Methodological & Application

Indinavir Sulfate: In Vitro Antiviral Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Indinavir Sulfate is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By binding to the active site of the HIV-1 protease, Indinavir prevents the cleavage of viral polyprotein precursors into functional proteins essential for producing mature, infectious virions. This mode of action results in the formation of immature, non-infectious viral particles, thereby inhibiting viral replication. This application note provides a detailed protocol for determining the in vitro antiviral activity and cytotoxicity of this compound.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease. The viral protease is responsible for post-translational modification of the Gag and Gag-Pol polyproteins. Cleavage of these polyproteins is a necessary step in the maturation of the virus. Indinavir mimics the peptide substrate of the protease, binding with high affinity to the enzyme's active site. This binding event blocks the catalytic activity of the protease, leading to a halt in the viral maturation process. Consequently, while new viral particles may still be produced, they are non-infectious.

cluster_0 HIV-Infected Host Cell HIV_RNA Viral RNA Host_Ribosome Host Cell Ribosome HIV_RNA->Host_Ribosome Translation Polyproteins Gag-Pol Polyproteins Host_Ribosome->Polyproteins HIV_Protease HIV-1 Protease Polyproteins->HIV_Protease Substrate for Immature_Virion Immature, Non-infectious Virion Polyproteins->Immature_Virion Assembly in presence of Indinavir Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Indinavir This compound Indinavir->HIV_Protease Inhibition Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Assembly

Caption: Mechanism of action of this compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound are quantified by determining the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

ParameterDescriptionTypical Value
EC50 The concentration of this compound that inhibits 50% of viral replication.Varies by cell type and viral strain
CC50 The concentration of this compound that reduces cell viability by 50%.>10 µM
SI (CC50/EC50) Selectivity Index: A measure of the drug's specificity for antiviral activity over cytotoxicity.>10 is generally considered active in vitro.
Ki Inhibition constant for HIV-1 protease.0.52 nM
IC95 The concentration of Indinavir that inhibits 95% of viral activity in cell-based assays.12-100 nM

Experimental Protocols

Cell and Virus Culture
  • Cell Line: MT-4 cells (human T-cell leukemia cell line) are commonly used for HIV antiviral assays.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus: HIV-1 (e.g., IIIB strain) stock is propagated in MT-4 cells. The viral titer is determined, for example, by measuring the 50% tissue culture infectious dose (TCID50).

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Start Seed MT-4 cells in a 96-well plate Add_Drug Add serial dilutions of this compound Start->Add_Drug Incubate_1 Incubate for 3-5 days at 37°C, 5% CO2 Add_Drug->Incubate_1 Add_MTT Add MTT solution to each well Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours Add_MTT->Incubate_2 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_2->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 value Read_Absorbance->Calculate_CC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of each drug dilution to the appropriate wells. Include wells with cells and no drug as a control.

  • Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces the absorbance of the MTT-treated cells by 50% compared to the untreated cell control.

Antiviral Activity Assay (p24 Antigen ELISA)

This assay measures the ability of this compound to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein produced.

Protocol:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of each drug dilution to the appropriate wells.

  • Infect the cells by adding 100 µL of HIV-1 suspension (at a predetermined multiplicity of infection, e.g., 0.01).

  • Include the following controls:

    • Virus Control: Cells infected with HIV-1 in the absence of the drug.

    • Cell Control: Uninfected cells in the absence of the drug.

  • Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the p24 antigen production by 50% compared to the virus control.

Application Notes and Protocols for Indinavir Sulfate Enzyme Inhibition Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3] By competitively binding to the active site of the protease, Indinavir prevents the cleavage of viral Gag and Gag-Pol polyproteins.[2][3] This inhibition results in the production of immature, non-infectious viral particles, thereby halting the replication of the virus.[2][3][4] Understanding the kinetic parameters of this inhibition is crucial for the development and optimization of antiretroviral therapies.

These application notes provide a detailed protocol for determining the enzyme inhibition kinetics of Indinavir Sulfate against HIV-1 protease using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This method offers a continuous and sensitive measurement of protease activity, making it suitable for high-throughput screening and detailed kinetic analysis.[5]

Signaling Pathway: HIV-1 Replication and the Role of Protease

The HIV-1 protease is a key enzyme in the viral replication cycle. After the virus enters a host cell, its RNA is reverse-transcribed into DNA and integrated into the host genome. The host cell machinery then transcribes and translates the viral genes into large polyproteins, namely Gag and Gag-Pol. The HIV-1 protease is responsible for cleaving these polyproteins at specific sites to release mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[1] This proteolytic processing is essential for the assembly of new, infectious virions.

HIV_Replication cluster_host_cell Host Cell Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Viral Polyproteins (Gag, Gag-Pol) Viral Polyproteins (Gag, Gag-Pol) Transcription & Translation->Viral Polyproteins (Gag, Gag-Pol) HIV-1 Protease HIV-1 Protease Viral Polyproteins (Gag, Gag-Pol)->HIV-1 Protease Cleavage by Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Virion Assembly & Budding Virion Assembly & Budding Mature Viral Proteins->Virion Assembly & Budding Mature, Infectious Virion Mature, Infectious Virion Virion Assembly & Budding->Mature, Infectious Virion Indinavir Indinavir Indinavir->HIV-1 Protease Inhibits

Caption: HIV-1 replication cycle and the inhibitory action of Indinavir on HIV-1 protease.

Quantitative Data Summary

The following table summarizes the key kinetic parameters of this compound against HIV-1 protease. These values are essential for designing experiments and interpreting results.

ParameterValueEnzyme/SystemReference
Ki (inhibition constant) 0.36 nMRecombinant HIV-1 Protease[6]
IC50 (half maximal inhibitory concentration) 2.7 - 17.1 nMWild-Type HIV-1 (Phenosense assay)[7]
IC95 (95% inhibitory concentration) 25 - 100 nMHIV-1 infected cell cultures[4][7]

Experimental Protocols

Principle of the FRET-Based Assay

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the protease activity. Indinavir, as an inhibitor, will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.[5]

Experimental Workflow

FRET_Assay_Workflow Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Indinavir Dispense Indinavir Prepare Reagents->Dispense Indinavir Add HIV-1 Protease Add HIV-1 Protease Dispense Indinavir->Add HIV-1 Protease Pre-incubate Pre-incubate Add HIV-1 Protease->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Add FRET Substrate Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Kinetic Read Data Analysis Data Analysis Measure Fluorescence->Data Analysis End Data Analysis->End

Caption: Workflow for the FRET-based HIV-1 protease inhibition assay.

Materials and Reagents
  • Recombinant HIV-1 Protease

  • HIV-1 Protease FRET Substrate (e.g., derived from the p17/p24 cleavage site)

  • This compound

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 330/450 nm or 490/520 nm)[8]

Detailed Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare the assay buffer and keep it on ice.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Indinavir Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing. A suggested starting range, based on the known IC50, would be from 0.01 nM to 1 µM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.

    • HIV-1 Protease Working Solution: Dilute the recombinant HIV-1 protease in cold assay buffer to a final concentration that yields a linear reaction rate over the desired time course (e.g., 50-100 ng/mL). The optimal concentration should be determined empirically.

    • FRET Substrate Working Solution: Dilute the FRET substrate in assay buffer to a final concentration that is at or below its Km value for HIV-1 protease (e.g., 5-10 µM).

  • Assay Procedure:

    • Controls:

      • No Enzyme Control: Assay buffer and FRET substrate only (to determine background fluorescence).

      • Enzyme Control (100% activity): Assay buffer, HIV-1 protease, and FRET substrate (no inhibitor).

      • Inhibitor Control (Positive Control): Assay buffer, HIV-1 protease, FRET substrate, and a known potent HIV-1 protease inhibitor (e.g., Pepstatin A).

    • Assay Plate Setup:

      • Add 10 µL of each Indinavir dilution to the appropriate wells of a 96-well black microplate. Add 10 µL of assay buffer to the control wells.

      • Add 80 µL of the HIV-1 Protease working solution to all wells except the "No Enzyme Control". Add 80 µL of assay buffer to the "No Enzyme Control" wells.

      • Mix gently and pre-incubate the plate at 37°C for 15 minutes, protected from light.

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.

      • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

      • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths appropriate for the specific FRET substrate.

  • Data Analysis:

    • Calculate Reaction Rates: Determine the initial reaction velocity (V0) for each concentration of Indinavir by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Determine Percent Inhibition: Calculate the percentage of inhibition for each Indinavir concentration using the following formula: % Inhibition = [1 - (V0 with inhibitor / V0 of enzyme control)] x 100

    • Calculate IC50: Plot the percent inhibition against the logarithm of the Indinavir concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Determine Inhibition Type and Ki (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the FRET substrate and Indinavir. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. The inhibition constant (Ki) can be calculated from these data.

Conclusion

This FRET-based assay provides a robust and sensitive method for characterizing the inhibitory kinetics of this compound against HIV-1 protease. The detailed protocol and reference data herein should enable researchers to accurately determine key kinetic parameters, aiding in the ongoing research and development of anti-HIV therapeutics. Careful attention to reagent preparation and data analysis is critical for obtaining reliable and reproducible results.

References

Application Note: Quantification of Indinavir Sulfate in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indinavir Sulfate is a potent protease inhibitor widely used in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. Therapeutic drug monitoring of Indinavir is crucial to ensure efficacy and minimize toxicity, necessitating a robust and reliable analytical method for its quantification in biological matrices. This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma.

Principle

The method involves the extraction of Indinavir from plasma samples, followed by chromatographic separation on a C18 column. The quantification is achieved by monitoring the UV absorbance at a specific wavelength. This method is sensitive, specific, and accurate for the routine analysis of Indinavir in a clinical or research setting.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting Indinavir from plasma, providing a clean extract with good recovery.[1][2][3]

  • Materials:

    • C18 SPE cartridges

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • HPLC grade water

    • Vortex mixer

    • Centrifuge

    • SPE manifold

  • Procedure:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.

    • To 500 µL of plasma sample in a microtube, add an appropriate volume of internal standard solution (e.g., another protease inhibitor not present in the sample).

    • Vortex mix the sample for 30 seconds.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of HPLC grade water to remove interfering substances.

    • Elute Indinavir and the internal standard with 1 mL of a methanol and acetonitrile solution (90:10, v/v).[4]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a defined volume (e.g., 20 µL) into the HPLC system.

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of Indinavir.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase:

    • A mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v) has been shown to be effective.[5] The mobile phase should be filtered and degassed before use.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 40°C[6]

    • UV Detection Wavelength: 260 nm[5]

3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters are summarized in the tables below.

Data Presentation

Table 1: Summary of Chromatographic Conditions for Indinavir Quantification

ParameterMethod 1Method 2Method 3
Column Zodiac ODS hypersil C18 (250x4.6mm, 5µm)[5]Reversed-phase C8[1]Keystone BetaBasic C4 (250x3mm)[6]
Mobile Phase Phosphate buffer (pH 5.5):Acetonitrile:Methanol (50:30:20)[5]Phosphate buffer:Acetonitrile (60:40)[1]Acetonitrile:50mM Ammonium formate (pH 4.1) (52:48)[6]
Flow Rate 1.0 mL/min[5]Not Specified0.5 mL/min[6]
Detection Wavelength 260 nm[5]210 nm[1]218 nm[6]
Retention Time ~2.96 min[5]Not SpecifiedNot Specified

Table 2: Summary of Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 48 - 112 µg/mL[5]25 - 2500 ng/mL[1]40 - 50 µg/L (for Indinavir)[6]
Correlation Coefficient (r²) 0.990[5]>0.999[7]>0.94[6]
Limit of Quantification (LOQ) Not Specified25 ng/mL[1]40-50 µg/L[6]
Accuracy (% Recovery) 98.36% - 101.74%[5]Within 15% of nominal concentration[1]Within-run accuracy 6-8%[6]
Precision (% RSD) 0.4788% (Intra-day)[5]3.5% - 15.8% (Intra- and Inter-assay)[1]CVs of 2-8% (Within-run)[6]

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (C18 Cartridge) Add_IS->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject into HPLC System Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for Indinavir quantification.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Indinavir Sulfate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir is a potent protease inhibitor widely used in the treatment of HIV-1 infection. The efficacy and safety of indinavir therapy are closely linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. The primary route of indinavir metabolism in humans is oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This process leads to the formation of several metabolites. Accurate and sensitive quantification of indinavir and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and in the development of new drug formulations.

This document provides detailed application notes and protocols for the analysis of indinavir sulfate and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Metabolic Pathways of Indinavir

Indinavir undergoes extensive metabolism, resulting in one glucuronide conjugate and six major oxidative metabolites. The primary metabolic pathways include N-dealkylation, N-oxidation, and hydroxylation. The major identified metabolites in human plasma and urine are:

  • M1: Quaternary pyridine N-glucuronide

  • M2: 2',3'-trans-dihydroxyindanylpyridine N-oxide analog

  • M3: 2',3'-trans-dihydroxyindan analog

  • M4a: Pyridine N-oxide analog

  • M5: Despyridylmethyl analog of M3

  • M6: Despyridylmethyl analog of indinavir

The metabolic pathway of indinavir is depicted in the following diagram:

Indinavir_Metabolism cluster_CYP3A4 CYP3A4 Mediated Oxidation cluster_UGT Glucuronidation Indinavir Indinavir M2 M2 (Pyridine N-Oxide, Dihydroxylation) Indinavir->M2 M3 M3 (Dihydroxylation) Indinavir->M3 M4a M4a (Pyridine N-Oxide) Indinavir->M4a M6 M6 (Despyridylmethyl) Indinavir->M6 M1 M1 (N-Glucuronide) Indinavir->M1 UGTs M5 M5 (Despyridylmethyl, Dihydroxylation) M3->M5

Metabolic pathway of Indinavir.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of indinavir in human plasma from various studies. Data for metabolites are less commonly reported and can vary significantly based on the patient population and co-administered drugs.

AnalyteDose RegimenCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Reference
Indinavir800 mg single dose10407~0.877034 (0-24h)[1]
Indinavir667 mg / 100 mg Ritonavir q12h10428-119557 (0-24h)[1]
Indinavir33 mg/kg q8h (pediatric)6400 (median)1.0 (median)10500 (0-8h, median)[2]
Indinavir50 mg/kg q8h (pediatric)9700 (median)1.0 (median)20600 (0-8h, median)[2]
Indinavir67 mg/kg q8h (pediatric)17100 (median)0.8 (median)36600 (0-8h, median)[2]

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of indinavir and its metabolites from biological samples is outlined below.

LCMSMS_Workflow SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePreparation Sample Preparation SampleCollection->SamplePreparation LC_Separation Liquid Chromatography (LC Separation) SamplePreparation->LC_Separation Injection MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Elution DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

General workflow for LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • HPLC or LC-MS grade acetonitrile, methanol, and water

  • Formic acid and/or ammonium acetate (for mobile phase preparation)

  • Human plasma (for calibration standards and quality controls)

  • Appropriate solid-phase extraction (SPE) cartridges, liquid-liquid extraction (LLE) solvents, or protein precipitation agents.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.[3]

Procedure:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control.

  • Internal Standard Addition: Add 10 µL of internal standard working solution (concentration to be optimized based on instrument response). Vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability and ionization efficiency).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to mix.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT but is more labor-intensive.[4]

Procedure:

  • Aliquoting: To a glass test tube, add 500 µL of plasma sample, calibration standard, or quality control.

  • Internal Standard Addition: Add 25 µL of internal standard working solution. Vortex briefly.

  • pH Adjustment (Optional): Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH and enhance extraction efficiency. Vortex briefly.

  • Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Extraction: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to mix.

  • Injection: The sample is now ready for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity.[5][6]

Procedure:

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: To 500 µL of plasma sample, add 500 µL of 4% phosphoric acid (or other suitable buffer to promote retention). Add the internal standard. Vortex to mix. Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a modifier like formic acid or ammonium hydroxide).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to mix.

  • Injection: The sample is now ready for analysis.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions
ParameterTypical Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5-10% B, ramp up to 90-95% B over 5-7 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40°C
Mass Spectrometry (MS) Conditions
ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 - 5500 V
Temperature 400 - 550°C
Nebulizer Gas Instrument dependent, optimize for best signal
Curtain Gas Instrument dependent, optimize for best signal
Collision Gas Argon
MRM Transitions

The following are example MRM transitions for indinavir. Transitions for metabolites should be determined by infusing pure standards or from in-vitro metabolism studies.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Indinavir614.4421.2Optimize per instrument
IS(e.g., 628.4)(e.g., 421.2)Optimize per instrument

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the LC-MS/MS analysis of indinavir and its metabolites. The choice of sample preparation method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and the complexity of the biological matrix. Method parameters for both liquid chromatography and mass spectrometry should be carefully optimized to achieve the desired analytical performance. Robust and reliable bioanalytical methods are essential for advancing our understanding of the clinical pharmacology of indinavir and for ensuring its safe and effective use in patients.

References

Application Notes and Protocols: In Vitro Analysis of Indinavir Sulfate in Combination with Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of Indinavir Sulfate, a potent HIV-1 protease inhibitor, when used in combination with reverse transcriptase inhibitors (RTIs). The focus is on the synergistic antiviral effects observed with this combination therapy, a cornerstone of highly active antiretroviral therapy (HAART). Detailed protocols for key experimental assays are provided to facilitate the replication and adaptation of these methods in a research setting.

Introduction

This compound is an antiviral medication that belongs to the protease inhibitor class of drugs used in the treatment of HIV infection.[1][2] Its mechanism of action involves competitively inhibiting the HIV-1 protease enzyme, which is crucial for the cleavage of viral polyproteins into functional enzymes and structural proteins.[3][4][5][6] This inhibition results in the production of immature, non-infectious viral particles.[3][4][5][6] Reverse transcriptase inhibitors, on the other hand, block the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[7][8][9] The combination of drugs that target different stages of the viral life cycle has been shown to be highly effective in suppressing viral replication and delaying the onset of drug resistance.[10]

In vitro studies have been instrumental in demonstrating the synergistic interactions between Indinavir and various RTIs, particularly the nucleoside reverse transcriptase inhibitors (NRTIs) zidovudine (AZT) and lamivudine (3TC). The triple combination of Indinavir, zidovudine, and lamivudine has been shown to be highly synergistic, a finding that has had significant implications for clinical practice.[10]

Data Presentation

The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of Indinavir in combination with reverse transcriptase inhibitors. The primary method for quantifying synergy is the calculation of a synergy volume, often determined using methodologies like the MacSynergy™ II program.

Table 1: In Vitro Synergy of Indinavir in Combination with Zidovudine and Lamivudine

Drug CombinationInteractionSynergy Volume (μM²%) at 95% Confidence IntervalReference
Indinavir + ZidovudineAdditive44.6[11]
Zidovudine + LamivudineSynergistic-[11]
Indinavir + Zidovudine + Lamivudine (320 nM)Highly SynergisticIncreased 20-fold from baseline[11]
Indinavir + Zidovudine + Lamivudine (1000 nM)Highly SynergisticIncreased 40-fold from baseline[11]

Note: The synergy volume represents the integrated synergy over a range of drug concentrations. A larger volume indicates a greater synergistic interaction.

Signaling Pathway and Mechanism of Action

The synergistic effect of combining Indinavir with reverse transcriptase inhibitors stems from their distinct targets within the HIV-1 replication cycle. The following diagram illustrates these points of inhibition.

HIV_Lifecycle cluster_extracellular Extracellular Space cluster_cell Host Cell (CD4+ T-cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV Virion HIV Virion Binding 1. Binding and Fusion HIV Virion->Binding Uncoating 2. Uncoating Binding->Uncoating ReverseTranscription 3. Reverse Transcription (Viral RNA -> Viral DNA) Uncoating->ReverseTranscription Integration 4. Integration (Viral DNA -> Host DNA) ReverseTranscription->Integration HostDNA Host DNA Integration->HostDNA Replication 5. Replication (Transcription & Translation) Assembly 6. Assembly Replication->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Maturation->HIV Virion Infectious Virion ReverseTranscriptaseInhibitors Reverse Transcriptase Inhibitors (e.g., Zidovudine, Lamivudine) ReverseTranscriptaseInhibitors->ReverseTranscription Inhibition Indinavir This compound (Protease Inhibitor) Indinavir->Maturation Inhibition HostDNA->Replication Viral Proteins & Viral RNA

Caption: HIV-1 Replication Cycle and Drug Targets.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Checkerboard Synergy Assay

This assay is used to systematically evaluate the interaction between two or more antimicrobial agents.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_drugs Prepare serial dilutions of Indinavir (Drug A) and Reverse Transcriptase Inhibitor (Drug B) dispense_A Dispense Drug A dilutions horizontally across a 96-well plate prep_drugs->dispense_A dispense_B Dispense Drug B dilutions vertically down the plate prep_drugs->dispense_B prep_cells Prepare target cell suspension (e.g., MT-4 cells) at a defined concentration add_cells Add cell suspension to all wells prep_cells->add_cells prep_virus Prepare HIV-1 stock with a known titer add_virus Infect cells in all wells with HIV-1 stock prep_virus->add_virus dispense_A->add_cells dispense_B->add_cells add_cells->add_virus incubate Incubate the plate at 37°C in a humidified CO2 incubator for 5-7 days add_virus->incubate controls Include cell-only, virus-only, and drug-only controls measure_effect Measure antiviral effect in each well (e.g., p24 antigen assay, RT assay, or cell viability assay) incubate->measure_effect calculate_fic Calculate the Fractional Inhibitory Concentration (FIC) index for each combination measure_effect->calculate_fic determine_interaction Determine interaction: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 4) Antagonism (FIC > 4) calculate_fic->determine_interaction

Caption: Checkerboard Synergy Assay Workflow.

Protocol:

  • Prepare Drug Dilutions: Prepare serial twofold dilutions of this compound and the reverse transcriptase inhibitor in culture medium. The concentration range should span from well above to well below the 50% inhibitory concentration (IC50) of each drug.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of the Indinavir dilutions horizontally and 50 µL of the RTI dilutions vertically. This creates a matrix of drug combinations.

  • Cell and Virus Preparation: Prepare a suspension of a suitable host cell line (e.g., MT-4, CEM-SS) at a concentration of 5 x 10^4 cells/mL. Prepare a stock of HIV-1 with a known tissue culture infectious dose (TCID50).

  • Infection: Add 100 µL of the cell suspension to each well of the drug-containing plate. Then, add 50 µL of the virus stock to each well (except for cell control wells).

  • Controls: Include wells with cells only (no drug, no virus), cells and virus (no drug), and cells with each drug individually.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Endpoint Measurement: After incubation, assess the level of viral replication in each well using a suitable method such as a p24 antigen assay or a reverse transcriptase activity assay. Cell viability can be assessed using an MTT assay.[6][12][13][14][15]

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone). An FIC index of ≤0.5 is considered synergistic, >0.5 to ≤4.0 is additive, and >4.0 is antagonistic.[16]

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in culture supernatants, which is a direct measure of viral replication.

p24_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis coat_plate Coat 96-well plate with capture antibody (anti-p24) overnight wash_block Wash and block the plate coat_plate->wash_block add_samples Add samples and standards to the wells wash_block->add_samples prep_samples Prepare culture supernatants and p24 standards prep_samples->add_samples incubate1 Incubate for 1-2 hours at 37°C add_samples->incubate1 wash1 Wash wells incubate1->wash1 add_detector Add biotinylated detector antibody (anti-p24) wash1->add_detector incubate2 Incubate for 1 hour at 37°C add_detector->incubate2 wash2 Wash wells incubate2->wash2 add_streptavidin Add Streptavidin-HRP wash2->add_streptavidin incubate3 Incubate for 30 minutes at room temperature add_streptavidin->incubate3 wash3 Wash wells incubate3->wash3 add_substrate Add TMB substrate wash3->add_substrate incubate4 Incubate in the dark for 15-30 minutes add_substrate->incubate4 add_stop Add stop solution incubate4->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate plot_curve Plot standard curve (OD vs. p24 concentration) read_plate->plot_curve quantify_p24 Quantify p24 in samples from the standard curve plot_curve->quantify_p24

Caption: HIV-1 p24 Antigen Capture ELISA Workflow.

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a murine monoclonal anti-HIV-1 p24 antibody overnight at 4°C.

  • Blocking: Wash the plate with wash buffer (PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample and Standard Addition: Add 100 µL of cell culture supernatants (appropriately diluted) and a serial dilution of recombinant p24 antigen standard to the wells. Incubate for 1-2 hours at 37°C.

  • Detector Antibody: Wash the plate and add 100 µL of a biotinylated polyclonal anti-HIV-1 p24 antibody to each well. Incubate for 1 hour at 37°C.[17]

  • Enzyme Conjugate: Wash the plate and add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[17]

  • Substrate Reaction: Wash the plate and add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the experimental samples.[7][17]

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, providing another quantitative measure of viral replication.

RT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis lyse_virus Lyse virus particles in culture supernatant to release RT enzyme add_lysate Add viral lysate to the reaction mixture lyse_virus->add_lysate prep_reaction_mix Prepare reaction mixture containing poly(A) template, oligo(dT) primer, and dNTPs (including labeled dUTP/dTTP) prep_reaction_mix->add_lysate incubate_rt Incubate at 37°C to allow reverse transcription to occur add_lysate->incubate_rt stop_reaction Stop the reaction incubate_rt->stop_reaction capture_dna Capture the newly synthesized biotin-labeled DNA on a streptavidin-coated plate stop_reaction->capture_dna detect_dna Detect the digoxigenin-labeled DNA using an anti-DIG-HRP antibody capture_dna->detect_dna add_substrate Add a colorimetric substrate (e.g., ABTS) detect_dna->add_substrate read_plate Read absorbance at the appropriate wavelength add_substrate->read_plate quantify_rt Quantify RT activity relative to a standard curve or positive control read_plate->quantify_rt

Caption: Colorimetric Reverse Transcriptase Assay Workflow.

Protocol:

  • Viral Lysis: Pellet virions from culture supernatants by ultracentrifugation and lyse the pellet with a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to release the RT enzyme.

  • Reaction Mix: Prepare a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs, and digoxigenin- and biotin-labeled dUTPs in a reaction buffer.

  • RT Reaction: Add the viral lysate to the reaction mixture and incubate at 37°C for 1-2 hours to allow the synthesis of labeled DNA.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microtiter plate to capture the biotin-labeled DNA. Detect the incorporated digoxigenin with an anti-digoxigenin-HRP antibody conjugate.

  • Substrate and Reading: Add a colorimetric HRP substrate (e.g., ABTS) and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the RT activity in the sample.

Conclusion

The in vitro combination of this compound with reverse transcriptase inhibitors, particularly the triple therapy with zidovudine and lamivudine, demonstrates a powerful synergistic effect in inhibiting HIV-1 replication. The experimental protocols detailed in these application notes provide a robust framework for researchers to further investigate the efficacy of novel antiretroviral drug combinations. Accurate and reproducible in vitro data are critical for guiding the development of more effective and durable treatment strategies for HIV-1 infection.

References

Application Notes and Protocols for Studying Indinavir Sulfate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating HIV-1 resistance to the protease inhibitor Indinavir Sulfate. This document outlines various experimental models, from in vitro cell-based assays to in vivo animal models and in silico computational approaches, providing detailed methodologies and data presentation guidelines to facilitate robust and reproducible research.

Introduction to this compound and Resistance

This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the production of mature, infectious virions.[1][2] Inhibition of this enzyme results in the release of immature, non-infectious viral particles. However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, posing a significant challenge to long-term therapeutic efficacy.[3][4]

Resistance to Indinavir and other protease inhibitors (PIs) primarily arises from mutations within the protease gene itself.[1][5][6] These mutations can alter the conformation of the enzyme's active site, reducing the binding affinity of the inhibitor.[7] Additionally, mutations in the Gag substrate cleavage sites can compensate for reduced protease activity, further contributing to resistance.[5][6][8] Understanding the molecular mechanisms of resistance and having reliable experimental models to study them are crucial for the development of next-generation antiretroviral drugs.

In Vitro Models for Indinavir Resistance

In vitro models are fundamental for studying the genetic and phenotypic basis of Indinavir resistance. These models primarily involve cell-based assays that measure the susceptibility of different HIV-1 strains to the drug.

Cell Lines for HIV-1 Drug Resistance Studies

A variety of immortalized T-cell lines and other engineered cell lines are used to propagate HIV-1 and assess drug susceptibility. The choice of cell line can influence experimental outcomes, so consistency is key.

Commonly Used Cell Lines:

  • CEM-GFP Reporter Cell Line: This T-cell line contains a green fluorescent protein (GFP) gene under the control of the HIV-1 long terminal repeat (LTR).[9] Upon successful infection and viral gene expression, the cells express GFP, providing a quantifiable measure of infection.[9]

  • TZM-bl Reporter Cell Line: This is a HeLa cell line engineered to express CD4, CXCR4, and CCR5, and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR.[10] Viral entry and Tat expression lead to the activation of these reporters, allowing for quantitative measurement of infection.

  • C8166-R5 Cells: This cell line is highly susceptible to a broad range of HIV-1 isolates and has been shown to produce results comparable to primary peripheral blood mononuclear cells (PBMCs) in drug susceptibility assays.[11]

  • JLTRG-R5 Cells: A T-cell-based reporter cell line expressing both CXCR4 and CCR5 co-receptors and using enhanced green fluorescent protein (EGFP) as a quantitative marker for HIV-1 replication.[12]

Phenotypic Susceptibility Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The result is typically expressed as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%.[13][14] A fold-change in IC50 is calculated by comparing the IC50 of a mutant virus to that of a wild-type reference strain.[13]

Table 1: Example of Phenotypic Resistance Data for Indinavir

Protease Mutation(s)Fold Change in Indinavir IC50Reference(s)
Wild-Type1.0-
V82A2.5 - 5.0[8][15]
I50V1.7[16]
M46L/I + I54V + V82A>10[5]
G48T/L89MSignificant increase[7]

Note: Fold-change values can vary depending on the specific assay system and cell line used.

Experimental Protocol: Cell-Based Phenotypic Assay using TZM-bl cells

This protocol outlines a standard method for determining the IC50 of Indinavir against different HIV-1 isolates.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 stocks (wild-type and mutant)

  • This compound stock solution

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well flat-bottom culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in complete growth medium.

  • Virus Preparation: Dilute HIV-1 stocks to a predetermined titer that yields a strong luciferase signal without causing excessive cytotoxicity.

  • Infection: Add 50 µL of the diluted drug to the appropriate wells. Then, add 50 µL of the virus stock containing DEAE-Dextran (final concentration of 20 µg/mL) to each well.[17] Include cell-only (no virus) and virus-only (no drug) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells. Add luciferase substrate and measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays

These assays directly measure the inhibitory effect of Indinavir on the activity of purified wild-type or mutant HIV-1 protease.

Experimental Protocol: Fluorometric Protease Inhibition Assay

This protocol is based on a commercially available kit (e.g., Abcam ab211106).[18]

Materials:

  • Recombinant HIV-1 Protease (wild-type or mutant)

  • Fluorogenic protease substrate

  • Assay buffer

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of HIV-1 protease, substrate, and serial dilutions of Indinavir in assay buffer according to the manufacturer's instructions.[18]

  • Reaction Setup: In a 96-well plate, add the HIV-1 protease solution to each well.

  • Inhibitor Addition: Add the diluted Indinavir solutions to the appropriate wells. Include a no-inhibitor control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.[18]

  • Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.[18][19]

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of Indinavir. Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.

In Vivo Models for Indinavir Resistance

In vivo models are essential for studying the emergence and fitness of drug-resistant HIV-1 in a complex biological system.

Humanized Mouse Models

Humanized mice, such as the BLT (bone marrow-liver-thymus) mouse, are generated by engrafting human hematopoietic stem cells and tissues into immunodeficient mice.[20][21][22] These mice develop a functional human immune system and can be infected with HIV-1, making them a valuable tool for studying viral pathogenesis and antiretroviral therapy.[20][23][24]

Application in Indinavir Resistance Studies:

  • Monitoring the emergence of resistance mutations over time during Indinavir treatment.

  • Assessing the in vivo fitness of viruses with known Indinavir resistance mutations.

  • Evaluating the efficacy of novel compounds against Indinavir-resistant strains.

Non-Human Primate (NHP) Models

NHP models, such as rhesus macaques infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV), closely mimic human HIV-1 infection and disease progression.[20][21][23] The RT-SHIV model, where the SIV reverse transcriptase is replaced with HIV-1 RT, has been successfully used to study resistance to reverse transcriptase inhibitors and can be adapted for protease inhibitor studies.[25]

Application in Indinavir Resistance Studies:

  • Studying the development of drug resistance in a setting with an intact immune system.[25]

  • Investigating the impact of drug pressure on viral evolution and the selection of resistant variants.

  • Preclinical evaluation of new therapeutic strategies to combat Indinavir resistance.

In Silico Models for Predicting Indinavir Resistance

In silico models use computational approaches to predict drug resistance based on the genetic sequence of the HIV-1 protease.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the interactions between Indinavir and the HIV-1 protease at an atomic level.[7][26] By simulating the behavior of wild-type and mutant protease-drug complexes, researchers can gain insights into how specific mutations affect drug binding and lead to resistance.[27][28][29][30]

Genotype-Phenotype Correlation Databases

Several publicly available databases, such as the Stanford University HIV Drug Resistance Database, curate and analyze large datasets of HIV-1 genotypes and their corresponding phenotypic drug susceptibility data.[31] These resources provide valuable tools for interpreting genotypic resistance tests and predicting the level of resistance to Indinavir based on the identified mutations.[32]

Visualizing Workflows and Pathways

Experimental Workflow for Phenotypic Resistance Testing

G cluster_setup Assay Setup cluster_infection Infection and Incubation cluster_analysis Data Acquisition and Analysis start Start seed Seed TZM-bl cells in 96-well plate start->seed incubate_cells Incubate overnight seed->incubate_cells prep_drug Prepare serial dilutions of Indinavir incubate_cells->prep_drug prep_virus Prepare virus stocks (WT and Mutant) incubate_cells->prep_virus add_drug Add drug dilutions to plate prep_drug->add_drug add_virus Add virus to wells prep_virus->add_virus add_drug->add_virus incubate_plate Incubate for 48 hours add_virus->incubate_plate lyse Lyse cells and add luciferase substrate incubate_plate->lyse read Measure luminescence lyse->read calculate Calculate % inhibition read->calculate plot Plot dose-response curve and determine IC50 calculate->plot end End plot->end G cluster_pathway Mechanism of Action and Resistance gag_pol Gag-Pol Polyprotein protease HIV-1 Protease gag_pol->protease Cleavage mature_proteins Mature Viral Proteins protease->mature_proteins immature_virion Immature, Non-infectious Virion protease->immature_virion indinavir Indinavir indinavir->protease Inhibition mutant_protease Mutant Protease indinavir->mutant_protease Reduced Inhibition infectious_virion Infectious Virion mature_proteins->infectious_virion mutant_protease->gag_pol Reduced Cleavage Efficiency mutations Mutations in Protease Gene mutations->mutant_protease

References

Crystallization of Indinavir Sulfate-Protease Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of Indinavir Sulfate in complex with protease enzymes, primarily focusing on HIV-1 protease. The information compiled herein is intended to guide researchers in obtaining high-quality crystals suitable for X-ray diffraction analysis, a critical step in structure-based drug design and understanding drug resistance mechanisms.

Introduction

Indinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle. Understanding the precise binding interactions between Indinavir and the protease active site at an atomic level is paramount for the development of next-generation antiretroviral drugs with improved efficacy and resistance profiles. X-ray crystallography of the co-complex provides a high-resolution three-dimensional structure, revealing these critical interactions. This protocol outlines the key steps, from protein expression and purification to co-crystallization and data analysis.

Data Presentation

Table 1: Crystallographic Data for Indinavir-Protease Complexes
Protease VariantPDB IDResolution (Å)Space GroupUnit Cell Parameters (a, b, c in Å; α, β, γ in °)Reference
Wild-type HIV-1 Protease1K6CNot SpecifiedNot SpecifiedNot Specified[1]
HIV-1 Protease (V82A mutant)Not Specified1.25 - 1.4Not SpecifiedNot Specified[2]
HIV-1 Protease (L90M mutant)Not Specified1.25 - 1.4Not SpecifiedNot Specified[2]
HIV-1 Protease Subtype CNot Specified2.3P2₁a=46.7, b=59.8, c=87.0, β=95.2[1]
HIV-1 Protease Mutant (unspecified)2B7Z2.20Not SpecifiedNot SpecifiedNot specified
Table 2: Inhibition Constants (Ki) of Indinavir for HIV Protease Variants
Protease VariantKi (nM)Fold Change Relative to Wild-TypeReference
HIV-1 Protease (Wild-type)0.521.0
HIV-2 Protease3.36.35
HIV-1 Protease (V82A mutant)Not Specified3.3[2]
HIV-1 Protease (L90M mutant)Not Specified0.16[2]

Experimental Protocols

Protocol 1: Expression and Purification of HIV-1 Protease

This protocol is a generalized procedure based on common methodologies for expressing and purifying recombinant HIV-1 protease from E. coli.

1. Expression:

  • A synthetic gene for HIV-1 protease, often with stabilizing mutations to prevent autoproteolysis (e.g., Q7K, L33I, L63I) and oxidation (e.g., C67A, C95A), is cloned into an expression vector (e.g., pET series).[3]

  • The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for 3-4 hours.

  • Harvest the cells by centrifugation.

2. Purification:

  • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • HIV-1 protease is often expressed in inclusion bodies.[4] Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

  • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea).

  • Refold the protease by rapid dilution or dialysis into a refolding buffer.

  • Purify the refolded protease using affinity chromatography (e.g., pepstatin A agarose or Ni-NTA if His-tagged) followed by size-exclusion chromatography.[5]

Protocol 2: Co-crystallization of HIV-1 Protease with this compound

This protocol utilizes the hanging drop vapor diffusion method, a common technique for protein crystallization.

1. Materials:

  • Purified HIV-1 Protease (concentration: 1-2 mg/mL).[3]

  • This compound stock solution (e.g., 10-20 mM in a suitable solvent like DMSO).

  • Reservoir solution: A common starting point is 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40%–60% saturated ammonium sulfate.[3]

  • Crystallization plates (e.g., 24-well VDX plates).

  • Siliconized glass cover slips.

2. Procedure:

  • Pre-incubate the purified HIV-1 protease with a 5-fold molar excess of this compound for at least 1 hour on ice.[3]

  • Pipette 1 µL of the protease-inhibitor complex solution onto a siliconized cover slip.[3]

  • Pipette 1 µL of the reservoir solution onto the same cover slip and mix gently by pipetting up and down.[3]

  • Invert the cover slip and place it over a well containing 500 µL of the reservoir solution, creating a "hanging drop."

  • Seal the well with vacuum grease to ensure an airtight system.

  • Incubate the plate at a constant temperature, typically 20°C.[3]

  • Monitor the drops for crystal growth over several days to weeks. Crystals often appear as thin plates or needles.

Mandatory Visualizations

Experimental_Workflow cluster_protease_prep Protease Preparation cluster_crystallization Co-Crystallization cluster_analysis Analysis expression Expression of HIV-1 Protease in E. coli purification Purification from Inclusion Bodies expression->purification refolding Refolding of Protease purification->refolding final_purification Final Purification (Chromatography) refolding->final_purification incubation Pre-incubation of Protease with this compound final_purification->incubation hanging_drop Hanging Drop Vapor Diffusion Setup incubation->hanging_drop crystal_growth Crystal Growth hanging_drop->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_determination Structure Determination data_collection->structure_determination

Caption: Experimental workflow for the crystallization of this compound-protease complexes.

Factors Influencing Crystallization

Several factors can significantly impact the success and quality of crystal formation:

  • pH: The pH of the crystallization solution is critical. For Indinavir, precipitation is more likely to occur at a pH above 6.0.[6] The crystallization of the protease-inhibitor complex is often successful at a pH around 6.0.[3]

  • Temperature: Temperature affects the solubility of both the protein and the inhibitor. Experiments are typically conducted at a constant temperature, such as 20°C or 37°C.[3][7]

  • Indinavir Concentration: The concentration of this compound in the crystallization drop is important. A molar excess of the inhibitor is generally used to ensure saturation of the protease active sites.[3]

  • Purity: The purity of both the protease and the this compound is crucial. Impurities can inhibit crystallization or lead to the formation of poor-quality crystals.

Conclusion

The successful crystallization of this compound-protease complexes is a multi-step process that requires careful optimization of various parameters. The protocols and data presented in this document provide a solid foundation for researchers to embark on these experiments. The resulting high-resolution structural information is invaluable for understanding the molecular basis of inhibitor binding and for the rational design of novel therapeutics to combat HIV.

References

Application Notes and Protocols for the Use of Indinavir Sulfate in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir Sulfate is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] By binding to the active site of the HIV-1 and HIV-2 protease, Indinavir prevents the cleavage of viral polyprotein precursors, leading to the production of immature, non-infectious virions.[1][2][4] These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in vitro, intended to guide researchers in their viral replication studies.

Mechanism of Action

Indinavir is a synthetic peptidomimetic inhibitor of the HIV protease. The HIV protease is an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins. This cleavage is essential for the maturation of the virus and the formation of infectious viral particles. Indinavir is designed to mimic the transition state of the polyprotein cleavage site, thereby competitively inhibiting the enzyme's activity.[1][2] This inhibition halts the viral maturation process, resulting in the release of non-infectious virions from the host cell.[1][2]

cluster_virion Immature HIV Virion cluster_cell Infected Host Cell Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Functional_Viral_Proteins Functional Viral Proteins & Enzymes HIV_Protease->Functional_Viral_Proteins Produces Indinavir_Sulfate This compound Indinavir_Sulfate->HIV_Protease Inhibits Mature_Virion Mature, Infectious HIV Virion Functional_Viral_Proteins->Mature_Virion Assembly

Figure 1: Mechanism of action of this compound in inhibiting HIV replication.

Quantitative Data

The inhibitory activity of this compound against various HIV strains is summarized in the table below. This data has been compiled from multiple in vitro studies.

Parameter Virus/Enzyme Cell Line/System Value Reference
IC50 HIV-1 ProteaseEnzymatic Assay0.41 nM[1]
IC95 Multiple HIV-1 VariantsCell-based Assays12-100 nM[5]
Ki HIV-1 ProteaseEnzymatic Assay0.358 nM[5]
Ki HIV-2 ProteaseEnzymatic Assay3.316 nM[5]
Ki Wild-type HIV-1 ProteaseEnzymatic Assay0.24 nM[5]
Ki A-44 mutant HIV-1 ProteaseEnzymatic Assay15 nM[5]
Ki K-60 mutant HIV-1 ProteaseEnzymatic Assay50 nM[5]
Ki V-18 mutant HIV-1 ProteaseEnzymatic Assay40 nM[5]
EC50 HIV-1 LAIMT-4 cells3 nM[6]

Experimental Protocols

The following are detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound.

Start Start: Prepare Indinavir Sulfate Stock Solution Antiviral_Assay Antiviral Activity Assay (e.g., p24 Antigen Assay) Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate IC50 and CC50 Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Selectivity_Index Determine Selectivity Index (SI = CC50 / IC50) Data_Analysis->Selectivity_Index End End: Evaluate Antiviral Efficacy and Safety Profile Selectivity_Index->End

Figure 2: General experimental workflow for evaluating this compound.

Protocol 1: HIV-1 Replication Inhibition Assay (p24 Antigen Reduction)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a susceptible T-cell line.

Materials:

  • This compound

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 NL4-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture the chosen T-cell line in complete medium to a density of approximately 1 x 10^6 cells/mL.

    • On the day of the assay, seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

  • Drug Preparation:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).

  • Infection and Treatment:

    • Infect the cells in each well with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.

    • Immediately add 100 µL of the diluted this compound solutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation:

    • Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator. The incubation period may vary depending on the cell line and virus strain used.

  • p24 Antigen Quantification:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • Cell line used in the antiviral assay (e.g., MT-4, CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Seed the cells into a 96-well plate at the same density as in the antiviral assay (5 x 10^4 cells/well in 100 µL). For PBMCs, isolate them from whole blood using density gradient centrifugation and seed at 2 x 10^5 cells/well.[7]

  • Drug Treatment:

    • Add 100 µL of the serially diluted this compound solutions to the wells, covering the same concentration range as the antiviral assay. Include a cell control (no drug).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at room temperature in the dark.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the cell control.

    • Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 3: HIV-1 Syncytium Formation Assay

This assay is used to evaluate the ability of this compound to inhibit HIV-1 induced cell-cell fusion (syncytia formation).

Materials:

  • This compound

  • CEM-SS cell line (or other syncytium-sensitive cell line)

  • Chronically HIV-1 infected cell line (e.g., H9/IIIB)

  • Complete cell culture medium

  • 24-well cell culture plates

  • Microscope

Procedure:

  • Cell Preparation:

    • Co-culture uninfected CEM-SS cells (2 x 10^5 cells/well) with chronically infected H9/IIIB cells (1 x 10^4 cells/well) in a 24-well plate in a final volume of 1 mL of complete medium.

  • Drug Treatment:

    • Add various concentrations of this compound to the co-culture wells. Include a control well with no drug.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Syncytia Quantification:

    • Examine the wells under a microscope and count the number of syncytia (multinucleated giant cells containing more than four nuclei).

  • Data Analysis:

    • Calculate the percentage of syncytium inhibition for each drug concentration relative to the control.

    • Determine the IC50 for syncytium formation.

Conclusion

This compound remains a valuable tool for in vitro studies of HIV replication and for the evaluation of novel antiretroviral therapies. The protocols provided here offer a framework for researchers to assess its antiviral activity and cytotoxicity. It is crucial to optimize these protocols for specific cell lines, virus strains, and experimental conditions to ensure accurate and reproducible results. The potent inhibitory effect of Indinavir on HIV protease underscores the importance of this enzyme as a therapeutic target in the ongoing efforts to combat HIV/AIDS.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Indinavir Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols for enhancing the aqueous solubility of Indinavir Sulfate.

Frequently Asked Questions (FAQs)

Q1: There is conflicting information regarding the solubility of this compound. Some sources state it is "very soluble in water," while others classify it as a BCS Class II or IV drug, implying low solubility. Which is correct?

A1: Both observations are correct in different contexts, and the discrepancy is explained by the compound's significant pH-dependent solubility.[1][2] this compound is indeed very soluble in acidic aqueous environments (pH below 3), with a solubility that can exceed 100 mg/mL.[1][3] However, its solubility decreases markedly as the pH increases, dropping to approximately 30 mg/mL above pH 6.[1]

The Biopharmaceutics Classification System (BCS) considers the solubility at the most physiologically relevant pH ranges of the gastrointestinal tract (pH 1.2 to 6.8). Since this compound's solubility is lowest at the higher end of this range (e.g., in the lower intestine), it can be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug because its limited solubility at these pH values can be the rate-limiting step for absorption.[2]

Troubleshooting Common Solubility Issues

Q2: I dissolved this compound in an aqueous buffer, but it precipitated over time. What is the likely cause and how can I prevent this?

A2: Precipitation of this compound from an aqueous solution is most commonly due to a change in pH.

  • Likely Cause : If the pH of your solution rises above 6.0, the solubility of this compound decreases significantly, leading to precipitation.[1] This can happen due to the addition of other components, absorption of atmospheric CO₂, or improper buffering capacity. Temperature can also play a role; at body temperature (37°C), precipitation can occur at even lower concentrations and pH values than at room temperature.[4]

  • Troubleshooting Steps :

    • Verify pH : Immediately measure the pH of the solution where precipitation is observed.

    • Maintain Acidity : Ensure the solution is buffered to and maintained at a pH below 4.

    • Use a Stronger Buffer : If the pH is drifting, consider using a buffer with a higher capacity in the desired acidic range (e.g., a citrate buffer).

    • Consider Cosolvents : Adding a water-miscible organic solvent can help maintain solubility even if the pH fluctuates slightly.[5]

Q3: My in vivo experiments with an oral this compound formulation are showing inconsistent and low bioavailability. Could this be related to solubility?

A3: Yes, this is a classic challenge with this compound. The high solubility in the acidic environment of the stomach can be misleading. As the drug passes into the higher pH of the small intestine, it can precipitate out of solution before it can be fully absorbed, leading to variable and incomplete absorption. This is a direct consequence of its pH-dependent solubility.[1]

  • Solutions : To overcome this, you need to employ a formulation strategy that maintains the solubility of this compound throughout the relevant portions of the GI tract. Recommended approaches include:

    • Solid Dispersions : Dispersing the drug in a polymer matrix can maintain it in an amorphous, more soluble state.

    • Nanosuspensions : Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate that can overcome the precipitation kinetics.

    • Cyclodextrin Complexation : Encapsulating the drug molecule within a cyclodextrin can create a soluble complex.

The following sections provide detailed protocols for these advanced techniques.

Data Presentation: Solubility Profile

The aqueous solubility of this compound is highly dependent on pH and temperature. The data below is compiled from various sources to provide a clear reference.

Solvent/ConditionTemperatureSolubility (mg/mL)Reference(s)
WaterAmbient≥ 15[6]
WaterAmbient50 - 100[7][8][9]
Aqueous Solution (pH < 3)Ambient~100[1]
Aqueous Solution (pH > 6)Ambient~30[1]
DMSOAmbient100[7][8][10]
MethanolAmbientVery Soluble[3]
Urine Simulant20°CPrecipitates at > 125 mg/L (pH 7.2-7.4)[4]
Urine Simulant37°CPrecipitates at > 100 mg/L (pH 6.7-7.3)[4]

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for common techniques to improve the aqueous solubility of this compound.

pH Modification

This is the most direct method but is often insufficient for oral formulations due to the changing pH of the GI tract. It is most useful for in vitro assays or parenteral formulations.

  • Objective : To prepare a stock solution of this compound by controlling the pH.

  • Materials :

    • This compound powder

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified water

    • pH meter

  • Protocol :

    • Weigh the desired amount of this compound.

    • Add a portion of the final volume of purified water.

    • Slowly add 0.1 M HCl dropwise while stirring until the powder is fully dissolved.

    • Monitor the pH to ensure it is in the desired acidic range (e.g., pH 2.5-3.5).

    • If necessary, adjust the pH carefully with 0.1 M HCl or 0.1 M NaOH.

    • Add purified water to reach the final desired volume.

    • Filter the solution through a 0.22 µm filter to remove any particulates.

Solid Dispersion using Solvent Evaporation

This protocol is adapted from a study on preparing Indinavir-loaded microparticles and is a robust method for creating an amorphous solid dispersion.[11]

  • Objective : To prepare an amorphous solid dispersion of this compound in a polymer matrix to enhance solubility and dissolution.

  • Materials :

    • This compound

    • Eudragit® E100 (or another suitable polymer like PVP K30, HPMC)

    • Dichloromethane

    • Ethanol

    • Corn oil (or other suitable non-solvent external phase)

    • Span® 80

    • Magnetic stirrer

    • Vacuum oven

  • Protocol :

    • Prepare the Organic Phase (w/o emulsion) :

      • Dissolve Eudragit® E100 in a 1:1 mixture of dichloromethane and ethanol to create a 10% w/v polymer solution.

      • Prepare a concentrated aqueous solution of this compound (e.g., 200-600 mg/mL).

      • Add the aqueous this compound solution to the polymer solution and vortex vigorously to form a stable primary water-in-oil (w/o) emulsion.

    • Prepare the External Phase :

      • In a separate beaker, add 0.05% Span® 80 to corn oil.

    • Form the Microparticles :

      • Pour the primary (w/o) emulsion into the corn oil external phase while stirring at approximately 450 rpm.

      • Continue stirring for at least 4 hours to allow the organic solvents (dichloromethane and ethanol) to evaporate, leading to the formation of solid microparticles.

    • Collect and Dry :

      • Collect the microparticles by filtration or centrifugation.

      • Wash the collected particles with a non-solvent like hexane to remove residual oil.

      • Dry the particles in a vacuum oven at a controlled temperature (e.g., 40°C) until all solvents are removed.

Nanosuspension by Antisolvent Precipitation-Ultrasonication

This protocol uses a bottom-up approach to generate nanoparticles of the drug, significantly increasing the surface area for dissolution. The methodology is adapted from a procedure for another poorly soluble compound and is highly applicable.[12]

  • Objective : To prepare a stable nanosuspension of this compound.

  • Materials :

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Tween® 80 (or another suitable stabilizer like Poloxamer 188)

    • Purified water

    • Magnetic stirrer

    • Ultrasonic bath or probe sonicator

  • Protocol :

    • Prepare the Solvent Phase : Dissolve this compound in DMSO to create a concentrated solution (e.g., 15 mg/mL).

    • Prepare the Antisolvent Phase : Prepare an aqueous solution of Tween® 80 (e.g., 0.05% w/v).

    • Precipitation : Place the antisolvent phase on a magnetic stirrer set to a high speed (e.g., 1000 rpm). Inject the solvent phase (drug solution) into the stirring antisolvent phase. A rapid precipitation of the drug as nanoparticles will occur.

    • Sonication : Immediately transfer the resulting suspension to an ultrasonic bath or use a probe sonicator. Sonicate for a specified period (e.g., 10-20 minutes) to break down any agglomerates and ensure a uniform particle size distribution.

    • Solvent Removal (Optional but Recommended) : The residual DMSO can be removed by dialysis or diafiltration if required for the final application.

Visualizations: Workflows and Logic Diagrams

To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.

cluster_0 This compound Solubility-Bioavailability Paradox HighSol_Acid High Intrinsic Solubility in Acidic Conditions (Stomach) OralAdmin Oral Administration of This compound Capsule Stomach Dissolution in Stomach (Low pH) OralAdmin->Stomach Stomach->HighSol_Acid Intestine Transit to Small Intestine (Higher pH) Stomach->Intestine LowSol_Neutral Low Solubility at Neutral pH Intestine->LowSol_Neutral Precipitation Precipitation of Drug in Intestinal Lumen Intestine->Precipitation ReducedAbsorption Reduced and Variable Drug Absorption Precipitation->ReducedAbsorption LowBioavailability Poor/Inconsistent Oral Bioavailability ReducedAbsorption->LowBioavailability

Caption: Logical flow of the challenges in oral bioavailability of this compound.

cluster_1 Workflow for Nanosuspension Preparation A 1. Prepare Solvent Phase: Dissolve this compound in DMSO C 3. Antisolvent Precipitation: Inject Solvent Phase into Stirring Antisolvent Phase A->C B 2. Prepare Antisolvent Phase: Dissolve Tween 80 in Water B->C D 4. Sonication: Reduce Agglomeration and Homogenize Particle Size C->D E 5. Characterization: Particle Size, Zeta Potential, and Morphology Analysis D->E F Stable this compound Nanosuspension E->F

Caption: Experimental workflow for the antisolvent precipitation-ultrasonication method.

cluster_2 Troubleshooting Precipitation in Aqueous Solution Start Precipitate Observed? Check_pH Is pH > 5.5? Start->Check_pH Check_Conc Is Concentration near Solubility Limit? Check_pH->Check_Conc No Action_pH Action: Lower pH to < 4 using a suitable buffer. Check_pH->Action_pH Yes Check_Temp Is Temperature > 25°C? Check_Conc->Check_Temp No Action_Conc Action: Dilute the solution or use a solubility enhancement technique. Check_Conc->Action_Conc Yes Action_Temp Action: Lower temperature if possible, be aware of reduced solubility at 37°C. Check_Temp->Action_Temp Yes Action_Other Consider other factors: - Incompatible excipients - Drug degradation Check_Temp->Action_Other No End Solution Stable Action_pH->End Action_Conc->End Action_Temp->End Action_Other->End

References

Technical Support Center: Indinavir Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indinavir Sulfate in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture media.

Problem: Precipitate formation in the cell culture medium after adding this compound.

  • Possible Cause 1: Poor Solubility at Physiological pH. this compound's solubility is pH-dependent. Cell culture media is typically buffered to a physiological pH of around 7.2-7.4, which can be a range where Indinavir has lower solubility, leading to precipitation.[1][2]

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution: Dissolve this compound in a suitable solvent like DMSO before diluting it into the cell culture medium.[3] This helps to achieve a more uniform dispersion of the compound.

    • Optimize the final concentration: The final concentration of this compound in the medium might be exceeding its solubility limit at 37°C. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.

    • pH adjustment of the medium: While not always feasible as it can affect cell health, slight adjustments to the medium's pH (if tolerated by the cells) could improve solubility. However, this should be done with extreme caution and validated for its effect on the experimental model.

    • Pre-warm the medium: Ensure the cell culture medium is at 37°C before adding the this compound stock solution. Adding a cold stock to a warm medium can sometimes induce precipitation.

  • Possible Cause 2: Interaction with Media Components. Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.

  • Troubleshooting Steps:

    • Reduce serum concentration: If using a serum-containing medium, try reducing the serum percentage to see if it improves solubility.

    • Use a different medium formulation: If the problem persists, consider testing a different basal medium to see if a specific component in your current medium is contributing to the precipitation.

Problem: Loss of this compound activity over time in the culture.

  • Possible Cause 1: Chemical Degradation. this compound can undergo hydrolysis, particularly at physiological pH and temperature (37°C).[4][5] This degradation can lead to a loss of the compound's biological activity.

  • Troubleshooting Steps:

    • Freshly prepare solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in the medium for extended periods.

    • Replenish the medium: For long-term experiments, it may be necessary to replenish the cell culture medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.

    • Conduct a time-course experiment: To understand the rate of degradation in your specific experimental setup, you can perform a time-course experiment where you measure the concentration of active this compound at different time points using an appropriate analytical method like HPLC.[6]

  • Possible Cause 2: Cellular Metabolism. Cells can metabolize this compound, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8] This will reduce the effective concentration of the drug over time.

  • Troubleshooting Steps:

    • Characterize the metabolic capacity of your cells: If not already known, determine if your cell line expresses CYP3A4.

    • Use a CYP3A4 inhibitor: If cellular metabolism is a concern, you could consider co-treatment with a known CYP3A4 inhibitor to reduce the metabolic clearance of this compound. However, be aware that this can introduce confounding variables into your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[3] It is also very soluble in water and ethanol.[8][9]

Q2: How should I store the this compound powder and stock solutions?

A2: this compound powder should be stored at 15-30°C in a tightly sealed container, protected from moisture.[9] For stock solutions in DMSO, it is generally recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the known degradation products of this compound?

A3: Indinavir can undergo hydrolysis and alcoholysis, leading to the cleavage of its amide bond.[4] It is also metabolized into one glucuronide conjugate and six oxidative metabolites.[7][8]

Q4: At what wavelength can I detect this compound using a UV spectrophotometer?

A4: A detection wavelength of 260 nm has been successfully used for the analysis of this compound by RP-HPLC with a UV detector.[6]

Q5: What analytical methods are suitable for quantifying this compound in cell culture supernatant?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are robust and widely used methods for the accurate quantification of this compound and its metabolites in biological fluids.[6][10] Electrochemical methods have also been reported for its determination in serum.[11]

Quantitative Data Summary

ParameterValueConditionsReference
Precipitation pH Range Lower pH range of 6.67-7.26At 37°C in a simulated physiological solution[1]
In Vitro IC95 25 to 100 nMIn various cell lines (lymphoblastic, monocytic, peripheral blood lymphocytes)[8][12]
Plasma Protein Binding ~60%Human plasma[8][12]
Detection Wavelength 260 nmRP-HPLC with UV detector[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC

  • Preparation of Spiked Medium: Prepare a solution of this compound in your specific cell culture medium at the desired final concentration.

  • Incubation: Incubate the spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a cell-free plate or flask.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.

  • Sample Preparation:

    • Centrifuge the collected samples to remove any debris.

    • If necessary, perform a protein precipitation step (e.g., by adding acetonitrile) followed by centrifugation.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared samples onto an appropriate HPLC system. A C18 column is commonly used.[6]

    • Use a suitable mobile phase, for example, a mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol (50:30:20 v/v/v).[6]

    • Set the flow rate to 1 ml/min.[6]

    • Detect this compound at a wavelength of 260 nm.[6]

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in your samples at each time point by comparing the peak areas to the standard curve.

    • Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Indinavir Sulfate Stock (DMSO) prep_media Prepare Spiked Cell Culture Medium prep_stock->prep_media incubation Incubate at 37°C, 5% CO2 (Cell-Free) prep_media->incubation sampling Collect Samples at Time Points incubation->sampling sample_prep Sample Preparation (e.g., Protein Precipitation) sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis and Stability Assessment hplc->data_analysis

Caption: Workflow for assessing this compound stability.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions1 Solutions for Cause 1 cluster_solutions2 Solutions for Cause 2 issue Issue: Precipitate Formation in Cell Culture Medium cause1 Poor Solubility at Physiological pH issue->cause1 cause2 Interaction with Media Components issue->cause2 sol1a Prepare Concentrated Stock in DMSO cause1->sol1a sol1b Optimize Final Concentration cause1->sol1b sol1c Pre-warm Medium cause1->sol1c sol2a Reduce Serum Concentration cause2->sol2a sol2b Test Different Media Formulation cause2->sol2b

Caption: Troubleshooting logic for this compound precipitation.

References

Troubleshooting Indinavir Sulfate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Indinavir Sulfate in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for preparing this compound stock solutions?

This compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (DMSO) and water are frequently used for preparing stock solutions.[1][2] It is also soluble in various alcohols, with solubility increasing in the following order: 2-methyl-1-propanol < 1-butanol < 2-propanol < 1-propanol < ethanol.[3][4]

Q2: What is the maximum concentration of this compound that can be achieved in DMSO and water?

Stock solutions of this compound can be prepared in DMSO and water at concentrations up to 100 mg/mL (140.47 mM).[1] However, it is important to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility.[1]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH.[5][6] It is more soluble in acidic conditions.[7][8] As the pH increases, particularly above 6.0, its solubility decreases, which can lead to precipitation.[9][10] This is a critical factor to consider when preparing and diluting stock solutions into buffered media for experiments.

Q4: How does temperature influence the solubility of this compound?

The solubility of this compound in organic solvents like ethanol, propanol, and butanol increases with temperature.[3][4][11] Conversely, at physiological temperatures (37°C), precipitation may occur at lower concentrations compared to room temperature (20°C).[12] For long-term storage, stock solutions are typically kept at -20°C or -80°C.[1]

Q5: What are the recommended storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[1]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues encountered with this compound stock solutions.

Problem: My this compound stock solution has precipitated.

Below is a workflow to help you identify the cause and find a solution.

G cluster_0 Troubleshooting Workflow for this compound Precipitation cluster_1 Possible Causes & Solutions start Precipitation Observed in Stock Solution check_solvent Step 1: Verify Solvent Quality and Preparation start->check_solvent check_pH Step 2: Assess pH of the Solution check_solvent->check_pH Solvent OK solvent_issue Moisture in DMSO? Old Solvent? check_solvent->solvent_issue check_concentration Step 3: Evaluate Concentration check_pH->check_concentration pH is appropriate pH_issue pH too high (>6.0)? Buffered diluent? check_pH->pH_issue check_storage Step 4: Review Storage Conditions check_concentration->check_storage Concentration within limits conc_issue Concentration too high for conditions? check_concentration->conc_issue solution Solution Implemented check_storage->solution Storage conditions correct storage_issue Improper temperature? Freeze-thaw cycles? check_storage->storage_issue solvent_solution Use fresh, anhydrous DMSO. Prepare fresh solution. solvent_issue->solvent_solution pH_solution Lower pH with dilute acid. Prepare in acidic buffer. pH_issue->pH_solution conc_solution Dilute the stock solution. Warm gently to redissolve. conc_issue->conc_solution storage_solution Store at -20°C or -80°C. Aliquot stock solution. storage_issue->storage_solution

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum ConcentrationMolar Concentration (mM)Reference(s)
DMSO100 mg/mL140.47[1]
Water100 mg/mL140.47
EthanolSoluble (Highest among alcohols listed)Not specified[3][4]
1-PropanolSolubleNot specified[3][4]
2-PropanolSolubleNot specified[3][4]
1-ButanolSolubleNot specified[3][4]
2-Methyl-1-propanolSoluble (Lowest among alcohols listed)Not specified[3][4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 711.88 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 71.19 mg of this compound powder and transfer it to a sterile conical tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath up to 37°C can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Factors Influencing this compound Solubility

The solubility of this compound is a multifactorial issue. The following diagram illustrates the key factors that researchers should consider to prevent precipitation.

G cluster_0 Factors Affecting this compound Solubility cluster_1 Primary Factors cluster_2 Secondary Factors Indinavir This compound Solubility Solvent Solvent Choice (e.g., DMSO, Water, Alcohols) Indinavir->Solvent pH pH of Solution (Acidic pH increases solubility) Indinavir->pH Concentration Concentration Indinavir->Concentration Temperature Temperature Indinavir->Temperature Solvent_Quality Solvent Purity (e.g., anhydrous DMSO) Solvent->Solvent_Quality Storage Storage Conditions (e.g., -20°C, Aliquoting) Concentration->Storage

Caption: Key factors influencing this compound solubility.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to Indinavir Sulfate cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxic effects in non-viral-infected cell lines?

A1: While this compound's primary therapeutic action is the inhibition of HIV protease, its cytotoxicity in other cell lines stems from several off-target effects. The primary mechanisms include mitochondrial toxicity, induction of oxidative stress, and disruption of cellular signaling pathways. Indinavir can impair the mitochondrial electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[1] It has also been shown to inhibit the mitochondrial processing protease (MPP), which is crucial for the maturation of mitochondrial proteins.[2] Furthermore, Indinavir can disrupt signaling pathways such as the ERK1/2 and p38 MAPK pathways, affecting protein synthesis.[3]

Q2: Which cell lines are particularly sensitive to this compound?

A2: Sensitivity to this compound can vary significantly between cell lines. Generally, cells with high metabolic activity and reliance on mitochondrial respiration may be more susceptible. The inhibitory concentration (IC95) of Indinavir for HIV-1 inhibition in lymphoblastic and monocytic cell lines is in the range of 25 to 100 nM.[4][5] However, cytotoxic effects in non-HIV-infected cells typically occur at higher micromolar concentrations. For example, an analog of Indinavir, CH05-10, showed 50% inhibitory concentration (IC50) values ranging from 4.64 to 38.87 μM across 14 different human cancer cell lines.[2]

Q3: Can antioxidants mitigate this compound-induced cytotoxicity?

A3: Yes, antioxidants can be effective in mitigating Indinavir-induced cytotoxicity, primarily by counteracting the increase in reactive oxygen species (ROS). The antioxidant N-acetylcysteine (NAC) has been shown to have cytoprotective effects against drug-induced oxidative stress by replenishing intracellular glutathione (GSH) stores.[6] Studies have demonstrated that a cell-permeable antioxidant, MnTBAP, can abolish ROS production induced by antiretroviral therapy, including Indinavir.[1]

Q4: How does this compound affect glucose metabolism in cells?

A4: this compound can significantly impair glucose metabolism by directly inhibiting the glucose transporter GLUT4.[7] This inhibition reduces both basal and insulin-stimulated glucose uptake in sensitive cells like adipocytes and skeletal muscle cells. This effect appears to be a direct blockade of the transporter, as it occurs rapidly without immediately affecting upstream insulin signaling pathways.[7]

Q5: What is the role of apoptosis and autophagy in this compound-induced cell death?

A5: The roles of apoptosis and autophagy in Indinavir-induced cytotoxicity are complex and can be cell-type dependent. Some studies suggest that Indinavir does not directly inhibit the activation of caspases, key mediators of apoptosis.[8] However, other HIV protease inhibitors have been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptosis.[9] The relationship with autophagy is also multifaceted; while some reports indicate that inducing autophagy can be a cellular stress response, it is not consistently identified as the primary mode of cell death for Indinavir.

Data Presentation

Table 1: Inhibitory Concentrations of this compound and its Analogs

CompoundCell Line(s)Concentration (IC50/IC95)Notes
This compoundLymphoblastic and monocytic cell linesIC95: 25 - 100 nMFor inhibition of HIV-1 replication.[4][5]
This compoundHIV-1 Protease (in vitro)IC50: 0.41 nMEnzymatic inhibition.[1][9]
CH05-10 (Indinavir Analog)14 human cancer cell linesIC50: 4.64 - 38.87 µMDemonstrates broad-spectrum cytotoxicity.[2]

Table 2: Effects of this compound on Glucose Uptake

Cell/Tissue TypeConditionIndinavir ConcentrationInhibition of Glucose Uptake
L6GLUT4myc myotubesInsulin-stimulated100 µM~80%
L6GLUT1myc cellsInsulin-stimulated100 µM~25%
Isolated rat skeletal muscleInsulin-stimulated20 µM~58%
Primary white adipocytesInsulin-stimulated100 µM~70-80%

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

  • Possible Cause 2: Drug Precipitation. this compound has limited solubility in aqueous solutions, which can be affected by pH and temperature.

    • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting into culture medium, ensure thorough mixing and avoid creating a supersaturated solution. Visually inspect for precipitates before adding to cells.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate are more prone to evaporation, leading to increased drug concentration and altered cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.

  • Possible Cause 4: Fluctuation in Incubator Conditions. Variations in CO2, temperature, and humidity can affect cell health and response to treatment.

    • Solution: Regularly calibrate and monitor incubator conditions. Ensure the incubator door is not opened frequently during the experiment.

Logical Flow for Troubleshooting High Variability

start High Variability in Cytotoxicity Results check_seeding Review Cell Seeding Protocol start->check_seeding check_drug_prep Examine Drug Preparation start->check_drug_prep check_plate_layout Assess Plate Layout start->check_plate_layout check_incubator Verify Incubator Stability start->check_incubator solution_seeding Ensure Homogenous Cell Suspension check_seeding->solution_seeding solution_drug_prep Prepare Fresh Stock, Check for Precipitate check_drug_prep->solution_drug_prep solution_plate_layout Avoid Outer Wells, Use PBS Moat check_plate_layout->solution_plate_layout solution_incubator Calibrate and Monitor Incubator check_incubator->solution_incubator

Troubleshooting workflow for high variability in cytotoxicity assays.

Issue 2: Unexpectedly High or Rapid Cell Death

  • Possible Cause 1: Incorrect Drug Concentration. A simple calculation or dilution error can lead to a much higher final concentration than intended.

    • Solution: Double-check all calculations and dilution steps. If possible, verify the concentration of the stock solution spectrophotometrically.

  • Possible Cause 2: Contamination. Mycoplasma or bacterial contamination can stress cells, making them more susceptible to drug-induced cytotoxicity.

    • Solution: Regularly test cell cultures for mycoplasma. Practice strict aseptic techniques. If contamination is suspected, discard the culture and start from a fresh, uncontaminated stock.

  • Possible Cause 3: High Cellular Metabolism. Cell lines with a high metabolic rate may be more sensitive to the mitochondrial toxicity of Indinavir.

    • Solution: Characterize the metabolic profile of your cell line (e.g., using a Seahorse XF Analyzer). Consider using a lower starting concentration of Indinavir for highly metabolic cells.

Experimental Protocols

1. Protocol for Assessing this compound Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures.[2]

  • Materials:

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest Indinavir concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the media-only wells.

2. Protocol for Mitigating Cytotoxicity with N-acetylcysteine (NAC)

This is a general protocol for using NAC as a cytoprotective agent, which can be optimized for specific cell lines and Indinavir concentrations.[6][10]

  • Materials:

    • N-acetylcysteine (NAC)

    • This compound

    • Complete cell culture medium

  • Procedure:

    • Pre-treatment:

      • Prepare a stock solution of NAC in sterile water or PBS and neutralize the pH to ~7.4 with NaOH.

      • One to four hours before treating with this compound, replace the cell culture medium with fresh medium containing the desired concentration of NAC (a typical starting range is 1-10 mM).

      • Incubate the cells with NAC at 37°C.

    • Co-treatment:

      • After the NAC pre-incubation, add this compound directly to the NAC-containing medium at the desired final concentration.

      • Alternatively, prepare a medium containing both NAC and this compound at the final desired concentrations and replace the pre-treatment medium.

    • Incubate for the desired experimental duration.

    • Proceed with your downstream assay (e.g., cytotoxicity, ROS measurement).

Workflow for NAC Co-treatment

start Seed Cells in Multi-well Plate incubate1 Incubate 24h start->incubate1 pretreat Pre-treat with NAC (1-4h) incubate1->pretreat treat Add this compound (Co-treatment) pretreat->treat incubate2 Incubate for Experimental Duration treat->incubate2 assay Perform Downstream Assay (e.g., MTT, ROS) incubate2->assay cluster_mito Mitochondrion cluster_signal Signaling Cascades cluster_er Endoplasmic Reticulum Indinavir This compound Mito Mitochondrial Dysfunction Indinavir->Mito inhibits Insulin Insulin Signaling Disruption Indinavir->Insulin disrupts ER_Stress ER Stress / UPR Indinavir->ER_Stress induces ATP ↓ ATP Mito->ATP ROS ↑ ROS (Oxidative Stress) Mito->ROS Cytotoxicity Cellular Cytotoxicity ATP->Cytotoxicity MAPK p38/JNK MAPK Activation ROS->MAPK MAPK->Cytotoxicity GLUT4 GLUT4 Inhibition Insulin->GLUT4 GLUT4->Cytotoxicity ↓ Glucose Uptake ER_Stress->Cytotoxicity

References

Technical Support Center: Minimizing Non-specific Binding of Indinavir Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Indinavir Sulfate in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for my this compound experiments?

A1: Non-specific binding refers to the interaction of this compound with surfaces and molecules other than its intended target. This can include plasticware (e.g., microplates, pipette tips), membranes, and other proteins in your assay. NSB is problematic because it can lead to inaccurate results, such as an overestimation of binding or inhibition, high background signals, and poor reproducibility.

Q2: What are the likely causes of non-specific binding with this compound?

A2: The primary causes of NSB for a given compound are its physicochemical properties. For Indinavir, two key factors are:

  • Hydrophobicity: Indinavir is a moderately hydrophobic molecule, with a predicted logP value between 2.81 and 3.26. This hydrophobicity can cause it to adsorb to nonpolar plastic surfaces.

  • Electrostatic Interactions: Indinavir has a basic pKa of approximately 6.76. At a pH below this value, a larger proportion of the molecules will be positively charged, leading to potential electrostatic interactions with negatively charged surfaces or biomolecules. At physiological pH (~7.4), a significant fraction of Indinavir is in its neutral form, which can enhance hydrophobic interactions.

Q3: How can I quickly test for non-specific binding of this compound in my assay?

A3: A simple control experiment is to run your assay without the target molecule (e.g., the enzyme or receptor). Any signal detected in the absence of the target can be attributed to non-specific binding. For example, in an enzyme inhibition assay, you would measure the signal from a well containing this compound and the substrate, but no enzyme.

Troubleshooting Guides

Issue: High background signal in my assay.

Possible Cause 1: Hydrophobic interactions with assay plates and labware.

  • Solution:

    • Use Low-Binding Plates: Switch to commercially available low-binding microplates.

    • Add a Non-ionic Detergent: Include a low concentration (typically 0.01% to 0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay buffer. This can help to block hydrophobic binding sites on surfaces.

    • Pre-treat Labware: Pre-incubating pipette tips and plates with a blocking agent like Bovine Serum Albumin (BSA) can reduce the available surfaces for non-specific adsorption.

Possible Cause 2: Electrostatic interactions with charged surfaces or molecules.

  • Solution:

    • Adjust Buffer pH: If your assay conditions permit, adjusting the pH of your buffer can alter the charge state of Indinavir and the interacting surfaces. Moving the pH further from Indinavir's pKa of 6.76 (e.g., to a more basic pH) will increase the proportion of the neutral form, which may reduce electrostatic interactions but could increase hydrophobic ones. Conversely, a more acidic pH will increase its positive charge.

    • Increase Ionic Strength: Adding a neutral salt, such as NaCl or KCl (typically 50-150 mM), to your assay buffer can help to shield electrostatic interactions.

Possible Cause 3: Non-specific binding to other proteins in the assay.

  • Solution:

    • Include a Blocking Protein: Add a blocking protein, such as Bovine Serum Albumin (BSA) or casein (typically at 0.1 to 1 mg/mL), to your assay buffer. These proteins can occupy non-specific binding sites on other proteins and surfaces.

Data Presentation

Strategy Parameter Typical Range Mechanism of Action Considerations for this compound
Add Non-ionic Detergent Tween-20 / Triton X-1000.01 - 0.05% (v/v)Reduces hydrophobic interactionsRecommended due to Indinavir's moderate hydrophobicity.
Increase Ionic Strength NaCl / KCl50 - 150 mMShields electrostatic interactionsCan be effective, especially if the assay pH is below 6.76.
Add Blocking Protein Bovine Serum Albumin (BSA)0.1 - 1 mg/mLBlocks non-specific binding sites on proteins and surfacesA generally effective strategy for most assays.
Adjust Buffer pH pH6.0 - 8.0Alters the charge state of Indinavir and interacting moleculesThe effect will depend on the net charge of the interacting surfaces.
Use Low-Binding Plastics N/AN/AReduces available hydrophobic surfaces for bindingA straightforward first step to reduce surface adsorption.

Experimental Protocols

Protocol: Systematic Optimization to Reduce Non-Specific Binding of this compound

This protocol outlines a systematic approach to identify and minimize NSB in a typical biochemical assay.

  • Establish a Baseline for Non-Specific Binding:

    • Prepare two sets of assay wells:

      • Test Wells: Contain all assay components, including the target molecule and this compound.

      • NSB Control Wells: Contain all assay components except the target molecule, but including this compound.

    • Run the assay and measure the signal in both sets of wells. The signal in the NSB Control Wells represents the level of non-specific binding.

  • Test the Effect of a Non-ionic Detergent:

    • Prepare a series of assay buffers containing varying concentrations of Tween-20 (e.g., 0%, 0.01%, 0.025%, 0.05%).

    • Repeat the experiment from Step 1 with each buffer formulation.

    • Analyze the results to determine the optimal concentration of Tween-20 that reduces NSB without significantly affecting the specific signal in the Test Wells.

  • Evaluate the Impact of Ionic Strength:

    • Using the optimal detergent concentration from Step 2, prepare a series of assay buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).

    • Repeat the experiment from Step 1 with each buffer formulation.

    • Determine the NaCl concentration that provides the best balance between reduced NSB and maintained specific activity.

  • Assess the Efficacy of a Blocking Protein:

    • Using the optimized buffer from the previous steps, prepare a series of buffers containing different concentrations of BSA (e.g., 0 mg/mL, 0.1 mg/mL, 0.5 mg/mL, 1 mg/mL).

    • Repeat the experiment from Step 1 with each buffer formulation.

    • Identify the BSA concentration that yields the lowest NSB while preserving the specific signal.

  • Confirmation Experiment:

    • Run the assay with the final optimized buffer composition (containing the optimal concentrations of detergent, salt, and blocking protein) to confirm the reduction in non-specific binding.

Visualizations

TroubleshootingWorkflow Start High Non-Specific Binding of this compound Detected CheckHydrophobic Potential Cause: Hydrophobic Interactions? Start->CheckHydrophobic Sol_LowBindingPlates Use Low-Binding Microplates CheckElectrostatic Potential Cause: Electrostatic Interactions? CheckHydrophobic->CheckElectrostatic No Sol_Detergent Add Non-ionic Detergent (e.g., 0.01-0.05% Tween-20) CheckHydrophobic->Sol_Detergent Yes CheckHydrophobic->Sol_LowBindingPlates Yes CheckProteinNSB Potential Cause: NSB to Other Proteins? CheckElectrostatic->CheckProteinNSB No Sol_Salt Increase Ionic Strength (e.g., 50-150 mM NaCl) CheckElectrostatic->Sol_Salt Yes Sol_BSA Add Blocking Protein (e.g., 0.1-1 mg/mL BSA) CheckProteinNSB->Sol_BSA Yes End Non-Specific Binding Minimized CheckProteinNSB->End No Sol_Detergent->CheckElectrostatic Sol_LowBindingPlates->CheckElectrostatic Sol_Salt->CheckProteinNSB Sol_pH Adjust Buffer pH Sol_pH->CheckProteinNSB Sol_BSA->End

Caption: Troubleshooting workflow for minimizing this compound non-specific binding.

SignalingPathways Indinavir This compound (in Assay Buffer) Target Specific Target (e.g., HIV Protease) Indinavir->Target Intended Interaction NSB_Surface Non-Specific Surfaces (Plastics, etc.) Indinavir->NSB_Surface Unintended Hydrophobic/ Electrostatic Interaction NSB_Protein Other Proteins Indinavir->NSB_Protein Unintended Interaction SpecificBinding Specific Binding / Inhibition Target->SpecificBinding NSB_Result Non-Specific Binding (High Background) NSB_Surface->NSB_Result NSB_Protein->NSB_Result

Caption: Specific vs. Non-Specific Interactions of this compound in an Assay.

Adjusting pH to improve Indinavir Sulfate activity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays involving Indinavir Sulfate, with a specific focus on the impact of pH on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound activity assay?

A1: The optimal pH for an this compound activity assay is a balance between ensuring the inhibitor's solubility and maximizing its binding affinity to the HIV-1 protease. This compound is more soluble in acidic conditions. However, its binding affinity to the protease is also pH-dependent. Studies have shown that the energy barrier for the dissociation of the enzyme-indinavir complex increases as the pH rises from 4.1 to 7.4[1]. This suggests a stronger binding at a more neutral pH. Therefore, the ideal pH is often a compromise, typically in the slightly acidic to neutral range (pH 5.5-7.0), where solubility is maintained without significantly compromising binding.

Q2: How does pH affect the solubility of this compound?

A2: this compound's solubility is highly dependent on pH due to its pKa values of approximately 3.7-3.8 and 6.0-6.2. It is highly soluble in acidic environments. As the pH increases towards and above 6.0, its solubility decreases, and precipitation can occur[2][3][4]. This is a critical consideration when preparing stock solutions and assay buffers.

Q3: Can I use a universal buffer for my this compound assays?

A3: While a universal buffer might seem convenient, it is recommended to use a buffer system that is effective in the desired pH range and does not interfere with the assay components. For assays in the slightly acidic range, a citrate or acetate buffer is often suitable. For assays closer to a neutral pH, a phosphate buffer can be used. It is crucial to validate the chosen buffer to ensure it does not affect enzyme activity or the stability of this compound.

Q4: How should I prepare my this compound stock solution to avoid precipitation?

A4: To avoid precipitation, it is recommended to prepare high-concentration stock solutions of this compound in a solvent like DMSO. For aqueous solutions, use a buffer with a pH well below 6.0 (e.g., pH 4.0-5.0) to ensure complete dissolution. When diluting the stock solution into the final assay buffer, ensure the final pH of the assay mixture remains in a range where this compound is soluble.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no inhibitory activity observed This compound precipitation: The pH of the assay buffer may be too high (≥6.0), causing the inhibitor to precipitate out of solution.1. Visually inspect the assay wells for any signs of precipitation. 2. Measure the pH of your final assay buffer. 3. Prepare a fresh assay buffer with a lower pH (e.g., 5.5-6.5) and repeat the experiment. 4. Consider preparing the final dilution of this compound in a slightly acidic solution before adding it to the assay plate.
Suboptimal binding affinity: The assay pH may be too low, reducing the binding affinity of Indinavir to the HIV-1 protease.1. While lower pH aids solubility, a pH below 5.0 might decrease the inhibitory effect. 2. Perform a pH titration experiment, testing a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) to determine the optimal pH for your specific assay conditions.
High variability between replicate wells Inconsistent pH across the plate: Minor variations in the volume of reagents added can lead to slight pH shifts in individual wells, especially with weakly buffered solutions.1. Ensure your buffer has sufficient buffering capacity for the assay conditions. 2. Be meticulous with pipetting to ensure consistency across all wells. 3. Prepare a master mix of the assay buffer and other common reagents to minimize well-to-well variation.
Edge effects: Evaporation from the outer wells of a microplate can concentrate solutes and alter the pH.1. Use a plate sealer to minimize evaporation. 2. Avoid using the outer wells for critical samples, or fill them with a blank solution (e.g., water or buffer).
Assay signal drift over time pH instability of the buffer: The buffer may lose its buffering capacity over the course of a long incubation period, leading to a gradual change in pH.1. Choose a buffer that is stable under your experimental conditions (temperature, light exposure). 2. For prolonged experiments, consider using a buffer with a higher concentration or a CO2-independent buffer if working outside of a CO2 incubator.
Degradation of this compound: Although generally stable in acidic conditions, prolonged incubation at certain pH values and temperatures could lead to degradation.1. Review the literature for the stability of this compound under your specific assay conditions. 2. Minimize the incubation time as much as possible without compromising assay sensitivity.
Quantitative Data Summary: pH-Dependent Properties of this compound
Parameter pH Range Observation Reference
Solubility Acidic (< 6.0)High solubility[2][3]
Neutral to Alkaline (≥ 6.0)Decreased solubility, potential for precipitation[2][3][4]
Binding to HIV-1 Protease 4.1 to 7.4The energy barrier for dissociation of the enzyme-inhibitor complex increases with pH, suggesting stronger binding at higher pH within this range.
pKa Values N/A~3.7-3.8 and ~6.0-6.2-

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Fluorometric HIV-1 Protease Assay

This protocol is based on a generic FRET-based HIV-1 protease assay and should be optimized for your specific laboratory conditions.

1. Reagents and Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (FRET-based)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH adjusted to the desired value)

  • This compound

  • DMSO (for stock solution)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_indinavir Prepare this compound Serial Dilutions in Assay Buffer add_indinavir Add Indinavir Dilutions to Plate prep_indinavir->add_indinavir prep_enzyme Prepare HIV-1 Protease Solution in Assay Buffer add_enzyme Add HIV-1 Protease to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution in Assay Buffer add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_indinavir->add_enzyme incubate1 Incubate at 37°C for 15 min add_enzyme->incubate1 incubate1->add_substrate read_plate Measure Fluorescence Kinetically (Ex/Em = 490/530 nm) add_substrate->read_plate analyze_data Calculate Reaction Rates read_plate->analyze_data calc_ic50 Determine IC50 from Dose-Response Curve analyze_data->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

3. Detailed Steps:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in the chosen assay buffer to achieve a range of concentrations for the dose-response curve. Include a "no inhibitor" control.

  • Enzyme Preparation: Dilute the recombinant HIV-1 protease in the assay buffer to the recommended working concentration.

  • Assay Plate Setup:

    • Add 50 µL of the diluted this compound solutions (or "no inhibitor" control) to the wells of a 96-well black microplate.

    • Add 30 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Prepare the HIV-1 protease substrate solution in the assay buffer according to the manufacturer's instructions.

    • Add 20 µL of the substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes (Excitation: ~490 nm, Emission: ~530 nm, will vary depending on the substrate).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

Logical Relationship: Impact of pH on this compound Assay Performance

The following diagram illustrates the logical connections between pH and the key factors influencing the outcome of an this compound activity assay.

ph_impact cluster_solubility Solubility Effects cluster_activity Activity Effects cluster_outcome Assay Outcome ph Assay Buffer pH solubility This compound Solubility ph->solubility determines binding Indinavir-Protease Binding Affinity ph->binding influences precipitation Precipitation solubility->precipitation low solubility leads to activity Observed Inhibitory Activity precipitation->activity reduces effective concentration assay_outcome Assay Accuracy & Reproducibility precipitation->assay_outcome causes variability binding->activity determines activity->assay_outcome

References

Technical Support Center: Strategies to Mitigate Indinavir-Induced Nephrolithiasis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Indinavir-induced nephrolithiasis. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Indinavir-induced nephrolithiasis?

Indinavir, a protease inhibitor, has poor solubility at physiological pH.[1][2] Following high urinary excretion, it can precipitate and form crystals within the renal tubules.[1][2] These crystals can aggregate, leading to the formation of kidney stones (nephrolithiasis), which may cause obstruction and subsequent renal damage.[1][3] Factors that increase the risk of crystallization include volume depletion, which concentrates the drug in the urine, and a higher urinary pH.[1][4]

Q2: What are the common clinical signs of Indinavir-induced nephrolithiasis in animal models?

While animal models may not exhibit all the same symptoms as humans, researchers should monitor for signs of renal distress, including:

  • Changes in urine output (oliguria or anuria).

  • Hematuria (blood in the urine).

  • Signs of pain or discomfort, such as arching of the back.

  • General malaise, including reduced activity, appetite, and weight loss.

Q3: What are the key considerations for designing an animal study on Indinavir-induced nephrolithiasis?

  • Animal Model: Rats are a commonly used model for studying nephrolithiasis due to similarities in urinary physiology to humans.

  • Indinavir Administration: Oral gavage is a standard method for consistent dosing.

  • Dosage: A dosage of 80 mg/kg body weight daily for a period of 15 days has been used in rats to induce nephrotoxicity.

  • Hydration Status: Ensure consistent access to drinking water, as dehydration is a significant risk factor for crystal formation.[1]

  • Urine pH: Monitor urinary pH, as Indinavir is less soluble at higher pH levels.[4]

Q4: What are some potential strategies to mitigate Indinavir-induced nephrolithiasis in animal models?

  • Increased Hydration: Ensuring adequate fluid intake is a primary preventive measure to increase urine volume and reduce the concentration of Indinavir.[1]

  • Urinary Acidification: Lowering urinary pH can increase the solubility of Indinavir, thereby reducing crystallization.[5]

  • Co-administration of Vasodilators: Agents like L-arginine and nifedipine have been shown to protect against Indinavir-induced renal vasoconstriction and may offer a protective effect.

  • Magnesium Supplementation: Magnesium has also demonstrated a protective effect on renal function in animal models of Indinavir nephrotoxicity.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
High mortality rate in the Indinavir-treated group. - Acute Renal Failure: Rapid and severe obstruction of the renal tubules by Indinavir crystals.- Dehydration: Insufficient fluid intake leading to increased drug concentration in the urine and exacerbated toxicity.- Reduce Indinavir Dosage: Consider a dose-response study to find the optimal dose for inducing nephrolithiasis without excessive mortality.- Ensure Adequate Hydration: Provide free access to water and monitor for signs of dehydration. Consider providing a gel-based water source if animals are not drinking sufficiently.- Monitor Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN) to detect early signs of renal failure.
Inconsistent or no stone formation in the animal model. - Insufficient Indinavir Dosage: The dose may be too low to induce crystallization.- High Fluid Intake: Animals may be consuming large amounts of water, effectively preventing crystal formation.- Low Urinary pH: If the animals' baseline urinary pH is low, Indinavir may remain in solution.- Increase Indinavir Dosage: Gradually increase the dose while carefully monitoring for toxicity.- Control Water Intake: While ensuring adequate hydration, consider standardizing water intake across all animals.- Monitor and Adjust Urinary pH: Measure baseline urinary pH. If consistently low, consider methods to raise it, though this may increase crystallization and potential toxicity.
Difficulty in quantifying the extent of nephrolithiasis. - Microscopic Crystals: Indinavir crystals may be too small to be seen with the naked eye.- Radiolucent Stones: Pure Indinavir stones are often radiolucent and not easily detectable by standard X-ray or micro-CT.[2]- Histological Analysis: Perform histological examination of kidney sections using stains like Hematoxylin and Eosin (H&E) to visualize crystal deposits within the tubules.[3]- Polarized Light Microscopy: Examine urine sediment or kidney tissue sections under polarized light to identify birefringent Indinavir crystals.- Biochemical Analysis of Urine: Measure urinary markers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).
Unexpected changes in biochemical parameters unrelated to nephrolithiasis. - Off-target Effects of Indinavir: Indinavir can have systemic effects beyond the kidneys.- Underlying Health Issues in Animals: Pre-existing conditions in the animal colony could influence experimental outcomes.- Include Comprehensive Health Monitoring: Monitor a broader range of physiological and biochemical parameters.- Thorough Health Screening of Animals: Ensure all animals are healthy and free from underlying diseases before starting the experiment.

Experimental Protocols

Indinavir-Induced Nephrotoxicity Model in Rats

This protocol is adapted from studies investigating the renal effects of Indinavir.

  • Animals: Male Wistar rats (200-250g).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Groups:

    • Control Group: Receive vehicle (0.05 M citric acid solution) via oral gavage daily for 15 days.

    • Indinavir Group: Receive Indinavir (80 mg/kg body weight) suspended in the vehicle via oral gavage daily for 15 days.

    • Treatment Groups: Receive Indinavir as above, with the co-administration of the therapeutic agent being tested.

  • Monitoring:

    • Record body weight and food/water intake daily.

    • Collect 24-hour urine samples at baseline and at the end of the study for analysis of volume, pH, and biochemical markers.

    • At the end of the 15-day period, collect blood samples for measurement of serum creatinine and BUN.

  • Tissue Collection:

    • Euthanize animals and perfuse the kidneys with saline.

    • Harvest the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histological analysis. The other kidney can be snap-frozen for biochemical assays.

  • Analysis:

    • Histology: Embed fixed kidney tissue in paraffin, section, and stain with H&E to visualize crystal deposits, tubular damage, and inflammation.

    • Biochemical Assays: Measure serum creatinine and BUN levels. Analyze urine for markers of kidney injury (e.g., KIM-1, NGAL) and electrolytes.

Data Presentation

Table 1: Effect of Vasodilator Agents on Renal Function in Indinavir-Treated Rats

GroupGlomerular Filtration Rate (GFR) (mL/min)Renal Blood Flow (RBF) (mL/min)
Control1.98 ± 0.127.95 ± 0.15
Indinavir (IDV)1.15 ± 0.076.17 ± 0.25
IDV + L-arginine (LA)1.95 ± 0.107.83 ± 0.09
IDV + Nifedipine (NF)1.94 ± 0.077.63 ± 0.14
IDV + Magnesium (Mg)1.77 ± 0.087.35 ± 0.15

Data are presented as mean ± SEM.

Visualizations

Indinavir_Nephrolithiasis_Pathway Indinavir Indinavir Administration (Oral Gavage) Metabolism Hepatic Metabolism & Renal Excretion Indinavir->Metabolism Urine High Urinary Concentration of Indinavir Metabolism->Urine Crystallization Indinavir Crystallization in Renal Tubules Urine->Crystallization Factors Risk Factors: - Dehydration - High Urinary pH Factors->Crystallization Aggregation Crystal Aggregation & Stone Formation Crystallization->Aggregation Obstruction Tubular Obstruction Aggregation->Obstruction Damage Renal Injury & Inflammation Obstruction->Damage Mitigation Mitigation Strategies Mitigation->Crystallization Hydration Increased Hydration Acidification Urinary Acidification Vasodilators Vasodilators

Caption: Pathophysiological pathway of Indinavir-induced nephrolithiasis.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Group Assignment: - Control - Indinavir - Treatment Start->Grouping Dosing Daily Dosing (15 Days) - Vehicle (Control) - Indinavir (80 mg/kg) Grouping->Dosing Monitoring Daily Monitoring: - Body Weight - Food/Water Intake Dosing->Monitoring Urine_Collection 24-hr Urine Collection (Baseline & Day 15) Dosing->Urine_Collection Sacrifice Euthanasia & Tissue Harvest (Day 15) Monitoring->Sacrifice Urine_Collection->Sacrifice Blood_Sample Blood Collection (Serum Creatinine, BUN) Sacrifice->Blood_Sample Kidney_Harvest Kidney Extraction (Histology & Biochemistry) Sacrifice->Kidney_Harvest Analysis Data Analysis Blood_Sample->Analysis Kidney_Harvest->Analysis

Caption: Experimental workflow for Indinavir-induced nephrotoxicity model.

References

Validation & Comparative

In Vitro Antiviral Potency: A Comparative Analysis of Indinavir Sulfate and Saquinavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of antiviral drug development, understanding the comparative in vitro potency of different therapeutic agents is crucial for guiding further research and clinical application. This guide provides a detailed comparison of two prominent HIV-1 protease inhibitors, Indinavir Sulfate and Saquinavir, focusing on their antiviral activity, cytotoxicity, and the experimental methodologies used to determine these parameters.

Quantitative Comparison of Antiviral Potency and Cytotoxicity

The following table summarizes the key in vitro parameters for this compound and Saquinavir, including their 50% inhibitory concentration (IC50) against various HIV-1 isolates and their 50% cytotoxic concentration (CC50). A higher selectivity index (SI), calculated as CC50/IC50, indicates a more favorable safety and efficacy profile.

DrugVirus IsolateCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Pan-susceptiblePBMCs0.04 ± 0.01>100>2500
Zidovudine-resistantPBMCs0.05 ± 0.02>100>2000
Multidrug-resistantPBMCs0.12 ± 0.04>100>833
Saquinavir Pan-susceptiblePBMCs0.002 ± 0.001>100>50000
Zidovudine-resistantPBMCs0.003 ± 0.001>100>33333
Multidrug-resistantPBMCs0.008 ± 0.003>100>12500
HIV-1 LAICEM-SS0.01 - 0.36>10>27.8 - >1000
HIV-1 HTLV-IIIBMT-40.01 - 0.36>10>27.8 - >1000
HIV-1 RF (in 40% human serum)MT40.0377 ± 0.005Not ReportedNot Reported

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution. The cytotoxicity for the parent compounds of Indinavir and Saquinavir was not detected at concentrations as high as 10 or 100 µM in some studies of their prodrugs.[1]

Mechanism of Action: HIV Protease Inhibition

Both Indinavir and Saquinavir are potent and specific inhibitors of the human immunodeficiency virus (HIV) protease.[2][3] This viral enzyme is critical for the maturation of infectious virions. HIV protease cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into functional proteins and enzymes necessary for viral replication and assembly. By binding to the active site of the protease, these inhibitors block this cleavage process, resulting in the production of immature, non-infectious viral particles.[2][3]

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Viral RNA Viral RNA Viral Polyproteins (Gag-Pol) Viral Polyproteins (Gag-Pol) Viral RNA->Viral Polyproteins (Gag-Pol) HIV Protease HIV Protease Viral Polyproteins (Gag-Pol)->HIV Protease Cleavage Immature Virion Immature Virion Viral Polyproteins (Gag-Pol)->Immature Virion Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Inhibition Inhibition Mature Infectious Virion Mature Infectious Virion Mature Viral Proteins->Mature Infectious Virion Indinavir / Saquinavir Indinavir / Saquinavir Indinavir / Saquinavir->HIV Protease Binds to active site

Mechanism of HIV protease inhibition by Indinavir and Saquinavir.

Experimental Protocols

The in vitro antiviral potency and cytotoxicity of Indinavir and Saquinavir are determined using standardized cellular assays.

Antiviral Activity Assay (p24 Antigen Reduction Assay)

This assay quantifies the inhibition of HIV-1 replication in the presence of the antiviral compounds.

Methodology:

  • Cell Culture: Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) from healthy, HIV-seronegative donors are used as the target cells.

  • Viral Infection: The PHA-stimulated PBMCs are infected with a known titer of an HIV-1 isolate (e.g., pan-susceptible, zidovudine-resistant, or multidrug-resistant strains).

  • Drug Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of this compound or Saquinavir.

  • Incubation: The cultures are incubated for a period that allows for peak virus production, typically 4-7 days.

  • Quantification of Viral Replication: The level of HIV-1 p24 core antigen in the cell culture supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the drug that inhibits p24 antigen production by 50% (IC50) compared to the virus control (no drug) is calculated using regression analysis.

p24_Antigen_Reduction_Assay PHA-stimulated PBMCs PHA-stimulated PBMCs Infection with HIV-1 Infection with HIV-1 PHA-stimulated PBMCs->Infection with HIV-1 Treatment with Drug Dilutions Treatment with Drug Dilutions Infection with HIV-1->Treatment with Drug Dilutions Incubation (4-7 days) Incubation (4-7 days) Treatment with Drug Dilutions->Incubation (4-7 days) Harvest Supernatant Harvest Supernatant Incubation (4-7 days)->Harvest Supernatant p24 Antigen ELISA p24 Antigen ELISA Harvest Supernatant->p24 Antigen ELISA Calculate IC50 Calculate IC50 p24 Antigen ELISA->Calculate IC50

Workflow for the p24 Antigen Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the concentration of the drug that is toxic to the host cells, providing the 50% cytotoxic concentration (CC50).

Methodology:

  • Cell Seeding: Uninfected cells (e.g., PBMCs, MT-4, CEM-SS) are seeded into a 96-well plate.

  • Drug Treatment: The cells are incubated with serial dilutions of this compound or Saquinavir for the same duration as the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The concentration of the drug that reduces cell viability by 50% (CC50) compared to the untreated cell control is calculated.

MTT_Assay_Workflow Seed Uninfected Cells Seed Uninfected Cells Add Drug Dilutions Add Drug Dilutions Seed Uninfected Cells->Add Drug Dilutions Incubate Incubate Add Drug Dilutions->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Add MTT Reagent->Incubate Allow formazan formation Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50

Workflow for the MTT Cytotoxicity Assay.

References

In vitro comparison of Indinavir and Ritonavir inhibition of CYP3A4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of HIV therapeutics, the protease inhibitors Indinavir and Ritonavir have long been subjects of intense study, not only for their antiviral efficacy but also for their significant impact on drug metabolism. A key player in this interaction is Cytochrome P450 3A4 (CYP3A4), a major enzyme responsible for the metabolism of a vast array of drugs. This guide provides an objective in vitro comparison of the inhibitory effects of Indinavir and Ritonavir on CYP3A4, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against a specific enzyme is a critical parameter in drug development, often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. In vitro studies consistently demonstrate that Ritonavir is a significantly more potent inhibitor of CYP3A4 than Indinavir.

InhibitorInhibition Constant (Ki) for CYP3A4 (µM)Half-Maximal Inhibitory Concentration (IC50) for CYP3A4 (µM)
Ritonavir ~0.019[1]~0.01–0.04[2][3]
Indinavir ~0.17 - 0.2[1][4][5]Not consistently reported, but higher than Ritonavir

The data clearly indicates that Ritonavir's affinity for and inhibition of CYP3A4 is an order of magnitude greater than that of Indinavir.[1] This profound difference in potency underpins Ritonavir's clinical use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

The following protocol outlines a standard in vitro method for assessing the inhibition of CYP3A4 using human liver microsomes and testosterone as a probe substrate.

1. Materials and Reagents:

  • Human Liver Microsomes (HLMs)

  • Indinavir and Ritonavir standards

  • Testosterone (CYP3A4 probe substrate)

  • 6β-hydroxytestosterone (metabolite standard)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., deuterated 6β-hydroxytestosterone)

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Reagents: Prepare stock solutions of Indinavir, Ritonavir, testosterone, and 6β-hydroxytestosterone in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Setup:

    • In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) with a range of concentrations of either Indinavir or Ritonavir in potassium phosphate buffer (0.1 M, pH 7.4) for a short period (e.g., 5-15 minutes) at 37°C.

    • Include a control group with no inhibitor.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 substrate, testosterone (at a concentration near its Km, e.g., 50 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite, 6β-hydroxytestosterone, in the supernatant using a validated LC-MS/MS method. Use an internal standard to ensure accuracy.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the inhibitors.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

    • To determine the Ki value and the mechanism of inhibition, perform the experiment at multiple substrate and inhibitor concentrations and analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

Visualizing the Experimental and Mechanistic Frameworks

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the distinct mechanisms of inhibition for Indinavir and Ritonavir.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (HLMs, Inhibitors, Substrate, NADPH) Preincubation Pre-incubate HLMs with Inhibitor (37°C) Reagents->Preincubation Initiation Initiate Reaction (add NADPH & Testosterone) Preincubation->Initiation Incubate Incubate (37°C) Initiation->Incubate Termination Terminate Reaction (add Acetonitrile) Incubate->Termination Processing Process Sample (Centrifuge, Collect Supernatant) Termination->Processing LCMS LC-MS/MS Analysis (Quantify 6β-hydroxytestosterone) Processing->LCMS Data Data Analysis (Calculate IC50/Ki) LCMS->Data

Fig. 1: Experimental workflow for in vitro CYP3A4 inhibition assay.

Inhibition_Mechanisms cluster_indinavir Indinavir: Competitive Inhibition cluster_ritonavir Ritonavir: Mechanism-Based Inhibition Indinavir Indinavir ActiveSite_I CYP3A4 Active Site Indinavir->ActiveSite_I Binds to active site Substrate_I Substrate (Testosterone) Substrate_I->ActiveSite_I Binds to active site Product_I Product (6β-hydroxytestosterone) ActiveSite_I->Product_I Metabolizes Ritonavir Ritonavir ActiveSite_R CYP3A4 Active Site Ritonavir->ActiveSite_R Binds to active site Substrate_R Substrate (Testosterone) Substrate_R->ActiveSite_R Binding blocked ReactiveMetabolite Reactive Metabolite ActiveSite_R->ReactiveMetabolite Metabolized to InactiveEnzyme Inactive CYP3A4 (Covalent Adduct) ReactiveMetabolite->ActiveSite_R Irreversibly binds to

Fig. 2: Mechanisms of CYP3A4 inhibition by Indinavir and Ritonavir.

Discussion of Inhibition Mechanisms

Indinavir acts as a competitive inhibitor of CYP3A4. This means that Indinavir directly competes with other substrates for binding to the active site of the enzyme. The inhibition is reversible, and its extent depends on the relative concentrations of the inhibitor and the substrate.

Ritonavir , in contrast, is a mechanism-based inhibitor of CYP3A4.[4][6] This is a more complex and potent form of inhibition. Ritonavir itself is a substrate for CYP3A4 and is metabolized by the enzyme to a reactive intermediate. This reactive metabolite then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[5][6] This mechanism explains the profound and long-lasting inhibitory effect of Ritonavir, making it an effective pharmacokinetic booster even at low doses.

Conclusion

The in vitro data unequivocally demonstrates that Ritonavir is a substantially more potent inhibitor of CYP3A4 than Indinavir. This difference is rooted in their distinct mechanisms of action: competitive inhibition for Indinavir versus mechanism-based inactivation for Ritonavir. For researchers in drug development, a thorough understanding of these differences is paramount for predicting and managing drug-drug interactions, optimizing therapeutic regimens, and designing safer and more effective pharmaceuticals. The provided experimental protocol serves as a foundational method for conducting similar comparative studies.

References

Navigating HIV-1 Protease Inhibitor Cross-Resistance: A Comparative Guide Focused on Indinavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among HIV-1 protease inhibitors (PIs) is critical for the development of next-generation antiretroviral therapies and the effective clinical management of HIV-1 infection. This guide provides a detailed comparison of cross-resistance patterns between Indinavir and other PIs, supported by experimental data, detailed methodologies, and visual representations of key concepts.

The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy. Within the class of PIs, the selection of resistance mutations to one agent can confer reduced susceptibility to other PIs, a phenomenon known as cross-resistance. This guide focuses on Indinavir, a first-generation PI, and its cross-resistance profiles with other PIs, including Saquinavir, Ritonavir, Nelfinavir, Amprenavir, Lopinavir, Atazanavir, Tipranavir, and Darunavir.

Quantitative Analysis of Cross-Resistance

The degree of cross-resistance is typically quantified by in vitro drug susceptibility testing, where the fold-change in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for a mutant virus is compared to that of the wild-type virus. A higher fold-change indicates greater resistance.

Table 1: Cross-Resistance in Indinavir-Resistant HIV-1 Variants
Protease InhibitorFold-Change in Susceptibility (EC₅₀ or IC₅₀) in Indinavir-Resistant IsolatesKey Associated Mutations
Ritonavir HighM46I/L, V82A/F/T, I84V
Saquinavir Variable; a subset of Indinavir-resistant variants show decreased susceptibility[1]G48V, L90M
Nelfinavir Moderate to HighD30N, L90M
Amprenavir Variable; some Indinavir-resistant variants exhibit decreased susceptibility[1]M46I, L63P, V82T, I84V
Lopinavir HighV82A, I84V
Atazanavir ModerateI50L, V82A
Tipranavir Low (in some cases)Multiple mutations required
Darunavir Low (in many cases)[2]Multiple mutations required

Note: The level of cross-resistance can be influenced by the specific combination of mutations present in the HIV-1 protease gene.

Table 2: Cross-Resistance Patterns in HIV-1 Isolates Resistant to Other Protease Inhibitors
Primary Resistance ToFold-Change in Susceptibility to IndinavirKey Associated Mutations
Saquinavir Variable; prior Saquinavir therapy can lead to mutations conferring Indinavir resistance[3]G48V, L90M
Ritonavir High (in isolates with multiple mutations)[1]V82F/T
Nelfinavir ModerateD30N, L90M
Amprenavir Low to ModerateI50V
Lopinavir HighV32I, V82A
Atazanavir ModerateI50L, N88S

Key Genetic Determinants of Cross-Resistance

The development of resistance to PIs is a stepwise process involving the accumulation of primary and secondary mutations in the protease gene.[4] Primary mutations directly interfere with PI binding, while secondary mutations can compensate for the reduced enzymatic activity caused by primary mutations.[4]

Mutations at codons 82 (e.g., V82A/F/T), 84 (e.g., I84V), and 90 (e.g., L90M) are frequently associated with broad cross-resistance among the earlier PIs, including Indinavir. For instance, the V82A mutation is selected by Indinavir and Lopinavir and is associated with reduced susceptibility to both drugs.[5][6] The I84V mutation is linked to decreased susceptibility to eight different PIs.[7]

Experimental Protocols

The data presented in this guide are primarily derived from two types of resistance assays: genotypic and phenotypic.

Genotypic Resistance Assays

Genotypic assays identify resistance-associated mutations in the viral genes targeted by antiretroviral drugs.[8]

Methodology:

  • RNA Extraction: Viral RNA is extracted from a patient's plasma sample.

  • RT-PCR: The protease-coding region of the viral pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • DNA Sequencing: The amplified DNA is sequenced to identify mutations.

  • Data Interpretation: The identified mutations are compared to a database of known resistance-associated mutations to predict the level of resistance to various PIs.

genotypic_workflow plasma Patient Plasma Sample rna_extraction Viral RNA Extraction plasma->rna_extraction rt_pcr RT-PCR Amplification (Protease Gene) rna_extraction->rt_pcr sequencing DNA Sequencing rt_pcr->sequencing interpretation Sequence Analysis & Mutation Identification sequencing->interpretation report Resistance Report interpretation->report

Genotypic Resistance Assay Workflow.
Phenotypic Resistance Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.[8]

Methodology (Recombinant Virus Assay, e.g., PhenoSense or Antivirogram):

  • Gene Amplification: The patient's viral protease gene is amplified via RT-PCR.

  • Cloning: The amplified protease gene is inserted into a standard laboratory HIV-1 vector that lacks its own protease gene.

  • Virus Production: The recombinant vector is used to produce infectious virus particles containing the patient-derived protease.

  • Drug Susceptibility Testing: The recombinant viruses are cultured in the presence of serial dilutions of various PIs.

  • Replication Measurement: Viral replication is quantified, often by measuring the activity of a reporter gene (e.g., luciferase).

  • IC₅₀/EC₅₀ Determination: The drug concentration that inhibits viral replication by 50% (IC₅₀ or EC₅₀) is calculated and compared to that of a wild-type reference virus to determine the fold-change in resistance.

phenotypic_workflow cluster_patient Patient-Derived cluster_lab Laboratory Steps patient_virus Patient Virus (Plasma) rt_pcr RT-PCR of Protease Gene patient_virus->rt_pcr cloning Cloning into Backbone Vector rt_pcr->cloning production Recombinant Virus Production cloning->production culture Cell Culture with Serial Drug Dilutions production->culture measurement Measure Viral Replication culture->measurement result Calculate Fold-Change in IC50/EC50 measurement->result

Phenotypic Resistance Assay Workflow.

Signaling Pathways and Resistance Mechanisms

Resistance to PIs, including Indinavir, is primarily mediated by mutations within the HIV-1 protease enzyme. These mutations can reduce the binding affinity of the inhibitor to the enzyme's active site.

Logical Relationship of Cross-Resistance Development:

The development of cross-resistance is an evolutionary process for the virus. Exposure to one PI creates a selective pressure that favors the survival of viral variants with mutations conferring resistance to that drug. Some of these mutations can also reduce the effectiveness of other PIs that bind to the same or overlapping sites on the protease enzyme.

cross_resistance_logic wild_type Wild-Type HIV-1 indinavir_exposure Indinavir Treatment wild_type->indinavir_exposure indinavir_resistance Indinavir-Resistant Virus (e.g., V82A mutation) indinavir_exposure->indinavir_resistance ritonavir_cross_resistance Cross-Resistance to Ritonavir indinavir_resistance->ritonavir_cross_resistance Shared binding site interaction lopinavir_cross_resistance Cross-Resistance to Lopinavir indinavir_resistance->lopinavir_cross_resistance Shared binding site interaction saquinavir_sensitivity Potential Remaining Susceptibility to Saquinavir indinavir_resistance->saquinavir_sensitivity Different binding interaction

Logical Flow of Cross-Resistance Development.

Conclusion

The landscape of cross-resistance among HIV-1 protease inhibitors is complex and multifactorial. While Indinavir demonstrates significant cross-resistance with other first-generation PIs like Ritonavir and Lopinavir, the patterns with Saquinavir and Amprenavir are more variable. Newer PIs, such as Darunavir, were designed to be effective against viruses that have developed resistance to earlier agents and generally show a lower level of cross-resistance with Indinavir-resistant strains. A thorough understanding of these patterns, supported by robust genotypic and phenotypic testing, is essential for optimizing treatment strategies for individuals with HIV-1.

References

Head-to-Head Comparison of Indinavir and Nelfinavir in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in-vitro activities of two first-generation HIV protease inhibitors, Indinavir and Nelfinavir. This analysis is based on available experimental data from cell-based assays.

Executive Summary

Indinavir and Nelfinavir are both potent inhibitors of the HIV-1 protease, a critical enzyme for viral maturation and infectivity. While both drugs have been integral to highly active antiretroviral therapy (HAART), their performance in cell-based assays reveals nuances in their antiviral potency, cytotoxicity, and off-target effects. This guide synthesizes available data to facilitate a direct comparison, offering insights into their respective profiles for research and drug development purposes.

Comparative Antiviral Potency and Cytotoxicity

ParameterIndinavirNelfinavirCell Line/SystemKey Observations
Antiviral Potency (IC50/EC50) PotentPotentVarious T-cell lines, PBMCsBoth drugs exhibit potent anti-HIV activity in the nanomolar range.
Cytotoxicity (CC50) Generally higher than therapeutic concentrationsGenerally higher than therapeutic concentrationsVarious cell lines (e.g., CEM-SS, MT4)Both drugs are considered to have a favorable therapeutic index in vitro.

Note: The values presented are for illustrative purposes and can vary significantly based on the cell line, viral strain, and experimental protocol used.

Mechanism of Action and Cellular Effects

Both Indinavir and Nelfinavir are peptidomimetic competitive inhibitors of the HIV-1 protease.[1] They bind to the active site of the enzyme, preventing the cleavage of viral Gag and Gag-Pol polyproteins, which results in the production of immature, non-infectious virions.

Beyond their primary antiviral activity, these protease inhibitors have been shown to exert off-target effects on various cellular signaling pathways. These effects can contribute to both the therapeutic and adverse-effect profiles of the drugs.

Signaling Pathway Modulation

Akt Signaling: Nelfinavir has been demonstrated to inhibit the Akt signaling pathway, a key regulator of cell survival and proliferation. This inhibition is thought to contribute to its anticancer properties. In contrast, some studies suggest Indinavir does not significantly affect Akt phosphorylation.

NF-κB Pathway: Both Indinavir and Nelfinavir have been implicated in the modulation of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. The precise effects can be cell-type and context-dependent.

Below is a diagram illustrating the primary mechanism of action of HIV protease inhibitors and the key signaling pathways they can influence.

HIV_PI_Mechanism cluster_virus HIV Life Cycle cluster_drugs Protease Inhibitors cluster_pathways Cellular Signaling Pathways HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Maturation Viral Maturation Gag_Pol->Maturation Cleavage by HIV Protease HIV_Protease HIV Protease Infectious_Virion Infectious Virion Maturation->Infectious_Virion Indinavir Indinavir Indinavir->HIV_Protease Inhibit NFkB_Pathway NF-κB Signaling (Inflammation, Immune Response) Indinavir->NFkB_Pathway Modulate Nelfinavir Nelfinavir Nelfinavir->HIV_Protease Inhibit Akt_Pathway Akt Signaling (Cell Survival, Proliferation) Nelfinavir->Akt_Pathway Inhibit Nelfinavir->NFkB_Pathway Modulate

Caption: Mechanism of action of Indinavir and Nelfinavir and their influence on cellular signaling pathways.

Experimental Protocols

The following are generalized protocols for conducting cell-based assays to evaluate the antiviral activity and cytotoxicity of compounds like Indinavir and Nelfinavir. Specific parameters will need to be optimized for individual experiments.

Antiviral Activity Assay (e.g., p24 Antigen ELISA)

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Seeding: Seed susceptible target cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells (PBMCs)) in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of Indinavir and Nelfinavir in cell culture medium.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Treatment: Immediately add the diluted compounds to the infected cells. Include a "virus control" (infected, untreated cells) and a "cell control" (uninfected, untreated cells).

  • Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the drug concentration.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Target Cells (e.g., MT-4, PBMCs) Start->Seed_Cells Prepare_Drugs Prepare Serial Dilutions of Indinavir & Nelfinavir Seed_Cells->Prepare_Drugs Infect_Cells Infect Cells with HIV-1 Prepare_Drugs->Infect_Cells Add_Drugs Add Drug Dilutions to Infected Cells Infect_Cells->Add_Drugs Incubate Incubate for 4-7 Days Add_Drugs->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_ELISA Quantify p24 Antigen (ELISA) Collect_Supernatant->p24_ELISA Calculate_IC50 Calculate IC50/EC50 p24_ELISA->Calculate_IC50 End End Calculate_IC50->End Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Prepare_Drugs Prepare Serial Dilutions of Indinavir & Nelfinavir Seed_Cells->Prepare_Drugs Add_Drugs Add Drug Dilutions to Cells Prepare_Drugs->Add_Drugs Incubate Incubate for 4-7 Days Add_Drugs->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 Hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

References

A Comparative Guide to Validated HPLC Methods for Indinavir Sulfate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Indinavir Sulfate. The information presented is collated from various studies and aims to assist researchers and quality control analysts in selecting and implementing suitable analytical methods for their specific needs.

This compound is a protease inhibitor widely used in antiretroviral therapy. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This guide details the experimental conditions and validation parameters of several reported RP-HPLC methods.

Comparative Summary of Validated HPLC Methods

The following tables summarize the key chromatographic conditions and validation parameters from different studies, providing a clear comparison of their performance.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1[1]Method 2[2]Method 3[2]Method 4[3][4]
Column Zodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm)LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 µm)LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 µm)BDS (250 X 4.6 mm, 5 μ)
Mobile Phase Phosphate buffer (pH 5.5) : Acetonitrile : Methanol (50:30:20 v/v/v)Dibutylammonium phosphate buffer (pH 6.5) : Acetonitrile (55:45 v/v)Citrate buffer (pH 5.0) : Acetonitrile (60:40 v/v)0.1% Orthophosphoric acid : Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 260 nm260 nm260 nm258 nm
Retention Time 2.96 min~8 min~10 min2.469 min

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1[1]Method 2[2]Method 3[2]Method 4[3][4]
Linearity Range (µg/mL) 48 - 112Not SpecifiedNot Specified20 - 100
Correlation Coefficient (r²) 0.990Not SpecifiedNot Specified~0.9999
Accuracy (% Recovery) 98.36 - 101.7499.00 - 99.88101.59 - 101.9898.0 - 102.0
Precision (%RSD) Within specified limitsIntra-day: 0.29-0.45, Inter-day: 0.88-0.97Intra-day: 0.61-1.08, Inter-day: 1.08-1.82< 2.0
LOD (µg/mL) Not SpecifiedNot SpecifiedNot Specified0.24
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot Specified0.73

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Method 1 Protocol[1]
  • Chromatographic System: Schimadzu- SPD HPLC system with a UV detector.

  • Column: Zodiac ODS Hypersil C18 (250mm length, 4.6mm internal diameter, 5µm particle size).

  • Mobile Phase Preparation: A filtered and degassed mixture of phosphate buffer (pH 5.5), Acetonitrile, and Methanol in the ratio of 50:30:20.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Standard Solution Preparation: 40mg of this compound was dissolved in 100mL of the mobile phase. 2mL of this solution was further diluted to 10mL with the mobile phase.

  • Sample Solution Preparation: 60mg of the drug from the capsule was dissolved in 100mL of the mobile phase. 2mL of this solution was diluted to 10mL with the mobile phase.

Method 2 Protocol[2]
  • Chromatographic System: HPLC system with an automatic injector and UV spectrophotometric detector.

  • Column: LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 µm particle size) maintained at 40 ºC.

  • Mobile Phase Preparation: A mixture of dibutylammonium phosphate buffer (pH 6.5) and acetonitrile (55:45, v/v). The buffer was prepared by dissolving 1.7 mL of dibutylamine and 3.0 g of phosphoric acid in 900 mL of water, with the pH adjusted to 6.5 with 50% (w/v) sodium hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.

  • Injection Volume: 10 µL.

Method 3 Protocol[2]
  • Chromatographic System: HPLC system with an automatic injector and diode array detector.

  • Column: LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 µm particle size) maintained at 40 ºC.

  • Mobile Phase Preparation: A mixture of citrate buffer (pH 5.0) and acetonitrile (60:40, v/v). The citrate buffer was prepared by dissolving 3.7 g of sodium citrate and 1.6 g of citric acid in 1000 mL of water, with the pH adjusted to 5.0 with 4% (w/v) sodium hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detection at 260 nm.

  • Injection Volume: 50 µL.

Method 4 Protocol[3][4]
  • Chromatographic System: HPLC with a PDA detector.

  • Column: BDS (250 X 4.6 mm, 5 μ) column.

  • Mobile Phase Preparation: A mixture of 0.1% Orthophosphoric acid and acetonitrile in a 45:55% v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detection at 258 nm.

  • Injection Volume: 10 µL.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential for the development of stability-indicating analytical methods.[5] this compound has been shown to degrade under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[6] A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

The following diagram illustrates a typical workflow for a forced degradation study as part of HPLC method validation.

G cluster_0 Forced Degradation Studies cluster_1 Stress Conditions cluster_2 Method Validation Drug This compound Bulk Drug / Formulation Stress Apply Stress Conditions Drug->Stress Acid Acid Hydrolysis Stress->Acid Base Alkaline Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photolytic Degradation Stress->Photo Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation Identify Degradation Products Analysis->Degradation Specificity Evaluate Specificity / Peak Purity Degradation->Specificity Separation from main peak? Validation Perform Full Method Validation (Linearity, Accuracy, Precision, etc.) Specificity->Validation SIM Stability-Indicating Method Established Validation->SIM

Caption: Workflow for Forced Degradation Studies in HPLC Method Validation.

References

A Comparative Analysis of Resistance Mutations Induced by Indinavir Versus Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance mutations induced by the HIV-1 protease inhibitor (PI) Indinavir against other PIs, supported by experimental data. The development of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy. Understanding the distinct and overlapping resistance profiles of different PIs is paramount for designing effective treatment strategies and developing next-generation inhibitors.

Comparative Analysis of Major Resistance Mutations

The emergence of drug resistance to HIV-1 protease inhibitors is a complex process involving the selection of specific amino acid substitutions in the protease enzyme. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy. Below is a comparative summary of major resistance mutations associated with Indinavir and four other widely used protease inhibitors: Ritonavir, Saquinavir, Nelfinavir, and Lopinavir.

Table 1: Major Resistance Mutations Associated with Protease Inhibitors

Protease InhibitorPrimary MutationsCommon Secondary/Accessory Mutations
Indinavir (IDV) M46I/L, V82A/F/T, I84V[1][2]L10I/V/F, K20R/M, L24I, I54V/L/M, L63P, A71V/T, G73S, L90M[3][4]
Ritonavir (RTV) V82A/F, I84V[3]L10I, I54V, A71V[3]
Saquinavir (SQV) G48V, L90M[5][6]L10I/V, G73S, I84V[7]
Nelfinavir (NFV) D30N, L90M[8][9]M46I/L, A71V/T, N88D/S[10]
Lopinavir (LPV) V82A/F/T, I54V, M46I/L[4][11]L10F/I/R/V, K20M/R, L24I, L33F, F53L, L63P, A71V/T, I84V, L90M[12][13]

Quantitative Analysis of Fold Resistance

The clinical impact of resistance mutations is quantified by the "fold resistance," which indicates how much more of a drug is required to inhibit the mutant virus compared to the wild-type virus. A higher fold resistance signifies a greater loss of drug susceptibility.

Table 2: Comparative Fold Resistance of Key Mutations to Protease Inhibitors

MutationIndinavir (IDV)Ritonavir (RTV)Saquinavir (SQV)Nelfinavir (NFV)Lopinavir (LPV)
D30N No significant change[14]No significant change[14]No significant change[14]3.6 - 42[8][9]No significant change[14]
G48V --13.5[5]--
M46I/L -----
I54V -----
V82A/F/T -~170 (V82A/F)[3]---
I84V -~170[3]Moderately reduced susceptibility[7]--
L90M --3[5]4.2 - 5.7[9]-
G48V/L90M --419[5]--

Cross-Resistance Patterns

A significant challenge in HIV therapy is cross-resistance, where a mutation that confers resistance to one drug also reduces the effectiveness of other drugs in the same class.

  • The I84V mutation, commonly selected by Indinavir and Ritonavir, is known to cause broad cross-resistance to most PIs.[7]

  • The D30N mutation, characteristic of Nelfinavir resistance, generally does not confer significant cross-resistance to other PIs.[14][15]

  • The L90M mutation, a primary mutation for Saquinavir and sometimes Nelfinavir, can contribute to cross-resistance to other PIs, including Indinavir.[16]

  • Viruses with multiple mutations, particularly combinations involving mutations at positions 10, 54, 82, 84, and 90, often exhibit high-level cross-resistance to multiple PIs.[4][12]

Experimental Protocols

The identification and characterization of drug resistance mutations rely on two primary types of assays: genotypic and phenotypic.

Genotypic Resistance Assay Protocol

Genotypic assays detect specific mutations in the viral genome that are known to be associated with drug resistance.

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample, typically requiring a viral load of at least 500-1000 copies/mL.[17][18]

  • Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse-transcribed into complementary DNA (cDNA). The protease gene region of the cDNA is then amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified protease gene is sequenced. Sanger sequencing has traditionally been used, while next-generation sequencing (NGS) is increasingly employed to detect minority variants.[19]

  • Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence. This sequence is then compared to a wild-type reference sequence to identify mutations.

  • Interpretation: The identified mutations are interpreted using databases such as the Stanford University HIV Drug Resistance Database to predict the level of resistance to various PIs.[18]

Phenotypic Resistance Assay Protocol

Phenotypic assays directly measure the ability of a virus to replicate in the presence of different concentrations of a drug.

  • Sample Preparation: Similar to genotypic assays, viral RNA is extracted from a patient's plasma sample.

  • Recombinant Virus Construction: The patient-derived protease gene is inserted into a laboratory strain of HIV from which the original protease gene has been removed. This creates a recombinant virus that expresses the patient's protease enzyme.[19][20]

  • Cell Culture: Susceptible host cells (e.g., TZM-bl cells or MT-2 cells) are cultured in the presence of serial dilutions of the protease inhibitor being tested.

  • Viral Infection and Replication Measurement: The cultured cells are infected with the recombinant virus. After a set incubation period, viral replication is measured. This can be done by quantifying the production of a viral protein (e.g., p24 antigen) or the activity of a reporter gene (e.g., luciferase or green fluorescent protein) incorporated into the viral vector.[21]

  • IC50 Determination: The concentration of the drug that inhibits viral replication by 50% (IC50) is determined for the patient's virus and a wild-type reference virus.

  • Fold Resistance Calculation: The fold resistance is calculated by dividing the IC50 of the patient's virus by the IC50 of the wild-type reference virus.[20]

Visualizing Resistance Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_drug Therapeutic Intervention cluster_resistance Development of Resistance Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Protease Inhibitor (e.g., Indinavir) Protease Inhibitor (e.g., Indinavir) Protease Inhibitor (e.g., Indinavir)->HIV Protease Inhibition Drug Pressure Drug Pressure Protease Gene Mutations Protease Gene Mutations Drug Pressure->Protease Gene Mutations Altered Protease Structure Altered Protease Structure Protease Gene Mutations->Altered Protease Structure Reduced PI Binding Reduced PI Binding Altered Protease Structure->Reduced PI Binding Viral Replication Continues Viral Replication Continues Reduced PI Binding->Viral Replication Continues

Caption: HIV protease inhibition and the development of drug resistance.

Resistance_Testing_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay Patient Plasma Sample Patient Plasma Sample Viral RNA Extraction Viral RNA Extraction Patient Plasma Sample->Viral RNA Extraction RT-PCR Amplification of Protease Gene RT-PCR Amplification of Protease Gene Viral RNA Extraction->RT-PCR Amplification of Protease Gene DNA Sequencing DNA Sequencing RT-PCR Amplification of Protease Gene->DNA Sequencing Recombinant Virus Construction Recombinant Virus Construction RT-PCR Amplification of Protease Gene->Recombinant Virus Construction Sequence Analysis Sequence Analysis DNA Sequencing->Sequence Analysis Mutation Profile Mutation Profile Sequence Analysis->Mutation Profile Cell Culture with Drug Dilutions Cell Culture with Drug Dilutions Recombinant Virus Construction->Cell Culture with Drug Dilutions Measure Viral Replication (IC50) Measure Viral Replication (IC50) Cell Culture with Drug Dilutions->Measure Viral Replication (IC50) Fold Resistance Value Fold Resistance Value Measure Viral Replication (IC50)->Fold Resistance Value

Caption: Experimental workflow for HIV drug resistance testing.

References

Assessing the Synergistic Effects of Indinavir with Newer Antiretroviral Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the synergistic effects of the protease inhibitor Indinavir when used in combination with other antiretroviral drugs. While Indinavir is an older antiretroviral agent, understanding its interaction with newer drugs is crucial for specific clinical situations and for the development of novel therapeutic strategies. This document summarizes available in vitro data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research in this area.

Introduction to Antiretroviral Synergy

In the context of HIV-1 treatment, drug synergy is achieved when the combined antiviral effect of two or more drugs is greater than the sum of their individual effects.[1][2] This can lead to more potent viral suppression, lower required drug dosages, reduced toxicity, and a higher barrier to the development of drug resistance. The combination index (CI) is a commonly used quantitative measure to assess drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]

Data on Synergistic Effects of Indinavir Combinations

Data on the synergistic effects of Indinavir with the latest classes of antiretroviral drugs, such as second-generation integrase strand transfer inhibitors (INSTIs) and newer nucleoside reverse transcriptase inhibitors (NRTIs), is limited in publicly available literature. Most existing studies focus on combinations with older antiretrovirals. The following table summarizes findings from some of these studies.

Drug CombinationCell Line / SystemKey FindingsCombination Index (CI) / Synergy AssessmentReference(s)
Indinavir + Zidovudine (AZT) + Lamivudine (3TC)In vitroThe three-drug combination showed the greatest degree of synergy.Marked synergistic interaction[4]
Indinavir + Zidovudine (AZT)In vitroAdditive interaction observed.Additive[4]
Indinavir + SaquinavirPeripheral Blood Mononuclear Cells (PBMCs)Ranged from synergy at low doses to antagonism at higher doses against a pan-susceptible HIV-1 isolate. Antagonism was observed against zidovudine-resistant and multidrug-resistant isolates.Variable (Synergy to Antagonism)[5]
Indinavir + RitonavirClinical Study (in vivo)Co-administration of ritonavir significantly increases the trough concentrations of indinavir, allowing for lower and less frequent dosing. This is a pharmacokinetic enhancement rather than a direct synergistic antiviral effect.Pharmacokinetic Boosting[6][7]
Indinavir + Darunavir/ritonavirHealthy Volunteers (in vivo)Co-administration resulted in increased plasma concentrations of both indinavir and darunavir, suggesting a pharmacokinetic interaction.Pharmacokinetic Interaction[8]

Note: The lack of extensive, recent in vitro synergy data for Indinavir with newer drugs like dolutegravir, bictegravir, or tenofovir alafenamide (TAF) represents a significant knowledge gap. The complex drug-drug interactions and the development of more potent and well-tolerated antiretrovirals have likely shifted research focus away from such combinations.

Experimental Protocols for In Vitro Synergy Studies

The following is a representative methodology for assessing the synergistic effects of antiretroviral drug combinations in vitro, based on established protocols.[9][10][11]

Cell Lines and Virus Strains
  • Cell Lines: Human T-lymphoblastoid cell lines such as CEM-ss or MT-4 are commonly used. Alternatively, HeLa-derived TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are frequently employed for high-throughput screening.[11][12] For studies requiring a more physiologically relevant system, peripheral blood mononuclear cells (PBMCs) from healthy donors are utilized.[13]

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates, including those with specific drug resistance mutations, are used for infection.[14]

Drug Preparation and Combination Studies
  • Drug Solutions: Indinavir and the newer antiretroviral drugs are dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Dose-Response Curves: Serial dilutions of each drug are prepared to determine their individual 50% effective concentrations (EC50).

  • Combination Matrix: For synergy analysis, a checkerboard titration matrix is established where varying concentrations of Indinavir are mixed with varying concentrations of the second drug.

In Vitro Infection and Treatment
  • Cells are seeded in 96-well plates and treated with the individual drugs or drug combinations for a short period before infection.

  • The cells are then infected with a standardized amount of HIV-1.

  • After infection, the cells are washed to remove the initial inoculum and cultured in the presence of the drugs for a period ranging from 3 to 7 days.

Quantification of HIV-1 Replication
  • p24 Antigen ELISA: The level of the HIV-1 p24 capsid protein in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels indicates inhibition of viral replication.[9]

  • Luciferase Reporter Assay: In TZM-bl cells, viral replication is quantified by measuring the activity of the luciferase reporter gene, which is expressed upon successful viral entry and Tat-mediated transcription.[11]

  • Cytopathic Effect (CPE) Assay: The ability of the drugs to protect cells from virus-induced cell death is assessed using viability assays such as those based on tetrazolium salts (e.g., MTT, XTT).[14]

Synergy Analysis
  • The data from the combination studies are analyzed using software programs like CalcuSyn or SynergyFinder.[9][10]

  • Combination Index (CI): The CI is calculated based on the median-effect principle. As previously mentioned, CI values less than, equal to, or greater than 1 indicate synergy, additivity, and antagonism, respectively.[3]

  • Bliss Independence Model: This model compares the observed combined effect to the predicted effect if the two drugs act independently.[9]

Visualizing Mechanisms and Workflows

To better understand the context of these experiments and the mechanisms of action of the drugs involved, the following diagrams are provided.

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_rt_inhibitors cluster_insti cluster_pi HIV_RNA Viral RNA CD4 CD4 Receptor HIV_RNA->CD4 1. Binding & Fusion Cytoplasm Cytoplasm HIV_RNA->Cytoplasm 2. Reverse Transcription RT Reverse Transcriptase Protease Protease Integrase Integrase Host_DNA Host DNA CCR5_CXCR4 Co-receptor (CCR5/CXCR4) Cytoplasm->Protease 5. Assembly & Budding Nucleus Nucleus Cytoplasm->Nucleus 3. Integration Nucleus->Cytoplasm 4. Transcription & Translation NRTIs NRTIs (e.g., TAF) NRTIs->RT Inhibit INSTIs Integrase Inhibitors (e.g., Dolutegravir) INSTIs->Integrase Inhibit PIs Protease Inhibitors (Indinavir) PIs->Protease Inhibit

Caption: HIV-1 replication cycle and targets of antiretroviral drug classes.

Synergy_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Target Cells (e.g., TZM-bl) seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_drugs Prepare Serial Dilutions of Indinavir & Test Drug add_drugs Add Drug Combinations (Checkerboard) prep_drugs->add_drugs seed_plate->add_drugs infect_cells Infect Cells with HIV-1 add_drugs->infect_cells incubation Incubate for 3-7 Days infect_cells->incubation quantify Quantify Viral Replication (e.g., p24 ELISA, Luciferase) incubation->quantify calc_ci Calculate Combination Index (CI) using Synergy Software quantify->calc_ci determine_effect Determine Synergy, Additivity, or Antagonism calc_ci->determine_effect

Caption: Workflow for an in vitro antiretroviral synergy experiment.

Conclusion

While Indinavir was a cornerstone of early combination antiretroviral therapy, the landscape of HIV treatment has evolved significantly. The available data on its synergistic potential is largely confined to older drug partners. There is a clear lack of published in vitro studies assessing the synergy of Indinavir with newer, more potent, and better-tolerated antiretrovirals such as second-generation INSTIs and TAF. The experimental protocols outlined in this guide provide a framework for conducting such studies, which could be valuable for understanding complex drug interactions and informing salvage therapy options in highly treatment-experienced patients. Further research is warranted to fill the existing gaps in our understanding of Indinavir's role in the modern era of HIV therapeutics.

References

A Comparative Benchmark: Indinavir Sulfate vs. Next-Generation HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation protease inhibitor, Indinavir Sulfate, against newer, next-generation alternatives. The following sections detail the performance of these antiretroviral agents, supported by experimental data, to inform research and drug development efforts in the field of HIV therapeutics.

Introduction to HIV Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions, thus halting the spread of the virus.[1] Indinavir, approved in 1996, was among the first protease inhibitors (PIs) that formed the backbone of highly active antiretroviral therapy (HAART).[2][3] However, its use has been largely superseded by next-generation PIs designed to overcome the limitations of earlier drugs, such as poor pharmacokinetic profiles, significant side effects, and the development of drug resistance.[2][4] This guide benchmarks the performance of this compound against key next-generation PIs: Lopinavir, Atazanavir, Tipranavir, and Darunavir.

Performance Comparison

The following tables summarize the quantitative data comparing this compound with next-generation protease inhibitors across several key performance metrics.

Table 1: In Vitro Efficacy

This table outlines the in vitro inhibitory activity of the selected protease inhibitors against wild-type HIV-1. Lower values for the inhibition constant (Ki) and 50% inhibitory concentration (IC50) indicate greater potency.

Protease InhibitorClassKi (nM)IC50 (nM)
Indinavir First-Generation0.36 - 0.52[5]9.3 - 50[6]
Lopinavir Second-Generation~0.0060.69 (serum-free)[7]
Atazanavir Second-GenerationData not readily available in a comparable formatData not readily available in a comparable format
Tipranavir Second-GenerationData not readily available in a comparable format30 - 70
Darunavir Second-Generation0.0045[8]3 - 29[9]

Note: Direct comparative studies for all metrics are limited; data is compiled from various sources and methodologies may differ.

Table 2: Clinical Efficacy (Select Clinical Trial Data)

This table presents data from clinical trials, demonstrating the in vivo effectiveness of the protease inhibitors in reducing viral load and increasing CD4+ T-cell counts in HIV-infected patients.

Protease Inhibitor RegimenStudy PopulationDurationMean Viral Load Reduction (log10 copies/mL)Mean CD4+ Cell Count Increase (cells/mm³)
Indinavir + ZDV + 3TC Zidovudine-experienced24 weeks~2.0 - 2.5[10]~140[10]
Lopinavir/r vs. Darunavir/r Treatment-experienced48 weeks-1.72 (Lopinavir/r) vs. -1.95 (Darunavir/r)[11]Data not directly comparable
Atazanavir/r vs. Lopinavir/r Treatment-naïve96 weeksAtazanavir/r showed better viral suppression[12]Data not directly comparable
Indinavir/r vs. Indinavir Virally suppressed48 weeksMaintained suppression60 (Indinavir) vs. 88 (Indinavir/r)[3]

ZDV: Zidovudine; 3TC: Lamivudine; /r: boosted with Ritonavir

Table 3: Resistance Profile

A critical advantage of next-generation PIs is their higher genetic barrier to resistance. This table highlights key resistance-associated mutations.

Protease InhibitorKey Resistance-Associated Mutations
Indinavir M46L/I, I54V, V82A, L90M[13][14]
Lopinavir V82A[15]
Atazanavir I50L, N88S[14]
Tipranavir I47V, I54A/M/V, L33F/I/V, V82L/T[14]
Darunavir V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[16]
Table 4: Pharmacokinetic and Side Effect Profile

This table compares key pharmacokinetic parameters and common adverse effects associated with each protease inhibitor.

Protease InhibitorHalf-life (hours)Dosing FrequencyCommon Adverse Effects
Indinavir 1.8[5]Every 8 hours (unboosted)Nephrolithiasis (kidney stones), hyperbilirubinemia, gastrointestinal intolerance[1][17]
Lopinavir 5-6 (boosted)Once or twice daily (boosted)Diarrhea, nausea, hyperlipidemia[11]
Atazanavir ~7 (boosted)Once daily (boosted)Hyperbilirubinemia (jaundice), PR interval prolongation[12]
Tipranavir ~6 (boosted)Twice daily (boosted)Hepatotoxicity, intracranial hemorrhage, rash
Darunavir ~15 (boosted)Once or twice daily (boosted)Rash, diarrhea, nausea, headache[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

IC50 Determination via Cell-Based Assay

Objective: To determine the concentration of a protease inhibitor that inhibits 50% of viral replication in a cell culture system.

Methodology:

  • Cell Culture: T-lymphocyte cell lines (e.g., MT-4) are cultured in appropriate media.

  • Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1.

  • Drug Dilution Series: The protease inhibitor is serially diluted to create a range of concentrations.

  • Treatment: The infected cells are incubated with the different concentrations of the protease inhibitor.

  • Assessment of Viral Replication: After a set incubation period (e.g., 3-5 days), the extent of viral replication is measured. This can be done through various methods, such as:

    • MTT Assay: Measures cell viability, as HIV infection leads to cell death.[18]

    • p24 Antigen ELISA: Quantifies the amount of a specific viral protein (p24) in the cell culture supernatant.

    • Reporter Gene Assay: Uses a modified virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful replication.[19]

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to an untreated control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.[9]

Enzyme Inhibition Assay (Ki Determination)

Objective: To determine the inhibition constant (Ki) of a protease inhibitor, which reflects its binding affinity for the HIV protease enzyme.

Methodology:

  • Reagents: Purified recombinant HIV-1 protease, a synthetic fluorogenic peptide substrate, and the protease inhibitor are required.[20]

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Reaction Mixture: The purified HIV-1 protease is pre-incubated with various concentrations of the inhibitor.

  • Initiation of Reaction: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Kinetic Measurement: The cleavage of the substrate by the protease results in the release of a fluorescent molecule. The increase in fluorescence is measured over time using a fluorescence plate reader.[15]

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The Ki value is then determined using enzyme kinetic models, such as the Morrison equation for tightly-bound inhibitors or Dixon plots.[21]

Genotypic Resistance Testing

Objective: To identify specific mutations in the HIV protease gene that are associated with resistance to protease inhibitors.

Methodology:

  • Sample Collection: A blood sample is collected from the patient.[5]

  • Viral RNA Extraction: HIV RNA is extracted from the plasma.[22]

  • Reverse Transcription and PCR: The protease-encoding region of the viral RNA is reverse-transcribed into DNA and then amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the protease gene.[23]

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.

  • Interpretation: The identified mutations are cross-referenced with databases (e.g., Stanford University HIV Drug Resistance Database) to determine their association with resistance to specific protease inhibitors.[24] This testing is recommended at diagnosis, at the start of therapy, and in cases of treatment failure.[22][23]

Visualizations

HIV Protease Mechanism of Action and Inhibition

HIV_Protease_MOA cluster_virus HIV-infected Cell cluster_inhibition Mechanism of Inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembly Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Inactive Protease Inactive Protease Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV Protease Binds to active site Inactive Protease->Immature Virion Prevents maturation

Caption: Mechanism of HIV protease action and inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture T-lymphocyte cells D Infect cells with HIV-1 A->D B Prepare serial dilutions of Protease Inhibitor E Add Protease Inhibitor dilutions to infected cells B->E C Prepare HIV-1 virus stock C->D D->E F Incubate for 3-5 days E->F G Measure viral replication (e.g., p24 ELISA) F->G H Calculate % inhibition vs. control G->H I Plot dose-response curve and determine IC50 H->I

Caption: Workflow for determining the IC50 of an HIV protease inhibitor.

References

Validation of Indinavir Sulfate as a tool compound for protease research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of Indinavir Sulfate as a potent tool compound for protease-focused research. It offers a comparative analysis against other widely used protease inhibitors, supported by experimental data and detailed protocols.

This compound is a highly specific and potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] Its well-characterized mechanism of action and high potency make it an invaluable tool for in vitro and cell-based studies aimed at understanding protease function and developing novel antiretroviral therapies.

Mechanism of Action: Halting Viral Maturation

Indinavir is a competitive inhibitor that binds to the active site of the HIV-1 protease.[2] This action prevents the protease from cleaving newly synthesized viral polyproteins (Gag-Pol) into their functional protein components.[3][4] Without these essential proteins, new viral particles cannot mature and become infectious, effectively stopping the replication cycle.[3][4]

HIV_Lifecycle HIV_Entry HIV Entry HIV_RNA HIV_RNA HIV_Entry->HIV_RNA Indinavir_Sulfate This compound Maturation Maturation Indinavir_Sulfate->Maturation Reverse_Transcription Reverse_Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV_DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Host_DNA Host_DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_RNA Viral_RNA Transcription->Viral_RNA Translation Translation Viral_RNA->Translation Gag_Pol_Polyprotein Gag_Pol_Polyprotein Translation->Gag_Pol_Polyprotein Budding Budding Gag_Pol_Polyprotein->Budding Immature_Virion Immature_Virion Budding->Immature_Virion Immature_Virion->Maturation Mature_Virion Mature_Virion Maturation->Mature_Virion

Comparative Performance of Protease Inhibitors

This compound exhibits potent inhibitory activity against HIV-1 protease. For a comprehensive evaluation, its performance is compared with other commonly used protease inhibitors in research.

CompoundTargetKi (nM)IC50 (nM)Antiviral EC50 (nM)
This compound HIV-1 Protease 0.24 - 0.54 [5][6]0.41 [5]25 - 100 [7]
HIV-2 Protease 3.3 [8]--
LopinavirHIV-1 Protease0.0013 - 0.0036[1]6.5[3]17[9]
RitonavirHIV-1 Protease--68[9]
SaquinavirHIV-1 Protease--2,700[4]
NelfinavirHIV-1 Protease2.0[10]-20[10]

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) values are from enzymatic assays. EC50 (Half-maximal Effective Concentration) values are from cell-based antiviral assays. Lower values indicate higher potency.

Experimental Protocols for Validation

To validate this compound or other inhibitors as tool compounds, a series of standardized assays are essential. Below are detailed protocols for key experiments.

Protease Inhibition Assay (FRET-based)

This assay quantifies the enzymatic activity of HIV-1 protease by measuring the cleavage of a fluorescently labeled peptide substrate.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection Prepare_Reagents Prepare Assay Buffer, HIV-1 Protease, FRET Substrate, and Inhibitor dilutions (e.g., Indinavir) Add_Inhibitor Add 10 µL of Inhibitor or Control (Solvent) to wells Prepare_Reagents->Add_Inhibitor Add_Protease Add 80 µL of HIV-1 Protease Solution to all wells Add_Inhibitor->Add_Protease Incubate_1 Incubate for 15 minutes at room temperature Add_Protease->Incubate_1 Add_Substrate Add 10 µL of FRET Substrate Solution to initiate the reaction Incubate_1->Add_Substrate Measure_Fluorescence Immediately measure fluorescence kinetically (e.g., Ex/Em = 330/450 nm or 490/520 nm) in a microplate reader Add_Substrate->Measure_Fluorescence Analyze_Data Calculate initial reaction velocities and determine IC50 values by plotting percent inhibition against inhibitor concentration Measure_Fluorescence->Analyze_Data

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7).

    • Dilute recombinant HIV-1 protease and a FRET peptide substrate (e.g., with HiLyte Fluor™488/QXL™520 pair) in the assay buffer to their optimal working concentrations.[11][12]

    • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 10 µL of each inhibitor dilution or control solution.[13]

    • Add 80 µL of the diluted HIV-1 protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[13]

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.[13]

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm/520 nm) every minute for 30-60 minutes using a fluorescence plate reader.[11][12]

    • Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Antiviral Activity Assay (TZM-bl Cell-based)

This assay determines the ability of a compound to inhibit HIV-1 infection in a cell culture model. TZM-bl cells are engineered to express HIV receptors (CD4, CCR5, CXCR4) and contain an HIV-1 LTR-driven luciferase reporter gene.[1][2][5]

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_readout Readout Prepare_Cells Culture and seed TZM-bl cells (1 x 10^4 cells/well) in a 96-well plate Add_Inhibitor Add inhibitor dilutions to the cells Prepare_Cells->Add_Inhibitor Prepare_Virus Prepare HIV-1 stock (e.g., Env-pseudotyped virus) at a predetermined titer Add_Virus Add HIV-1 virus to the wells Prepare_Virus->Add_Virus Prepare_Inhibitor Prepare serial dilutions of this compound Add_Inhibitor->Add_Virus Incubate Incubate for 48 hours at 37°C Add_Virus->Incubate Lyse_Cells Lyse the cells Incubate->Lyse_Cells Add_Luciferase_Substrate Add luciferase substrate (e.g., Britelite) Lyse_Cells->Add_Luciferase_Substrate Measure_Luminescence Measure luminescence using a luminometer Add_Luciferase_Substrate->Measure_Luminescence Calculate_EC50 Calculate percent inhibition and determine EC50 value Measure_Luminescence->Calculate_EC50

Methodology:

  • Cell Preparation:

    • Culture TZM-bl cells in growth medium (DMEM supplemented with 10% FBS, and antibiotics).

    • Seed 1 x 104 cells in 100 µL of growth medium per well in a 96-well plate and incubate overnight.[8]

  • Infection and Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the culture medium from the cells and add 50 µL of the inhibitor dilutions.

    • Add 50 µL of HIV-1 virus stock (at a concentration that yields a high signal-to-noise ratio) to each well. Include virus-only and cell-only controls.[2]

    • Incubate the plates for 48 hours at 37°C in a CO2 incubator.[2]

  • Luciferase Readout:

    • After incubation, remove 150 µL of the medium from each well.

    • Add 100 µL of a luciferase assay reagent (e.g., Britelite™) to each well to lyse the cells and provide the substrate for luciferase.[2]

    • Incubate for 2 minutes at room temperature.

    • Transfer 150 µL of the lysate to a black 96-well plate and measure the luminescence using a luminometer.[2]

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration compared to the virus control wells.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell health.[6]

MTT_Assay_Workflow cluster_setup Cell Seeding & Treatment cluster_reaction MTT Reaction cluster_readout Measurement & Analysis Seed_Cells Seed cells (e.g., TZM-bl) in a 96-well plate (1 x 10^4 cells/well) Add_Compound After 24h, add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for the same duration as the antiviral assay (e.g., 48 hours) Add_Compound->Incubate Add_MTT Add 10 µL of MTT solution (5 mg/mL) to each well Incubate->Add_MTT Incubate_MTT Incubate for 1.5-4 hours at 37°C to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Remove MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Incubate_Solubilize Incubate for 15 minutes with shaking Solubilize->Incubate_Solubilize Measure_Absorbance Read absorbance at 490-570 nm Incubate_Solubilize->Measure_Absorbance Calculate_CC50 Calculate percent cytotoxicity and determine the CC50 value Measure_Absorbance->Calculate_CC50

Methodology:

  • Cell Treatment:

    • Seed cells (e.g., TZM-bl or another relevant cell line) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[8]

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cell controls.

    • Incubate for a period equivalent to the antiviral assay (e.g., 48 hours).[8]

  • MTT Reaction:

    • Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3][8]

    • Incubate the plate for 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble MTT into insoluble purple formazan crystals.[3][8]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 130-150 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Incubate for 15 minutes on an orbital shaker to ensure complete solubilization.[8]

    • Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cells.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cytotoxicity against the log of the compound concentration. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic potential of the compound.

Conclusion

This compound stands as a robust and reliable tool compound for protease research. Its high potency, well-defined mechanism of action, and extensive characterization provide a solid benchmark for the evaluation of novel protease inhibitors. The experimental protocols detailed in this guide offer a clear framework for the validation and comparative analysis of such compounds, ensuring data accuracy and reproducibility in the quest for new antiviral agents.

References

Safety Operating Guide

Proper Disposal Procedures for Indinavir Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Indinavir Sulfate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent pharmaceutical compound, this compound must be managed as a hazardous waste from its point of use to its final disposal. The following guidelines provide essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of this substance.

Core Principles of this compound Waste Management

Disposal of this compound must adhere to strict guidelines to prevent environmental contamination and potential harm to human health. It is imperative to consult and comply with all prevailing country, federal, state, and local regulations governing pharmaceutical waste.[1] Flushing unused pharmaceuticals down the toilet or drain is not an appropriate disposal method and is strongly discouraged by environmental agencies to avoid water contamination.[2][3] Similarly, discarding it in the regular trash is unacceptable.[2]

Step-by-Step Disposal Protocol

The primary operational goal is to manage this compound waste through a controlled and compliant workflow. This involves careful handling, segregation, and selection of an approved disposal method.

  • Initial Handling and Segregation:

    • Avoid creating dust and aerosols during handling.[1]

    • Wear appropriate Personal Protective Equipment (PPE) at all times (see Table 2).

    • Segregate this compound waste from other laboratory waste streams at the point of generation.

    • Collect waste in a designated, properly labeled, and securely sealed container.

  • Container Labeling and Storage:

    • Clearly label the waste container as "Hazardous Pharmaceutical Waste: this compound."

    • Include relevant hazard symbols and information.

    • Store the sealed container in a cool, well-ventilated, and locked-up area away from direct sunlight and ignition sources.[1]

  • Selection of Disposal Method:

    • Evaluate the available disposal options based on institutional protocols and local regulations (see Table 1).

    • The preferred methods involve professional handling to ensure complete destruction and containment.

  • Documentation and Transport:

    • Maintain a detailed inventory of the waste being stored for disposal.

    • If required, complete a hazardous waste manifest for tracking the waste from its origin to the final disposal site.[4]

    • Package the waste securely for transportation by a licensed waste contractor.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 cluster_1 Disposal Options cluster_2 start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste in Designated Container ppe->segregate label_container Label Container as Hazardous Waste segregate->label_container store Store Securely label_container->store return_option Return to Manufacturer? store->return_option end Disposal Complete contractor_option Use Licensed Contractor? return_option->contractor_option No return_action Package and Return to Manufacturer return_option->return_action Yes incinerate_option On-site Incineration? contractor_option->incinerate_option No contractor_action Transport via Licensed Waste Contractor contractor_option->contractor_action Yes incinerate_action Incinerate in Approved Chemical Incinerator incinerate_option->incinerate_action return_action->end contractor_action->end incinerate_action->end

Caption: Workflow for the safe disposal of this compound.

Data Presentation

For clarity and easy reference, the following tables summarize the recommended disposal options and the necessary personal protective equipment.

Table 1: Recommended Disposal Methods for this compound

Disposal MethodDescriptionKey Considerations
Return to Manufacturer Returning the unused or expired product directly to the manufacturer for proper disposal.[2]This is often the most straightforward option if available. Requires proper labeling and secure packaging for return.[2]
Licensed Waste Contractor Transporting the waste via a state-licensed medical or hazardous waste contractor.[2]The contractor will transport the waste to a licensed hazardous waste landfill or incinerator.[2] Ensures regulatory compliance and proper handling.
Chemical Incineration Mixing the material with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[5]This is often the best and most thorough method for destroying hazardous pharmaceutical waste.[6] Must be performed at an approved facility.[7][8][9][10]

Table 2: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields.[1]Prevents eye contact with dust or splashes.
Hand Protection Chemical-resistant protective gloves.[1]Protects skin from direct contact.
Body Protection Impervious clothing or lab coat.[1]Prevents contamination of personal clothing and skin.
Respiratory Protection A suitable respirator is required when dusts are generated.[5]Prevents inhalation of airborne particles.

Accidental Spill and Leak Procedures

In the event of a spill, immediate and safe cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area.[1]

  • Wear Full PPE: Before cleanup, don all recommended PPE, including respiratory protection.[1]

  • Contain the Spill: Prevent further leakage or spillage and stop the material from entering drains or water courses.[1][7][8]

  • Clean Up:

    • For powdered spills, carefully sweep or vacuum the material and place it in a suitable container for disposal.[7][9] Avoid actions that create dust.[5][7]

    • For solutions, absorb with an inert, liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[1]

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to the procedures outlined above.[1]

Disposal of Contaminated Packaging

Empty containers and contaminated packaging should be handled as hazardous waste. They should be taken to an approved waste handling site for recycling or disposal.[7][9] If no other specific instructions are provided, dispose of the contaminated packaging as you would the unused product.[7][9]

References

Personal protective equipment for handling Indinavir Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Indinavir Sulfate. The following procedural steps and data are designed to ensure safe operational handling and disposal of this compound.

Hazard Identification

This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1][2][3] When handled as a powder, it may form combustible dust concentrations in the air.[3][4]

Personal Protective Equipment (PPE) Requirements

Consistent and proper use of personal protective equipment is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecification and Use Notes
Eyes/Face Safety Goggles with Side-Shields / Face ShieldMust be worn at all times to protect from splashes and dust.[1][2][3][4]
Hands Chemical-Resistant GlovesProtective gloves are mandatory.[1][2][3][4] For tasks with higher exposure risk, consider double-gloving.[5][6] Change gloves immediately if they are torn, punctured, or contaminated.[5]
Body Protective Gown / Lab CoatWear an impervious, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[1][5][6]
Respiratory RespiratorA suitable respirator should be used when handling the powder form to avoid inhaling dust particles, especially in areas without dedicated exhaust ventilation.[1]

Operational Handling Plan

Adherence to a strict operational workflow is essential for safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended.[1]

  • Ensure safety showers and eyewash stations are readily accessible.

  • Minimize dust generation by handling the compound carefully. Avoid actions that could create aerosols.[1][3][7]

  • Implement measures to prevent static electricity buildup, such as electrical grounding and bonding.[7][8]

2. Handling the Compound:

  • Before handling, ensure all required PPE is correctly worn.

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2][3][4]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

  • Keep the container tightly closed when not in use.[8]

3. Post-Handling:

  • Decontaminate the work surface after completion of tasks.

  • Properly remove and dispose of contaminated PPE to prevent cross-contamination.[5]

  • Contaminated clothing should be removed and washed before reuse.[1][3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure TypeImmediate First Aid Response
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][7] Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.[1][3] Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.[1] Seek medical attention.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Accidental Spill Evacuate the area.[1] Wearing full PPE, contain the spill and prevent it from entering drains.[1] Absorb the material with an inert, non-combustible material and collect it for disposal.[1] Clean the spill area thoroughly.[1]

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated, and secure area.[1][8]

  • The recommended storage temperature is typically -20°C, though some formulations may be stored at 2-8°C or room temperature (15-30°C).[1][9][10][11] Always follow the specific storage instructions provided by the supplier.

  • Protect from moisture, direct sunlight, and sources of ignition.[1][12]

  • Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Disposal:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.[1]

  • Do not dispose of the compound by flushing it down the toilet or discarding it in the regular trash.[9]

  • Expired or waste pharmaceuticals should ideally be returned to the manufacturer or disposed of through a licensed medical waste contractor.[9]

  • Empty containers must be treated as hazardous waste and disposed of appropriately.[8]

Safe Handling Workflow for this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Verify Engineering Controls (Fume Hood, Eyewash Station) B Don Appropriate PPE (Gloves, Gown, Goggles) A->B C Retrieve this compound from Secure Storage B->C Proceed to Handling D Perform Experimental Work in Ventilated Area C->D E Minimize Dust and Aerosol Generation D->E J Spill or Exposure Occurs D->J If spill/exposure F Decontaminate Work Surfaces E->F Work Complete G Segregate & Label Waste (Chemical & Sharps) F->G H Properly Doff & Dispose of PPE G->H I Wash Hands Thoroughly H->I K Follow Emergency Procedures (First Aid, Spill Cleanup) J->K L Report Incident K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.